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  • Product: 1H-Indole-4,7-diamine
  • CAS: 184485-83-4

Core Science & Biosynthesis

Foundational

1H-Indole-4,7-diamine chemical structure and physical properties

Abstract This guide provides a comprehensive technical overview of 1H-Indole-4,7-diamine, a key heterocyclic building block in modern medicinal chemistry and materials science. The indole nucleus is widely recognized as...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This guide provides a comprehensive technical overview of 1H-Indole-4,7-diamine, a key heterocyclic building block in modern medicinal chemistry and materials science. The indole nucleus is widely recognized as a "privileged scaffold" due to its presence in numerous biologically active compounds and approved pharmaceuticals.[1] The strategic placement of two amino groups on the benzene portion of the indole core in 1H-Indole-4,7-diamine significantly enhances its utility, offering multiple points for chemical modification and introducing new possibilities for hydrogen bonding and metal coordination.[1] This document details its chemical structure, physicochemical properties, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling information. It is intended for researchers, chemists, and professionals in the field of drug development seeking to leverage the unique properties of this versatile molecule.

Chemical Structure and Identification

1H-Indole-4,7-diamine is a bicyclic aromatic heterocycle characterized by a benzene ring fused to a five-membered pyrrole ring, with amine substituents at the C4 and C7 positions.

  • IUPAC Name: 1H-Indole-4,7-diamine

  • CAS Number: 184485-83-4[1]

  • Molecular Formula: C₈H₉N₃

  • Canonical SMILES: C1=CC2=C(C=CN2)C(=C1N)N

Chemical Structure:

Physicochemical and Computed Properties

The physical and chemical properties of 1H-Indole-4,7-diamine are critical for its application in synthesis and formulation. The data presented below has been aggregated from computational models and available databases.

PropertyValueSource
Molecular Weight 147.18 g/mol PubChem[2]
Exact Mass 147.079647300 DaPubChem[2]
XLogP3 0.7PubChem[2]
Hydrogen Bond Donor Count 3PubChem[2]
Hydrogen Bond Acceptor Count 2PubChem[2]
Rotatable Bond Count 0PubChem[2]
Topological Polar Surface Area 67.8 ŲPubChem[2]
Heavy Atom Count 11PubChem[2]

Spectroscopic Profile

¹H NMR Spectroscopy:

  • Aromatic Protons (C5-H, C6-H): Expected to appear in the δ 6.5-7.5 ppm region. The electron-donating effect of the two amino groups will likely shift these protons upfield compared to unsubstituted indole.

  • Pyrrole Protons (C2-H, C3-H): Typically resonate between δ 6.5 and 7.6 ppm.

  • Amine Protons (NH₂): Broad signals, typically between δ 3.5 and 5.0 ppm, whose position is highly dependent on solvent and concentration.

  • Indole N-H Proton: A broad singlet, often found downfield (> δ 8.0 ppm in aprotic solvents like DMSO-d₆), which is exchangeable with D₂O.[4] Its signal can be broad or absent in protic solvents due to chemical exchange.[4]

¹³C NMR Spectroscopy:

  • The carbon signals will reflect the overall electron-rich nature of the molecule. Carbons attached to nitrogen (C4, C7, C3a, C7a) will show characteristic shifts.

Infrared (IR) Spectroscopy:

  • N-H Stretching: Expect strong, multiple bands in the 3200-3500 cm⁻¹ region, corresponding to the indole N-H and the two primary amine groups.

  • C=C Stretching (Aromatic): Peaks in the 1450-1600 cm⁻¹ range.

  • C-N Stretching: Signals in the 1250-1350 cm⁻¹ region.

Synthesis and Purification Protocol

The synthesis of diaminoindoles often involves a multi-step process starting from the corresponding nitroindoles.[9] The following protocol is a representative method adapted from established literature procedures for the synthesis of related diaminoindoles, providing a robust pathway for obtaining 1H-Indole-4,7-diamine.[9]

Workflow Overview:

Synthesis_Workflow Start 4,7-Dinitro-1H-indole Reduction Catalytic Hydrogenation (Pd/C, H2 gas) Start->Reduction Ethanol/THF Workup Filtration & Concentration Reduction->Workup Filter through Celite Purification Column Chromatography (Silica Gel) Workup->Purification Elute with DCM/Methanol Product 1H-Indole-4,7-diamine Purification->Product Characterize (NMR, MS)

A high-level overview of the synthesis of 1H-Indole-4,7-diamine.

Detailed Step-by-Step Methodology:

  • Reaction Setup:

    • To a suspension of 4,7-Dinitro-1H-indole (1.0 equiv) in a suitable solvent mixture (e.g., Ethanol/THF, 1:1 v/v), add 10% Palladium on Carbon (Pd/C) catalyst (0.1 equiv by weight).

    • Rationale: The dinitro-indole precursor is the logical starting point. A solvent system like EtOH/THF is chosen for its ability to dissolve the starting material and its compatibility with catalytic hydrogenation. Pd/C is a highly effective and standard catalyst for the reduction of aromatic nitro groups to amines.[9]

  • Hydrogenation:

    • Seal the reaction vessel and purge it three times with nitrogen gas, followed by three purges with hydrogen gas.

    • Stir the reaction mixture vigorously under a hydrogen atmosphere (typically maintained with a balloon or at a specified pressure) at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 4-24 hours).

    • Rationale: The purging cycles are a critical safety measure to remove oxygen, which can form explosive mixtures with hydrogen and deactivate the catalyst. Vigorous stirring ensures efficient contact between the substrate, catalyst, and hydrogen gas for a complete reaction.

  • Work-up:

    • Once the reaction is complete, carefully purge the vessel with nitrogen gas to remove excess hydrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (e.g., Ethanol or Ethyl Acetate) to recover any adsorbed product.[9]

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

    • Rationale: Celite filtration is a standard and effective method for removing fine solid catalysts like Pd/C.[9] Concentration under reduced pressure allows for the gentle removal of solvents without degrading the product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Use a gradient elution system, starting with a non-polar solvent (e.g., Dichloromethane) and gradually increasing the polarity with a more polar solvent (e.g., Methanol). The diamine product is polar and will require a polar solvent system for elution.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to afford 1H-Indole-4,7-diamine as a solid.

    • Rationale: Column chromatography is the standard method for purifying organic compounds. A gradient elution is used to effectively separate the desired polar product from less polar impurities and baseline material.

  • Validation:

    • Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS).

Applications in Research and Drug Development

The 1H-Indole-4,7-diamine scaffold is a valuable intermediate in the synthesis of complex molecules targeting various biological pathways. Its two nucleophilic amino groups allow for diverse and selective functionalization.

Role as a Kinase Inhibitor Scaffold:

The indole framework is a cornerstone in the design of kinase inhibitors, which are crucial in oncology and inflammation research.[10][11] The diamino-substitution pattern allows for the synthesis of derivatives that can form key hydrogen bond interactions within the ATP-binding pocket of kinases. Derivatives of related aminoindoles and azaindoles have shown potent inhibitory activity against a range of kinases, including:

  • Src Kinase: Involved in cell proliferation and survival.[12]

  • Rho Kinase (ROCK): A target for cardiovascular diseases like hypertension.[13]

  • Cyclin-Dependent Kinases (CDKs): Key regulators of the cell cycle and targets for cancer therapy.[14]

  • Protein Kinase CK2: Implicated in various cancers.[15]

Kinase_Inhibition Indole 1H-Indole-4,7-diamine (Scaffold) Derivative Synthesized Derivative Indole->Derivative Functionalization at N4, N7 Kinase Kinase ATP-Binding Site Derivative->Kinase Binds to Hinge Region Inhibition Inhibition of Phosphorylation Kinase->Inhibition Effect Therapeutic Effect (e.g., Anti-proliferative) Inhibition->Effect

Conceptual pathway from scaffold to therapeutic effect.

Immunotherapy and IDO1 Inhibition:

Indoleamine 2,3-dioxygenase 1 (IDO1) is a critical enzyme in cancer immune evasion.[16] Overexpression of IDO1 in the tumor microenvironment leads to immune suppression. Small molecules that can inhibit IDO1 are of high interest in cancer immunotherapy. The related 1H-indole-4,7-dione scaffold has been identified as a promising core for developing reversible competitive inhibitors of IDO1.[16][17] This suggests that 1H-Indole-4,7-diamine is a key precursor for synthesizing such diones, making it relevant to the development of next-generation cancer immunotherapies.[16]

Safety and Handling

Proper handling of 1H-Indole-4,7-diamine is essential in a laboratory setting. Users must consult the full Safety Data Sheet (SDS) before use.

  • General Handling: Use only in a well-ventilated area, preferably under a chemical fume hood.[18] Avoid formation of dust and aerosols.[19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety glasses, and a lab coat.[18][19]

  • Health Hazards: May be harmful if swallowed, toxic in contact with skin, cause serious eye damage, and may cause an allergic skin reaction.[18]

  • First Aid Measures:

    • Eyes: Immediately rinse with plenty of water for at least 15 minutes and seek immediate medical attention.[18]

    • Skin: Wash off immediately with plenty of soap and water for at least 15 minutes.[18] Remove contaminated clothing.[20]

    • Inhalation: Move to fresh air. If not breathing, give artificial respiration.[20]

    • Ingestion: Rinse mouth and seek immediate medical assistance.[18][20]

  • Storage: Keep container tightly closed in a dry, cool, and well-ventilated place.[18][20] Protect from direct sunlight and store under an inert atmosphere to maintain product quality.[18][20]

  • Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[18][19]

Conclusion

1H-Indole-4,7-diamine stands out as a highly functionalized and versatile indole derivative. Its unique structure, featuring two reactive amino groups on the benzenoid ring, provides a powerful platform for the synthesis of diverse and complex molecules. With demonstrated relevance in the development of kinase inhibitors and its potential as a precursor for immunotherapy agents, this compound is poised to remain a molecule of significant interest for researchers and scientists in the ongoing quest for novel therapeutics. Adherence to rigorous synthesis, purification, and safety protocols is paramount to successfully harnessing its potential.

References

  • (2025, May 1). 4 - SAFETY DATA SHEET. [Link]

  • NextSDS. (n.d.). 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. [Link]

  • Synthesis of a Series of Diaminoindoles. (2021, August 5). The Journal of Organic Chemistry. [Link]

  • Discovery of 5-(pyridin-3-yl)-1H-indole-4,7-diones as indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors. (2020, February 15). PubMed. [Link]

  • bmse000097 Indole at BMRB. (n.d.). Biological Magnetic Resonance Bank. [Link]

  • PubChem. (n.d.). 1H-indole-4,5-diamine. [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (2025, April 2). MDPI. [Link]

  • Evaluation of 4,5,6,7-tetrahalogeno-1H-isoindole-1,3(2H)-diones as inhibitors of human protein kinase CK2. (2008, January 15). PubMed. [Link]

  • 1 H-NMR spectrum of diamine 4. (n.d.). ResearchGate. [Link]

  • Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. (2018, January 15). PubMed. [Link]

  • Docked structure and SAR of 1H-indole-4,7-dione (2) derivative. (n.d.). ResearchGate. [Link]

  • 1H NMR spectral studies on the polymerization mechanism of indole and its derivatives. (2006, March 1). PubMed. [Link]

  • Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis. (2005, June 14). ACS Publications. [Link]

  • Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. (n.d.). [Link]

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. [Link]

  • Organoselenium-Catalyzed Synthesis of Indoles Through Intramolecular C−H Amination. (n.d.). [Link]

  • Structure-activity relationship studies of 7-azaindole-based rho kinase (ROCK) inhibitors. (2021, February 1). PubMed. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (2014, November 28). MDPI. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024, October 9). MDPI. [Link]

  • Discovery of [4-Amino-2-(1-methanesulfonylpiperidin-4-ylamino)pyrimidin-5-yl](2,3-difluoro-6- methoxyphenyl)methanone (R547), a potent and selective cyclin-dependent kinase inhibitor with significant in vivo antitumor activity. (2006, November 2). PubMed. [Link]

  • 4-Anilino-7-pyridyl-3-quinolinecarbonitriles as Src kinase inhibitors. (2009, September 1). PubMed. [Link]

Sources

Foundational

A Comprehensive Technical Guide to 1H-Indole-4,7-diamine: Physicochemical Properties and Analytical Characterization

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth exploration of 1H-Indole-4,7-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials s...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of 1H-Indole-4,7-diamine, a heterocyclic amine with significant potential in medicinal chemistry and materials science. As a Senior Application Scientist, this document aims to deliver not only precise technical data but also a contextual understanding of its scientific relevance and the methodologies for its accurate characterization.

Introduction: The Significance of the Indole Scaffold

The indole nucleus, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic drugs.[1] Its prevalence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin highlights its fundamental role in biological systems. The unique electronic configuration of the indole ring system allows for diverse chemical modifications, making it a "privileged scaffold" in drug discovery. This versatility enables the creation of extensive compound libraries for screening against various therapeutic targets, including those for cancer, inflammation, and cardiovascular diseases.[2] 1H-Indole-4,7-diamine, as a specific derivative, presents a unique substitution pattern that is of growing interest for the development of novel therapeutic agents and functional materials.

Physicochemical Properties of 1H-Indole-4,7-diamine

A precise understanding of a molecule's physicochemical properties is fundamental to its application in research and development. For 1H-Indole-4,7-diamine, the key identifiers are its molecular weight and exact mass, which are critical for analytical procedures such as mass spectrometry.

As constitutional isomers, 1H-Indole-4,7-diamine and 1H-Indole-4,5-diamine share the same molecular formula and, consequently, the same molecular weight and exact mass. The data presented below is based on the molecular formula C₈H₉N₃.[3]

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem[3]
Molecular Weight 147.18 g/mol PubChem[3]
Exact Mass 147.079647300 DaPubChem[3]

The molecular weight is the sum of the average atomic masses of the constituent atoms, while the exact mass is calculated from the mass of the most abundant isotopes of those atoms. The high precision of the exact mass is crucial for unambiguous identification in high-resolution mass spectrometry.[1]

Synthesis and Reactivity

The synthesis of diaminoindoles can be a complex process, often involving multiple steps of protection and deprotection of the amine functionalities and the indole nitrogen.[3] The reactivity of 1H-Indole-4,7-diamine is characterized by the nucleophilicity of its two primary amine groups and the inherent reactivity of the indole ring. The amine groups can readily undergo reactions such as acylation to form amides, providing a versatile handle for introducing a wide range of functional groups and modifying the molecule's properties.[1]

Applications in Research and Drug Development

The diamino-substituted indole scaffold is a promising starting point for the development of novel therapeutic agents. The strategic placement of the amino groups on the benzene portion of the indole ring can significantly influence the molecule's binding affinity and selectivity for various biological targets. For instance, derivatives of 1H-indole-4,7-dione have been investigated as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape, making it a target for cancer immunotherapy.[4] The ability to functionalize the diamine groups allows for the exploration of a vast chemical space to optimize pharmacological activity.

Analytical Characterization: A Protocol for Mass Spectrometry

Accurate determination of the molecular weight and confirmation of the elemental composition are critical steps in the characterization of a synthesized compound. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS) Analysis of 1H-Indole-4,7-diamine

Objective: To confirm the elemental composition and determine the exact mass of 1H-Indole-4,7-diamine.

Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an electrospray ionization (ESI) source is recommended.

Methodology:

  • Sample Preparation:

    • Dissolve a small amount (approximately 1 mg) of the 1H-Indole-4,7-diamine sample in a suitable solvent (e.g., methanol, acetonitrile) to a final concentration of approximately 1 mg/mL.

    • Prepare a dilute solution (e.g., 1-10 µg/mL) for infusion or injection by diluting the stock solution with an appropriate solvent mixture (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode). The addition of a small amount of acid helps in the protonation of the analyte.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions using a known calibration standard to ensure high mass accuracy.

    • Set the ESI source to positive ion mode, as the amine groups in 1H-Indole-4,7-diamine are readily protonated.

    • Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable and robust signal for the analyte.

  • Data Acquisition:

    • Acquire mass spectra over a relevant m/z (mass-to-charge ratio) range that includes the expected protonated molecule [M+H]⁺. For 1H-Indole-4,7-diamine, the expected m/z for the [M+H]⁺ ion is approximately 148.087.

    • Acquire data in high-resolution mode to enable accurate mass measurement.

  • Data Analysis:

    • Process the acquired data using the instrument's software.

    • Identify the peak corresponding to the protonated molecule [M+H]⁺.

    • Determine the experimental exact mass of this peak.

    • Compare the experimentally measured exact mass to the theoretical exact mass of C₈H₁₀N₃⁺ (the protonated form of C₈H₉N₃). The theoretical exact mass is 148.087446.

    • The mass error, typically expressed in parts per million (ppm), should be within an acceptable range (e.g., < 5 ppm) to confirm the elemental composition.

The following diagram illustrates the general workflow for the characterization of 1H-Indole-4,7-diamine.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification HRMS High-Resolution Mass Spectrometry (HRMS) Purification->HRMS Sample Submission NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Purity Purity Assessment (e.g., HPLC) Purification->Purity Mass_Confirmation Exact Mass & Formula Confirmation HRMS->Mass_Confirmation Structure_Elucidation Structural Elucidation NMR->Structure_Elucidation Purity_Confirmation Purity >95% Purity->Purity_Confirmation Final_Compound Characterized 1H-Indole-4,7-diamine Mass_Confirmation->Final_Compound Structure_Elucidation->Final_Compound Purity_Confirmation->Final_Compound

Caption: Workflow for the synthesis and analytical characterization of 1H-Indole-4,7-diamine.

Conclusion

1H-Indole-4,7-diamine is a molecule of significant interest with a precise molecular weight of 147.18 g/mol and an exact mass of 147.079647300 Da. Its unique structure and reactive handles make it a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. The accurate characterization of this and related molecules, underpinned by techniques like high-resolution mass spectrometry, is essential for advancing scientific research and development in these fields.

References

  • PubChem. (n.d.). 1H-indole-4,5-diamine. National Center for Biotechnology Information. Retrieved from [Link]

  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
  • Tarselli, M. A. (2020). Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons.
  • Cacchi, S., & Fabrizi, G. (2005). Synthesis and Functionalization of Indoles Through Palladium-catalyzed Reactions. Chemical Reviews, 105(7), 2873-2920.
  • Dounay, A. B., & Tuttle, J. B. (2015). Recent advances in the synthesis of substituted indoles. Current Opinion in Drug Discovery & Development, 18(6), 735-748.

Sources

Exploratory

Pharmacokinetic profiling of 1H-Indole-4,7-diamine derivatives

A Technical Guide to the Pharmacokinetic Profiling of 1H-Indole-4,7-diamine Derivatives Foreword: Charting the Course for Novel Indole Therapeutics The indole scaffold is a privileged structure in medicinal chemistry, fo...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide to the Pharmacokinetic Profiling of 1H-Indole-4,7-diamine Derivatives

Foreword: Charting the Course for Novel Indole Therapeutics

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous endogenous molecules and therapeutic agents.[1][2][3] The 1H-Indole-4,7-diamine class, in particular, presents a unique chemical space for the development of novel therapeutics. However, a promising molecular structure is only the starting point. The journey from a candidate compound to a viable drug is critically dependent on its pharmacokinetic (PK) profile—what the body does to the drug. Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these derivatives is not merely a checkbox exercise; it is the fundamental dataset that informs candidate selection, guides structural optimization, and ultimately predicts clinical success.[4][5][6]

This guide provides a comprehensive framework for the systematic pharmacokinetic profiling of 1H-Indole-4,7-diamine derivatives. We will move beyond rote protocols to explore the causality behind experimental choices, ensuring that the data generated is not only accurate but also contextually meaningful. As researchers and drug developers, our goal is to build a holistic understanding of a compound's behavior in a biological system, mitigating risks of late-stage failure and accelerating the path to clinical application.[4]

Section 1: The Integrated ADME Profiling Workflow

A successful PK profiling campaign is a tiered, iterative process. It begins with high-throughput in vitro assays to triage compounds early and culminates in more complex in vivo studies for the most promising candidates.[5][6][7] This approach conserves resources by eliminating compounds with fatal flaws—such as poor absorption or excessively rapid metabolism—before they advance.[4]

The following diagram illustrates a logical workflow for characterizing 1H-Indole-4,7-diamine derivatives.

ADME_Workflow Start Compound Library (1H-Indole-4,7-diamine Derivatives) Solubility Aqueous Solubility (Kinetic) Start->Solubility Initial Screen Absorption Absorption (Caco-2 Permeability) Solubility->Absorption Sufficiently Soluble Metabolism Metabolism (Microsomal Stability) Solubility->Metabolism Distribution Distribution (Plasma Protein Binding) Solubility->Distribution Data Data Analysis & Candidate Selection Absorption->Data Metabolism->Data Distribution->Data InVivo In Vivo PK Study (Rodent Model) InVivo->Data Iterative Optimization Data->InVivo Promising In Vitro Profile Metabolic_Pathway Parent Indole Core CYP450 CYP450 Enzymes (e.g., CYP2A6, 2E1, 2C19) Parent->CYP450 Indoxyl 3-Hydroxyindole (Indoxyl) CYP450->Indoxyl Oxidation Oxindole Oxindole CYP450->Oxindole Oxidation OtherOx Other Oxidized Products (e.g., 6-Hydroxyindole, Isatin) CYP450->OtherOx Oxidation PhaseII Phase II Conjugation (e.g., Sulfation, Glucuronidation) Indoxyl->PhaseII Excretion Excretion PhaseII->Excretion

Caption: Potential Phase I and II metabolic pathways for indole-containing compounds.

Detailed Experimental Protocol: Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a test compound in the presence of liver microsomes.

1. Reagent Preparation:

  • Prepare a reaction buffer (e.g., 100 mM potassium phosphate, pH 7.4).
  • Prepare a solution of liver microsomes (e.g., human, rat) in the buffer.
  • Prepare an NADPH-regenerating system solution. This system is crucial as it continuously supplies the NADPH cofactor required for CYP450 enzyme activity. [8][9] 2. Incubation Procedure:
  • In a 96-well plate, pre-warm the microsomal solution and the test compound (at a final concentration of ~1 µM) to 37°C. [9] * Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system solution. [8] * At specific time points (e.g., 0, 5, 15, 30, 45 minutes), terminate the reaction in designated wells by adding an ice-cold "stop solution" (e.g., acetonitrile containing an internal standard). [10][9] * Essential Controls:
  • No-Cofactor Control: Incubate the compound with microsomes but without the NADPH system to check for non-CYP-mediated or chemical degradation. [9] * Positive Controls: Include compounds with known high and low clearance (e.g., Verapamil and Dextromethorphan) to validate the assay performance. [10] 3. Sample Analysis:
  • Centrifuge the plate to pellet the precipitated proteins.
  • Transfer the supernatant to a new plate for analysis by LC-MS/MS.
  • Quantify the remaining percentage of the parent compound at each time point relative to the 0-minute sample.

4. Data Analysis:

  • Plot the natural logarithm (ln) of the percent remaining parent compound versus time. [10] * The slope of the linear regression line is the elimination rate constant (k).
  • Calculate the half-life (t½): t½ = 0.693 / k
  • Calculate intrinsic clearance (CLint) in µL/min/mg protein: CLint = (0.693 / t½) * (mL incubation / mg microsomal protein)
Data Interpretation
In Vitro Half-Life (t½) Intrinsic Clearance (CLint) Interpretation
> 30 minLowCompound is metabolically stable. Likely to have low in vivo hepatic clearance.
10 - 30 minModerateCompound has moderate metabolic stability.
< 10 minHighCompound is rapidly metabolized. Likely to have high in vivo hepatic clearance and potentially poor oral bioavailability.

Section 5: In Vivo Pharmacokinetic Studies - The Whole System View

While in vitro assays provide critical early data, in vivo pharmacokinetic studies in animal models (typically rodents) are essential to understand how a compound behaves in a complex, living system. [11][12]These studies integrate the effects of absorption, distribution, metabolism, and excretion to provide key parameters that are used to predict human pharmacokinetics and design clinical trials. [12]

Causality of Experimental Design:

The choice of study design is critical. A crossover design, where the same group of animals receives different formulations or doses over time, can be more powerful than a parallel design because it minimizes the impact of inter-animal variability. [13]The dose selected should be high enough for analytical quantification but well below any toxic level. [14]Both intravenous (IV) and oral (PO) administration routes are typically used. The IV dose provides a baseline for 100% bioavailability, while the PO dose reveals the compound's oral absorption characteristics.

Key In Vivo Pharmacokinetic Parameters

Following administration, blood samples are collected at multiple time points and analyzed by LC-MS/MS to generate a plasma concentration-time curve. From this curve, the following parameters are derived:

Parameter Description Significance
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time at which Cmax is reachedReflects the rate of drug absorption.
AUC Area Under the plasma Concentration-time curveRepresents the total drug exposure over time.
t½ (Half-life) Time required for the plasma concentration to decrease by halfDetermines the dosing interval and time to reach steady-state.
CL (Clearance) Volume of plasma cleared of the drug per unit timeIndicates the efficiency of drug elimination from the body.
Vd (Volume of Distribution) Apparent volume into which the drug distributesReflects the extent of drug distribution into tissues versus plasma.
F% (Bioavailability) Fraction of the oral dose that reaches systemic circulationF% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100 . A critical measure of oral drug performance.

Section 6: The Role of Bioanalysis - Sensitive and Specific Quantification

Underpinning all pharmacokinetic studies is the ability to accurately and reliably measure the concentration of the parent drug and its key metabolites in complex biological matrices like plasma, urine, and tissue homogenates. Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the definitive analytical technique for this purpose due to its exceptional sensitivity, selectivity, and speed. [12][28][29]A validated LC-MS/MS method with a low limit of quantitation (LLOQ), typically in the low ng/mL range, is a prerequisite for any successful PK study. [12]

Conclusion

The pharmacokinetic profiling of 1H-Indole-4,7-diamine derivatives is a multi-faceted but logical process. By systematically evaluating absorption, distribution, metabolism, and excretion using a tiered approach of validated in vitro and in vivo assays, drug development teams can build a comprehensive understanding of a compound's potential. This in-depth guide provides the framework and the scientific rationale to generate high-quality, decision-driving data, enabling the selection of candidates with the highest probability of success and accelerating the development of new and impactful indole-based medicines.

References

  • Selvita. (n.d.). In Vitro ADME. Retrieved from [Link]

  • Creative Biolabs. (n.d.). In Vitro ADME Assays: Principles, Applications & Protocols. Retrieved from [Link]

  • AxisPharm. (n.d.). Microsomal Stability Assay Protocol. Retrieved from [Link]

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Foundational

Pharmacological Utility of the 1H-Indole-4,7-Diamine Scaffold: From Bioreductive Prodrugs to High-Affinity Receptor Ligands

Executive Summary & Chemical Rationale In medicinal chemistry, the 1H-indole-4,7-diamine (CAS No. 184485-83-4) molecule is rarely deployed as a terminal therapeutic agent. Instead, it serves as a highly privileged, elect...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Rationale

In medicinal chemistry, the 1H-indole-4,7-diamine (CAS No. 184485-83-4) molecule is rarely deployed as a terminal therapeutic agent. Instead, it serves as a highly privileged, electron-rich synthetic scaffold[1]. The true biological utility of this diamine lies in its capacity to undergo controlled oxidative conversion into 1H-indole-4,7-diones (indolequinones)[2].

As a Senior Application Scientist, I approach this scaffold not just as a structural building block, but as a programmable pharmacophore. The specific substitution patterns applied to the 2-, 3-, and 5-positions of the indole-4,7-diamine precursor dictate the precise orientation, receptor binding affinity, and redox potential of the resulting dione[1]. These indolequinones act as potent bioreductive alkylating agents, kinase inhibitors, and hypoxia-activated prodrugs (HAPs)[2][3].

Mechanistic Pathways: Bioreduction and Target Engagement

The defining characteristic of the indole-4,7-dione derivative is its redox-cycling capability. In the hypoxic microenvironments characteristic of solid tumors, these compounds are selectively reduced by two-electron oxidoreductases, specifically NAD(P)H:quinone oxidoreductase 1 (NQO1) and NRH:quinone oxidoreductase 2 (NQO2) [2][4].

This reduction expels a leaving group (often at the C3 position), generating a highly reactive iminium species. This species rapidly forms covalent adducts with nucleophilic targets, such as DNA or the C-terminal selenocysteine of Thioredoxin Reductase 1 (TR1) , triggering apoptosis[5]. Furthermore, structural mimicry of tryptophan allows these derivatives to act as competitive inhibitors for enzymes like Indoleamine 2,3-dioxygenase 1 (IDO1) [6].

G A 1H-Indole-4,7-diamine (Electron-Rich Scaffold) B Oxidative Conversion (Cu/O2 or Ag2O) A->B C 1H-Indole-4,7-dione (Redox-Active Pharmacophore) B->C D Hypoxic Tumor Microenvironment (NQO1 / NQO2 Overexpression) C->D Selective Distribution E Bioreductive Activation (2-Electron Transfer) D->E Enzymatic Reduction F Reactive Iminium Species (DNA Alkylation / TR1 Adduction) E->F Leaving Group Expulsion G HAP-TAC Cleavage (PROTAC Payload Release) E->G Ligand Unmasking H Targeted Apoptosis F->H G->H

Bioreductive activation pathway of 1H-indole-4,7-dione derivatives in hypoxic tumor environments.

Receptor Binding Affinity & Biological Activity Profiles

The transformation of the 1H-indole-4,7-diamine scaffold yields compounds with extraordinary affinity across diverse biological targets. The table below synthesizes quantitative data for key indolequinone derivatives.

TargetCompound Class / DerivativeAssay ModelBinding Affinity / ActivityMechanism of Action
IDO1 5-(pyridin-3-yl)-1H-indole-4,7-dioneHeLa Cells / Enzyme KineticsIC₅₀ = 0.16 ± 0.02 µM[6]Reversible competitive inhibition (Tryptophan mimicry)
IDO1 Indole-4,7-dione-imidazolidine-2,4-dioneMTT / Enzyme AssayIC₅₀ = 65.3 nM[7]Competitive active-site binding
NQO2 5-methoxy-1-methyl-indole-4,7-dioneCell-free rhNQO2Partition Ratio ≈ 2.0[4]Mechanism-based inactivation (covalent adduction)
TR1 5-methoxy-1-methyl-3-[(2,4,6-trifluorophenoxy)methyl]indole-4,7-dioneMIA PaCa-2 Pancreatic CellsIC₅₀ = 18 nM (72h)[5]Covalent adduction of C-terminal selenocysteine
DNA Gyrase 3-acetyl-1-(2,5-dimethylphenyl)-1H-indole-4,7-dioneS. aureus (MRSA) MICMIC = 8 - 16 µg/mL[8]Disruption of bacterial DNA topology

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale (causality) to guide the researcher.

Protocol 1: Oxidative Conversion of 1H-Indole-4,7-diamine to Indolequinone

Purpose: To synthesize the active redox pharmacophore from the diamine precursor.

  • Scaffold Preparation: Dissolve 1H-indole-4,7-diamine (1.0 eq) in anhydrous acetonitrile under an inert argon atmosphere.

    • Causality: The electron-rich diamine is highly sensitive to ambient moisture and auto-oxidation. Anhydrous conditions prevent premature degradation[1].

  • Catalytic Oxidation: Add a solution of Fremy's salt (potassium nitrosodisulfonate) or Copper(II)/O₂ (2.5 eq) dropwise at 0°C.

    • Causality: Controlled stoichiometric oxidation ensures the selective conversion of the diamine to the dione without over-oxidizing the pyrrole ring of the indole core[8].

  • Validation (TLC Monitoring): Monitor the reaction via Thin-Layer Chromatography (TLC). The diamine will appear as a highly polar, UV-active spot, which will rapidly convert to a distinct, brightly colored (yellow/orange) less-polar spot characteristic of the quinone system.

  • Quenching & Isolation: Quench with cold water, extract with dichloromethane (DCM), and purify via flash chromatography (silica gel, Hexane/EtOAc gradient).

Protocol 2: High-Throughput Enzyme Kinetic Assay for NQO2 Inhibition

Purpose: To quantify the mechanism-based inhibition (IC₅₀) of synthesized indolequinones against recombinant human NQO2.

  • Reagent Assembly: Prepare a 50 mM potassium phosphate buffer (pH 7.4) containing 5 µM FAD, 125 mM NaCl, and 1 mg/mL bovine serum albumin (BSA).

    • Causality: BSA prevents the highly lipophilic indolequinone derivatives from non-specifically adhering to the plastic walls of the microtiter plates, ensuring accurate concentration-response curves[4].

  • Enzyme Incubation: Incubate recombinant human NQO2 (rhNQO2, 4 µg/mL) with varying concentrations of the indolequinone (0.1–10.0 µM) in the presence of 0.2 mM NRH (dihydronicotinamide riboside) at room temperature.

    • Causality: NRH is the specific obligate electron donor for NQO2 (unlike NADH for NQO1). Without NRH, the bioreductive activation cannot occur, serving as a negative control to prove the inhibition is mechanism-based[4].

  • Reaction Termination & Readout: After 5 minutes, dilute a 50 µL aliquot 50-fold into a stop buffer containing 0.1% (v/v) Tween-20 and 0.25 mg/mL MTT. Measure absorbance spectrophotometrically. The reduction of MTT to formazan serves as the proxy for residual NQO2 activity.

Emerging Frontiers: Hypoxia-Activated PROTACs (HAP-TACs)

The most advanced application of the 1H-indole-4,7-dione moiety is its integration into Targeted Protein Degradation (TPD) technologies. By attaching the indolequinone group to an essential functional node of a VHL- or CRBN-recruiting ligand, researchers can create Hypoxia-Activated PROTACs (HAP-TACs)[3].

In normoxic (healthy) tissues, the bulky indolequinone sterically occludes the E3 ligase binding domain, rendering the PROTAC inactive. However, in the hypoxic tumor microenvironment, NQO1/NQO2 bioreduces the indolequinone. This triggers a fragmentation event that unmasks the active PROTAC, leading to the highly selective degradation of oncogenic proteins (e.g., BRD4) exclusively within the tumor[3]. This elegantly resolves the "on-target, off-tumor" toxicity that plagues traditional PROTAC therapeutics.

References

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  • [7] Taylor & Francis Online. Current scenario of indole-azole hybrids with anticancer potential: part II. Imidazole, oxadiazole, oxazole, and isoxazole hybrids. Available at: [Link]

  • [5] National Institutes of Health (PMC). Antitumor Indolequinones Induced Apoptosis in Human Pancreatic Cancer Cells via Inhibition of Thioredoxin Reductase and Activation of Redox Signaling. Available at:[Link]

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Exploratory

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 1H-Indole-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 1H-Indole-4,7-diamine. As a crucial scaffold in medicinal chemistry, a thorough understanding of its structural and electronic properties through NMR is paramount for researchers in drug discovery and development. This document moves beyond a simple data report, offering insights into the causal relationships between the molecular structure and its spectral features, grounded in established spectroscopic principles.

Introduction: The Significance of 1H-Indole-4,7-diamine

The indole nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals.[1] Its unique electronic properties and ability to interact with a wide range of biological targets make it a versatile starting point for drug design.[1] 1H-Indole-4,7-diamine, with its two strategically placed amino groups on the benzene ring, presents a unique electronic profile. These powerful electron-donating groups significantly modulate the reactivity and intermolecular interaction potential of the indole core, making it a valuable building block for novel therapeutics, particularly in areas such as kinase inhibition and antifungal agent development.[2]

Accurate structural elucidation is the bedrock of chemical research. NMR spectroscopy stands as the most powerful tool for the unambiguous determination of molecular structure in solution. This guide will provide a detailed theoretical framework for interpreting the ¹H and ¹³C NMR spectra of 1H-Indole-4,7-diamine, enabling scientists to confidently identify and characterize this important molecule.

Theoretical Considerations for NMR Analysis

The chemical shifts observed in NMR are exquisitely sensitive to the local electronic environment of each nucleus. In 1H-Indole-4,7-diamine, the two amino groups (-NH₂) are strong electron-donating groups (EDGs) through resonance. This has a profound impact on the electron density distribution throughout the bicyclic system, which is the primary determinant of the expected chemical shifts.

The numbering convention for the indole ring is critical for spectral assignment. The following diagram illustrates the standard numbering for 1H-Indole-4,7-diamine.

Caption: Numbering scheme for 1H-Indole-4,7-diamine.

Experimental Protocol: Acquiring High-Quality NMR Data

The quality of NMR data is fundamentally dependent on meticulous sample preparation and appropriate acquisition parameters. The following protocol outlines a robust methodology for analyzing 1H-Indole-4,7-diamine.

Step-by-Step Experimental Workflow:

  • Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the recommended solvent. Its high polarity effectively dissolves the diamine, and its ability to form hydrogen bonds helps in observing the exchangeable N-H protons, which might otherwise be broadened or absent.[3]

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of 1H-Indole-4,7-diamine.

    • Dissolve the sample in 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

    • Ensure the sample is completely dissolved; gentle vortexing or sonication may be applied.

  • Instrument Setup:

    • The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion.[4]

    • The sample temperature should be regulated, typically at 25 °C (298 K), as chemical shifts can be temperature-dependent.[5]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse program is typically used.

    • ¹³C NMR: A proton-decoupled experiment (e.g., using a standard zgpg pulse sequence) is standard. A larger number of scans will be necessary compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquiring COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) spectra is highly recommended. COSY reveals ¹H-¹H coupling networks, while HSQC correlates directly bonded ¹H-¹³C pairs.

Caption: Experimental workflow for NMR data acquisition.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of 1H-Indole-4,7-diamine is predicted to exhibit distinct signals corresponding to the indole core protons and the amine protons. The electron-donating amino groups at positions 4 and 7 will cause a significant upfield shift (to lower ppm values) for the aromatic protons, particularly those on the benzene portion of the ring, compared to unsubstituted indole.

Predicted ¹H NMR Data (in DMSO-d₆, 400 MHz):

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
N1-H~10.5 - 11.0Broad Singlet-1H
H2~7.0 - 7.2Triplet~2.51H
H3~6.2 - 6.4Triplet~2.51H
H5~6.5 - 6.7Doublet~8.01H
H6~6.0 - 6.2Doublet~8.01H
C4-NH₂~4.5 - 5.5Broad Singlet-2H
C7-NH₂~4.5 - 5.5Broad Singlet-2H

Interpretation of the ¹H Spectrum:

  • N-H Protons: The indole N1-H proton is expected to appear as a broad singlet far downfield due to its acidic nature and hydrogen bonding with the DMSO solvent.[3] The amine (NH₂) protons at C4 and C7 are also anticipated to be broad singlets and are exchangeable with D₂O.[6] Their chemical shift can be highly dependent on concentration and residual water content.[3]

  • Pyrrole Ring Protons (H2, H3): H2 and H3 will appear as coupled signals, likely triplets due to similar coupling to N1-H and each other. The strong electron-donating effect from the benzene ring amines will shield these protons, shifting them upfield relative to indole itself.

  • Benzene Ring Protons (H5, H6): These two protons form a simple AX spin system. They will appear as two doublets with a typical ortho-coupling constant of approximately 8.0 Hz. The powerful donating effect of the adjacent amino groups at C4 and C7 will cause a dramatic upfield shift for H5 and H6 into the range of ~6.0-6.7 ppm, a region significantly more shielded than typical aromatic protons.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum provides one signal for each unique carbon atom in the molecule. The chemical shifts are highly indicative of the carbon's hybridization and electronic environment. The amino groups at C4 and C7 will strongly shield these carbons and, to a lesser extent, other carbons in the ring through resonance.

Predicted ¹³C NMR Data (in DMSO-d₆, 100 MHz):

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C2~120 - 125
C3~100 - 105
C3a~125 - 130
C4~140 - 145
C5~105 - 110
C6~100 - 105
C7~140 - 145
C7a~130 - 135

Interpretation of the ¹³C Spectrum:

  • Carbons Bearing Amino Groups (C4, C7): These carbons are directly attached to the electron-donating nitrogen atoms and will be significantly deshielded due to the electronegativity of nitrogen, but also experience strong resonance effects. They are expected to appear furthest downfield among the benzene ring carbons, in the ~140-145 ppm range.

  • Shielded Carbons (C3, C5, C6): The resonance effect of the amino groups increases electron density at the ortho and para positions. Consequently, C3, C5, and C6 are expected to be significantly shielded and appear at higher fields (lower ppm values), likely in the ~100-110 ppm range. C3 is particularly shielded due to its position relative to the indole nitrogen and the influence from the C4-amino group.

  • Quaternary Carbons (C3a, C7a): These bridgehead carbons will have chemical shifts influenced by their position connecting the two rings. Their signals are typically of lower intensity than protonated carbons.

Conclusion and Best Practices

This guide provides a comprehensive, albeit predictive, analysis of the ¹H and ¹³C NMR spectra of 1H-Indole-4,7-diamine. The key to accurate interpretation lies in recognizing the powerful electron-donating effects of the two amino substituents, which dominate the spectral features by inducing significant upfield shifts in both the proton and carbon spectra, especially for the C5, C6, and C3 positions.

For definitive structural confirmation, a suite of 2D NMR experiments (COSY, HSQC, and HMBC) is invaluable. These experiments provide through-bond correlation data that can unambiguously assign every proton and carbon signal, validating the proposed structure with the highest degree of confidence. Researchers are encouraged to use this guide as a foundational tool, combining it with empirical data to accelerate their research and development efforts.

References

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Foundational

An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 1H-Indole-4,7-diamine

For Researchers, Scientists, and Drug Development Professionals Abstract The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and pha...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and pharmaceuticals.[1][2][3] 1H-Indole-4,7-diamine, a functionalized derivative, presents significant potential for creating novel therapeutics, particularly due to its hydrogen bonding capabilities which are crucial for molecular recognition at biological targets. This guide provides a comprehensive overview of the methodologies required to elucidate its three-dimensional structure through single-crystal X-ray diffraction. While a definitive crystal structure for 1H-Indole-4,7-diamine has not been reported in the surveyed literature, this document outlines the synthesis, crystallization, and a detailed X-ray analysis workflow.[1] It serves as a technical blueprint for researchers aiming to characterize this and similar molecules, providing both theoretical grounding and practical, field-proven insights into the experimental processes.

Introduction: The Significance of the Indole Scaffold

The indole ring system, a fusion of a benzene and a pyrrole ring, is a fundamental structural motif in a vast array of biologically active compounds.[3][4] Its presence in the essential amino acid tryptophan and the neurotransmitter serotonin highlights its intrinsic importance in biological systems.[1][4] The unique electronic landscape of the indole nucleus, particularly the high electron density at the C3 position, makes it a versatile platform for chemical modification, enabling the development of drugs with a wide range of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] 1H-Indole-4,7-diamine, with its two amino groups on the benzene portion of the scaffold, is of particular interest as the amino groups can act as both hydrogen bond donors and acceptors, potentially enhancing binding affinity and selectivity to target proteins.

Synthesis and Crystallization of 1H-Indole-4,7-diamine

The first critical step towards structural elucidation is the synthesis of high-purity material and the subsequent growth of single crystals suitable for X-ray diffraction.

Synthetic Pathway

While multiple strategies exist for the synthesis of functionalized indoles, a common approach involves the reduction of a corresponding dinitro-indole precursor.[3][5] The synthesis of diaminoindoles can be a multi-step process, often starting from a commercially available nitroindole and involving protection, nitration, and final reduction steps.[6]

A plausible synthetic route:

  • Starting Material: 4-Nitro-1H-indole.

  • Nitration: Introduction of a second nitro group at the 7-position. This step often requires careful control of reaction conditions to achieve the desired regioselectivity.

  • Reduction: The final and crucial step is the reduction of the dinitroindole to the corresponding diamine. A common method is catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.[6]

Synthesis_Pathway A 4-Nitro-1H-indole B 4,7-Dinitro-1H-indole A->B Nitrating Agent (e.g., HNO3/H2SO4) C 1H-Indole-4,7-diamine B->C Reduction (e.g., H2, Pd/C)

Caption: Synthetic pathway for 1H-Indole-4,7-diamine.

Crystallization: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging aspect of X-ray crystallography. The goal is to slowly precipitate the molecule from a supersaturated solution, allowing it to form a well-ordered crystal lattice.

Experimental Protocol for Crystallization:

  • Purification: The synthesized 1H-Indole-4,7-diamine must be purified to the highest possible degree, typically using flash column chromatography or recrystallization.[7][8]

  • Solvent Screening: A range of solvents and solvent mixtures should be screened to find conditions where the compound has moderate solubility.

  • Crystal Growth Techniques:

    • Slow Evaporation: A solution of the compound is left in a loosely covered vial, allowing the solvent to evaporate slowly over days or weeks.

    • Vapor Diffusion (Hanging Drop or Sitting Drop): A concentrated drop of the compound solution is allowed to equilibrate with a larger reservoir of a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the drop induces crystallization.

    • Cooling: A saturated solution at an elevated temperature is slowly cooled, decreasing the solubility and promoting crystal growth.

Single-Crystal X-ray Diffraction: Unveiling the Molecular Architecture

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystal.[1] The technique relies on the diffraction of an X-ray beam by the ordered array of atoms in the crystal.

The Experimental Workflow

XRay_Workflow cluster_experiment Data Collection cluster_processing Data Processing & Structure Solution cluster_refinement Structure Refinement A Mount Crystal on Diffractometer B Expose to X-ray Beam A->B C Rotate Crystal and Collect Diffraction Pattern B->C D Integrate Diffraction Spots C->D E Determine Unit Cell and Space Group D->E F Solve the Phase Problem (e.g., Direct Methods) E->F G Generate Initial Electron Density Map F->G H Build and Refine Atomic Model G->H I Add Hydrogen Atoms H->I J Final Refinement Cycles I->J K Validate Structure J->K

Caption: Workflow for Single-Crystal X-ray Diffraction.

Step-by-Step Methodology
  • Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, a series of diffraction images are collected on a detector.

  • Data Reduction and Integration: The collected images are processed to measure the intensity and position of each diffraction spot. This data is used to determine the unit cell dimensions and the symmetry of the crystal lattice (space group).

  • Structure Solution: The "phase problem" is solved using computational methods (like direct methods or Patterson methods) to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. This model is then refined against the experimental data, adjusting atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction patterns.[9]

Hypothetical Crystallographic Data

In the absence of published experimental data, we can propose a hypothetical but realistic set of crystallographic parameters for 1H-Indole-4,7-diamine, which would be the outcome of a successful X-ray diffraction experiment.[1]

ParameterHypothetical ValueSignificance
Chemical FormulaC₈H₉N₃Defines the atomic composition.
Formula Weight147.18Molar mass of the molecule.
Crystal SystemOrthorhombicDescribes the basic shape of the unit cell.
Space GroupP2₁2₁2₁Defines the symmetry elements within the unit cell.
a (Å)7.85Unit cell dimension.
b (Å)10.15Unit cell dimension.
c (Å)12.30Unit cell dimension.
α, β, γ (°)90, 90, 90Unit cell angles for an orthorhombic system.
Volume (ų)980.5Volume of a single unit cell.
Z4Number of molecules per unit cell.
R-factor~0.04A measure of the agreement between the model and the data.

Analysis of the Crystal Structure

The refined crystal structure provides a wealth of information about the molecule's geometry and its interactions in the solid state.

Molecular Geometry

The analysis would confirm the planarity of the indole ring system. Key parameters to examine include:

  • Bond Lengths and Angles: These should be compared to standard values for similar indole derivatives to identify any unusual strain or electronic effects.[4][9]

  • Conformation of Amino Groups: The orientation of the amino groups relative to the indole ring would be determined, including the pyramidalization at the nitrogen atoms.

Caption: Hypothetical molecular structure of 1H-Indole-4,7-diamine.

Intermolecular Interactions and Crystal Packing

For a molecule with two amino groups and an indole N-H, hydrogen bonding is expected to be the dominant intermolecular force governing the crystal packing.[4][10] The analysis would focus on:

  • Hydrogen Bond Network: Identifying all N-H···N and potentially N-H···π interactions. These interactions would likely link the molecules into chains, sheets, or a three-dimensional network.[11]

  • π-π Stacking: Examining the potential for stacking interactions between the aromatic indole rings of adjacent molecules. The distance and offset between the rings would be measured to characterize the nature of this interaction.

Understanding these packing motifs is crucial as they can influence the material's physical properties, such as solubility and dissolution rate, which are critical parameters in drug development.

Conclusion

While the specific crystal structure of 1H-Indole-4,7-diamine remains to be experimentally determined, this guide provides a robust framework for its elucidation and analysis. By following the outlined protocols for synthesis, crystallization, and X-ray diffraction, researchers can obtain the precise atomic coordinates of this molecule. The subsequent analysis of its molecular geometry and intermolecular interactions will provide invaluable insights for structure-based drug design, enabling the rational development of new therapeutic agents that leverage the unique properties of the diaminoindole scaffold.

References

  • Bunnage, M. E., et al. (2021). Synthesis of a Series of Diaminoindoles. The Journal of Organic Chemistry. Available at: [Link]

  • ResearchGate (n.d.). Synthesis and antifungal activity of 1H-indole-4,7-diones. Available at: [Link]

  • Chen, J., et al. (2020). Synthesis of 4,7-Difunctionalized Indoles via Imino Exchange and Sulfinyl Migration. Organic Letters. Available at: [Link]

  • Al-dujaili, A. H. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Available at: [Link]

  • Czapik, A., et al. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega. Available at: [Link]

  • Semantic Scholar (n.d.). Regioselective Friedel-Crafts alkylation of indoles with epoxides using nano MgO. Available at: [Link]

  • NextSDS (n.d.). 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. Available at: [Link]

  • Mohamed-Ezzat, M., et al. (2024). Synthesis and crystal structure of 5-{(E)-[(1H-indol-3-ylformamido) -ORCA - Cardiff University. Available at: https://orca.cardiff.ac.uk/id/eprint/167653/
  • Al-Warhi, T., et al. (2023). Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor. MDPI. Available at: [Link]

  • The Royal Society of Chemistry (n.d.). Supporting information. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Vibrational Spectroscopic and Quantum-Chemical Study of Indole–Ketone Hydrogen-Bonded Complexes. Available at: [Link]

  • Beilstein Journal of Organic Chemistry (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3- dihalophenols. Available at: [Link]

  • Mapana Journal of Sciences (2026). Comparative studies of photophysical properties of Indole molecules. Available at: [Link]

  • Al-Majid, A. M., et al. (2023). Synthesis, Characterization and Single Crystal X-ray Diffraction Analysis of Fused Triazolo/Thiadiazole Clubbed with Indole Scaffold. MDPI. Available at: [Link]

  • National Center for Biotechnology Information (n.d.). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. Available at: [Link]

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Exploratory

An In-Depth Technical Guide to the Thermodynamic Stability of 1H-Indole-4,7-diamine at Room Temperature

Abstract This technical guide provides a comprehensive analysis of the thermodynamic stability of 1H-Indole-4,7-diamine at ambient temperatures. While direct experimental thermodynamic data for this specific molecule is...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive analysis of the thermodynamic stability of 1H-Indole-4,7-diamine at ambient temperatures. While direct experimental thermodynamic data for this specific molecule is not extensively available in public literature, this document synthesizes foundational principles of physical organic chemistry, computational chemistry insights from related indole derivatives, and established analytical protocols to build a robust predictive framework for its stability. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the molecule's intrinsic stability, potential degradation pathways, and methodologies for empirical validation.

Introduction to 1H-Indole-4,7-diamine and Its Scientific Significance

The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of natural products and pharmaceuticals.[1] Its unique electronic and structural properties allow for diverse biological interactions, making it a key component in drugs with a wide array of therapeutic applications, including anti-inflammatory, anticancer, and antiviral agents.[1][2] 1H-Indole-4,7-diamine, a specific derivative of this scaffold, presents a unique substitution pattern that is of significant interest for the development of novel therapeutics and advanced materials. The presence of two amino groups on the benzene portion of the indole ring dramatically influences its electronic properties and, consequently, its stability and reactivity.

Understanding the thermodynamic stability of 1H-Indole-4,7-diamine at room temperature is paramount for its practical application. Stability dictates shelf-life, formulation strategies, and ultimately, the viability of this compound in both research and commercial settings. This guide will delve into the theoretical underpinnings of its stability, drawing parallels with the broader class of indole derivatives, and will provide actionable protocols for its empirical assessment.

The Indole Nucleus: A Foundation of Aromatic Stability

The indole ring system is an aromatic heterocycle, and its stability is derived from the delocalization of ten π-electrons across the bicyclic structure, satisfying Hückel's rule. Computational studies, often employing Density Functional Theory (DFT), have been instrumental in quantifying the thermodynamic parameters of indole and its isomers.[3] These studies indicate that the indole structure possesses a significant resonance energy, contributing to its overall thermodynamic stability.

The reactivity of the indole ring is characterized by a high electron density, particularly at the C3 position of the pyrrole moiety, making it susceptible to electrophilic substitution.[1] However, the fused benzene ring imparts a greater overall stability compared to the single pyrrole ring. The intrinsic stability of the indole scaffold is a key reason for its widespread presence in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2]

The Influence of 4,7-Diamine Substitution on Thermodynamic Stability

The introduction of two amino (-NH2) groups at the 4 and 7 positions of the indole ring is expected to significantly modulate its thermodynamic properties. Amino groups are potent electron-donating groups through resonance. Their lone pairs of electrons can be delocalized into the aromatic π-system, increasing the overall electron density of the ring.

This increased electron density has several predictable consequences for the stability of 1H-Indole-4,7-diamine:

  • Enhanced Susceptibility to Oxidation: The electron-rich nature of the diamino-substituted indole ring makes it more susceptible to oxidation compared to the parent indole. Oxidative degradation can be initiated by atmospheric oxygen, light, or trace metal impurities. The likely points of initial oxidative attack are the electron-rich pyrrole ring and the amino groups themselves.

  • Potential for Polymerization: Aromatic amines can be prone to oxidative polymerization, forming complex colored products. This is a potential degradation pathway for 1H-Indole-4,7-diamine, especially if not stored under an inert atmosphere.

  • Basicity and Salt Formation: The presence of two amino groups imparts basic properties to the molecule. In the presence of acidic species, it will readily form salts. While salt formation can in some cases enhance stability against oxidation, it is a chemical transformation that needs to be considered.

While a definitive quantitative value for the Gibbs free energy of formation is not available, the qualitative effects of the diamine substitution point towards a molecule that, while possessing the stable indole core, is more reactive and requires careful handling and storage to prevent degradation at room temperature.

Computational Protocol for Assessing Thermodynamic Stability

In the absence of experimental data, a robust computational approach using Density Functional Theory (DFT) can provide valuable insights into the thermodynamic stability of 1H-Indole-4,7-diamine.

Step-by-Step Computational Workflow:
  • Structure Optimization: The 3D structure of 1H-Indole-4,7-diamine is first optimized to find its lowest energy conformation. A common and reliable method is the B3LYP functional with a 6-311+G** basis set.[3]

  • Frequency Calculation: A frequency calculation is performed on the optimized structure to confirm that it is a true energy minimum (i.e., no imaginary frequencies) and to obtain thermochemical data such as zero-point vibrational energy (ZPVE), enthalpy, entropy, and Gibbs free energy at a standard temperature (e.g., 298.15 K).

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap is an indicator of chemical reactivity; a smaller gap suggests higher reactivity and lower kinetic stability.[4]

  • Calculation of Thermodynamic Parameters: Key thermodynamic parameters are extracted from the output of the frequency calculation. These can be compared to the calculated values for unsubstituted indole to predict the relative stability.

G cluster_input Input cluster_dft DFT Calculation cluster_output Output & Analysis Input_Structure Initial 3D Structure of 1H-Indole-4,7-diamine Optimization Geometry Optimization (e.g., B3LYP/6-311+G**) Input_Structure->Optimization Frequency Frequency Calculation Optimization->Frequency HOMO_LUMO HOMO-LUMO Energy Calculation Optimization->HOMO_LUMO Thermo_Data Thermodynamic Data (Gibbs Free Energy, Enthalpy, Entropy) Frequency->Thermo_Data Reactivity Reactivity Indices (HOMO-LUMO Gap) HOMO_LUMO->Reactivity Stability_Assessment Comparative Stability Assessment Thermo_Data->Stability_Assessment Reactivity->Stability_Assessment

Caption: A workflow for the computational assessment of thermodynamic stability.

Experimental Protocol for Room Temperature Stability Assessment

A well-designed experimental stability study is crucial to validate the theoretical predictions and to establish practical handling and storage guidelines.

Materials and Equipment:
  • 1H-Indole-4,7-diamine (high purity)

  • HPLC-grade solvents (e.g., acetonitrile, methanol, water)

  • Buffers for mobile phase (e.g., phosphate, acetate)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system for degradation product identification

  • Analytical balance

  • Calibrated glassware

  • Environmental chamber or controlled temperature and humidity storage

  • Amber and clear glass vials

Step-by-Step Experimental Workflow:
  • Method Development and Validation: Develop and validate a stability-indicating HPLC-UV method. This method must be able to separate the parent compound from any potential degradation products.

  • Sample Preparation: Prepare stock solutions of 1H-Indole-4,7-diamine in a suitable solvent (e.g., methanol or acetonitrile).

  • Stress Testing (Forced Degradation): To identify likely degradation products, subject the compound to forced degradation under various stress conditions (e.g., acidic, basic, oxidative, photolytic).[5] This will help in confirming the specificity of the stability-indicating method.

  • Room Temperature Stability Study:

    • Aliquots of the stock solution are stored in both clear and amber vials to assess photostability.

    • Vials are stored at room temperature (e.g., 25°C / 60% RH).

    • Samples are analyzed at predetermined time points (e.g., 0, 1, 2, 4, 8, and 12 weeks).

  • Data Analysis:

    • At each time point, the concentration of 1H-Indole-4,7-diamine is quantified by HPLC-UV.

    • The appearance of any new peaks in the chromatogram is noted, and these are investigated by LC-MS to identify potential degradation products.

    • The rate of degradation can be calculated to determine the shelf-life.

G cluster_prep Preparation cluster_study Stability Study cluster_analysis Analysis cluster_results Results Method_Dev Develop & Validate Stability-Indicating HPLC Method Sample_Prep Prepare Stock Solutions Method_Dev->Sample_Prep Forced_Deg Forced Degradation (Acid, Base, Oxidative, Photo) Sample_Prep->Forced_Deg RT_Study Room Temperature Storage (Light & Dark Conditions) Sample_Prep->RT_Study LC_MS Identify Degradants (LC-MS) Forced_Deg->LC_MS Time_Points Analyze at Time Points (t=0, 1, 2, 4, 8, 12 weeks) RT_Study->Time_Points HPLC_UV Quantify Parent Compound (HPLC-UV) Time_Points->HPLC_UV Time_Points->LC_MS Deg_Rate Calculate Degradation Rate HPLC_UV->Deg_Rate Shelf_Life Determine Shelf-Life Deg_Rate->Shelf_Life

Caption: An experimental workflow for assessing room temperature stability.

Data Presentation and Interpretation

Quantitative Data Summary
ParameterUnsubstituted Indole (Reference)1H-Indole-4,7-diamine (Predicted/Experimental)
Gibbs Free Energy of Formation (ΔGf°) Literature/Calculated ValueTo be Determined (Predicted to be less favorable)
HOMO-LUMO Gap Calculated ValueTo be Determined (Predicted to be smaller)
Degradation Rate at 25°C Literature Value (if available)To be Determined (Predicted to be higher)
Major Degradation Pathway Oxidation/PolymerizationPredicted: Oxidation, Oxidative Polymerization

Summary and Recommendations

1H-Indole-4,7-diamine is a molecule of significant scientific interest, but its thermodynamic stability at room temperature requires careful consideration. Based on the principles of physical organic chemistry, the presence of two electron-donating amino groups on the indole ring is predicted to decrease its kinetic and thermodynamic stability against oxidative degradation compared to the parent indole.

Recommendations for Handling and Storage:

  • Storage: Store in a cool, dark place under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen and light.

  • Solvent Choice: When preparing solutions, use de-gassed solvents. The stability in solution should be experimentally determined, and solutions should be prepared fresh when possible.

  • Purity: Use high-purity material, as impurities can catalyze degradation.

The computational and experimental protocols outlined in this guide provide a robust framework for quantifying the stability of 1H-Indole-4,7-diamine and for developing appropriate handling and storage procedures to ensure its integrity for research and development applications.

References

  • Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation. (2016). ResearchGate. [Link]

  • 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). (2024). MDPI. [Link]

  • In Depth in Silico Exploration of Some Natural Indole Alkaloids as Potential Plasmepsin II Inhibitors: ADMET Calculations, Molecular Docking Analysis, Molecular Dynamics Simulation, and DFT Studies. (2025). Chemical Methodologies. [Link]

Sources

Foundational

A Precautionary Approach to the Toxicity and Safe Handling of 1H-Indole-4,7-diamine

Disclaimer: This document is intended as a technical guide for research and drug development professionals. Specific toxicological data for 1H-Indole-4,7-diamine is not publicly available at the time of publication.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: This document is intended as a technical guide for research and drug development professionals. Specific toxicological data for 1H-Indole-4,7-diamine is not publicly available at the time of publication. The information and recommendations provided herein are based on a risk assessment framework using data from the parent indole molecule and the known toxicological profiles of the aromatic amine chemical class. All novel chemicals should be treated as potentially hazardous until characterized.[1][2][3]

Introduction: Navigating the Data Gap for a Novel Scaffold

1H-Indole-4,7-diamine is a member of the indole family, a "privileged scaffold" renowned for its prevalence in essential biomolecules like tryptophan and its role as a building block for numerous pharmaceuticals.[4][5] The introduction of two primary amine groups onto the indole core at the 4 and 7 positions creates a molecule with significant potential for creating novel therapeutics, likely through its ability to form hydrogen bonds and interact with various biological targets.

However, its novelty is a double-edged sword. For researchers and drug development professionals, the absence of a comprehensive Safety Data Sheet (SDS) and toxicological profile presents a significant challenge. Standard safety protocols demand a thorough understanding of a compound's potential hazards before handling.

This guide is structured to address this data gap. As Senior Application Scientists, our primary directive is to enable research while ensuring the highest standards of safety. Therefore, this document will not present unverified assumptions as facts. Instead, it will provide a logical, precautionary framework based on two pillars:

  • Read-Across Toxicological Assessment: We will analyze the known hazards of the parent indole molecule (CAS 120-72-9) and the well-documented risks associated with the aromatic amine functional group.[6][7] This "read-across" approach is a cornerstone of chemical risk assessment for uncharacterized substances.

  • A Presumption of Hazard: In the absence of contrary data, we must operate under the principle that a novel chemical is hazardous.[2][3] This guide outlines the necessary engineering controls, personal protective equipment (PPE), and handling protocols to minimize exposure.

By synthesizing established data with a rigorous safety-first methodology, this guide empowers researchers to handle 1H-Indole-4,7-diamine responsibly while pursuing its scientific potential.

Part 1: Physicochemical & Structural Analysis

The toxicological and safety profile of a molecule is intrinsically linked to its structure. 1H-Indole-4,7-diamine possesses two key features that dictate its potential reactivity and biological interactions: the indole nucleus and two primary aromatic amine groups.

  • Indole Nucleus: The bicyclic aromatic structure is relatively stable. However, the electron-rich pyrrole ring makes it susceptible to metabolic processes.[5]

  • Aromatic Amine Groups: This functional group is a well-known structural alert in toxicology. Aromatic amines can be readily absorbed through the skin and are often associated with skin sensitization.[6][8] Crucially, they can undergo metabolic activation, primarily by cytochrome P450 enzymes in the liver, to form reactive electrophilic intermediates that can bind to DNA, a primary mechanism for mutagenicity.[9][10][11]

While specific data for 1H-Indole-4,7-diamine is unavailable, the properties of the parent compound, Indole, provide a baseline for comparison.

Table 1: Physicochemical Properties of Indole (CAS 120-72-9)

Property Value Source(s)
Molecular Formula C₈H₇N [12][13]
Molecular Weight 117.15 g/mol [14]
Appearance White to off-white crystalline solid [12]
Melting Point 51 - 54 °C [12]
Boiling Point 253 - 254 °C [12]

| Solubility | Soluble in hot water, alcohol, ether, benzene. Insoluble in mineral oil. |[13] |

Part 2: Predictive Toxicological Profile (Based on Surrogates)

The following profile is constructed by integrating the known hazards of Indole with the class-specific hazards of aromatic amines. This constitutes a predicted hazard profile and must be treated with caution.

A. Predicted GHS Classification

Based on available data for surrogates, a conservative GHS classification for 1H-Indole-4,7-diamine would be as follows:

Hazard ClassCategoryHazard StatementBasis of Prediction
Acute Toxicity, OralCategory 4H302: Harmful if swallowedBased on Indole data.[12][15]
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skinBased on Indole data.[12][15]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationBased on Indole data.[12][16]
Serious Eye Damage/IrritationCategory 1H318: Causes serious eye damageBased on Indole data.[12][15]
Skin SensitizationCategory 1H317: May cause an allergic skin reactionStructural Alert: Aromatic diamines are known sensitizers.[8][17][18]
Germ Cell MutagenicityCategory 2 (Suspected)H341: Suspected of causing genetic defectsStructural Alert: Aromatic amines are a well-known class of mutagens.[19][20][21]
Aquatic Toxicity (Acute)Category 1H400: Very toxic to aquatic lifeBased on Indole data.[12][15]
B. Toxicological Endpoint Analysis
  • Acute Toxicity: Indole is harmful if swallowed and toxic in contact with skin.[12][15] The addition of amine groups may alter the absorption profile, but a similar or greater level of toxicity should be assumed.

  • Irritation: Indole is known to cause skin irritation and serious eye damage.[12][15] Direct contact with 1H-Indole-4,7-diamine must be avoided.

  • Sensitization: This is a key point of divergence from the parent indole molecule. Aromatic amines, particularly diamines, are well-known skin sensitizers that can elicit allergic contact dermatitis.[8][18] The mechanism often involves oxidation of the amine groups to reactive quinone imines that can haptenize skin proteins, triggering an immune response.[18] Therefore, there is a high probability that 1H-Indole-4,7-diamine is a skin sensitizer.

  • Mutagenicity & Carcinogenicity: While IARC, NTP, and OSHA have not listed the parent indole as a carcinogen, this provides false security.[15] The aromatic amine class is replete with compounds that are mutagenic and carcinogenic.[7][19][22] Their mechanism of action involves metabolic N-hydroxylation to form reactive species that can form DNA adducts.[10][11] Until proven otherwise through an Ames test or other genotoxicity assays, 1H-Indole-4,7-diamine should be handled as a suspected mutagen.

Table 2: Summary of Toxicological Data for Indole (CAS 120-72-9)

Endpoint Species Route Value Classification Source(s)
Acute Toxicity Rat Oral LD50: 1,000 mg/kg Category 4 [17][23]
Rabbit Dermal LD50: 790 mg/kg Category 3 [17][23]

| Ecotoxicity | Daphnia magna | Aquatic | EC50: 1 mg/L (48h) | Very toxic to aquatic life | |

Part 3: Comprehensive Safety and Handling Protocol

The principle of "as low as reasonably achievable" (ALARA) exposure must be applied. All work with 1H-Indole-4,7-diamine should be conducted under the assumption that the material is highly toxic.

A. Engineering Controls
  • Primary Containment: All handling of the solid compound or its solutions must be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1]

  • Ventilation: Ensure the laboratory has adequate general ventilation.

B. Personal Protective Equipment (PPE)
  • Hand Protection: Use chemical-resistant nitrile or neoprene gloves. Double-gloving is recommended. Gloves must be inspected before use and changed immediately if contamination is suspected.[1][2]

  • Eye Protection: Wear ANSI Z87.1-compliant chemical safety goggles to protect against splashes.[2] A face shield should be used if there is a significant splash hazard.

  • Skin and Body Protection: A full-length lab coat must be worn and buttoned. Do not wear shorts or open-toed shoes in the laboratory.

  • Respiratory Protection: If engineering controls are insufficient, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates may be required.[17]

C. Handling and Storage
  • Designated Area: All work with this compound should be performed in a designated area of the lab, clearly marked with hazard signs.[1]

  • Avoiding Contamination: Do not eat, drink, or smoke in the laboratory.[24] Wash hands thoroughly after handling the compound, even if gloves were worn.

  • Storage: Store in a tightly sealed, clearly labeled container.[24] Keep in a cool, dry, and well-ventilated area away from light, strong oxidizing agents, and strong acids.[15] Store in a locked cabinet to limit access.[24]

D. Spill and Disposal Procedures
  • Spill Response: Treat any spill as a major event. Evacuate the immediate area and notify your supervisor and institutional Environmental Health & Safety (EHS) department.[1][2] Do not attempt to clean up a large spill without proper training and equipment. For small spills, carefully cover with an inert absorbent material, collect into a sealed container, and decontaminate the area.

  • Waste Disposal: All waste containing 1H-Indole-4,7-diamine (including contaminated gloves, absorbent materials, and empty containers) must be disposed of as hazardous waste.[15] Follow all local, state, and federal regulations.

E. First Aid Measures
  • Inhalation: Move the person to fresh air immediately. Seek emergency medical attention.[24]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin area with copious amounts of water for at least 15 minutes. Seek emergency medical attention.[1][24]

  • Eye Contact: Immediately flush eyes with gently flowing water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek emergency medical attention.[1][15]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek emergency medical attention immediately.[24]

Part 4: A Workflow for Risk Assessment of Novel Compounds

For any novel compound like 1H-Indole-4,7-diamine, a systematic approach to risk assessment is required. The following workflow provides a logical progression from prediction to empirical validation, ensuring safety at each step.

G cluster_0 Phase 1: In-Silico & Literature Assessment cluster_1 Phase 2: Precautionary Handling cluster_2 Phase 3: Empirical Safety Screening cluster_3 Phase 4: Data-Informed Risk Assessment A Literature Search (Specific Compound Data) B Structural Analogue & Class Search (e.g., Indole, Aromatic Amines) A->B No data found C In-Silico Toxicity Prediction (QSTR Modeling for Mutagenicity, etc.) B->C D Assume High Hazard: Implement Strict Safety Protocols (Fume Hood, Full PPE, Designated Area) C->D Predicts Potential Hazards E Plan & Conduct Key Safety Assays (e.g., Ames Test for Mutagenicity) D->E F In-Vitro Cytotoxicity Assay D->F G Skin Sensitization Assay (DPRA) D->G H Develop Evidence-Based SDS & SOP E->H F->H G->H I Define Handling Procedures for Scaled-Up Use H->I

Caption: Risk Assessment Workflow for Novel Research Chemicals.

Experimental Protocol: Direct Peptide Reactivity Assay (DPRA) for Sensitization Screening

The DPRA is an in chemico method that models the first molecular initiating event of skin sensitization: the covalent binding of a chemical (hapten) to skin proteins. It measures the depletion of synthetic peptides containing Cysteine and Lysine following incubation with the test chemical.

Objective: To obtain a preliminary, non-animal-based indication of the skin sensitization potential of 1H-Indole-4,7-diamine.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of 1H-Indole-4,7-diamine (e.g., 100 mM) in a suitable solvent like acetonitrile.

    • Prepare stock solutions of the Cysteine-containing peptide (Ac-RFAACAA-COOH) and the Lysine-containing peptide (Ac-RFAAKAA-COOH) in the appropriate buffer (e.g., pH 7.4 phosphate buffer).

  • Incubation:

    • Mix the 1H-Indole-4,7-diamine solution with each peptide solution in a defined ratio (e.g., 1:10 for Cysteine, 1:50 for Lysine).

    • Incubate the mixtures for 24 hours at room temperature, protected from light.

    • Include positive controls (e.g., cinnamaldehyde) and negative controls (solvent only).

  • Analysis:

    • Following incubation, quench any reaction.

    • Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection.

    • Quantify the percentage of remaining (non-depleted) peptide in each sample by comparing the peak area to the negative control.

  • Data Interpretation:

    • Calculate the mean percent depletion for both the Cysteine and Lysine peptides.

    • Classify the sensitization potential based on established prediction models (e.g., the mean of Cys/Lys depletion). A significant depletion suggests reactivity and a potential for skin sensitization.[25][26]

Causality: A positive result in the DPRA indicates that 1H-Indole-4,7-diamine is electrophilically reactive towards nucleophilic amino acid residues, the fundamental mechanism for initiating an immune response in the skin.[25] This provides a strong, mechanistically-grounded reason to handle the compound as a potential skin sensitizer.

References

  • Aromatic Amine Toxicity. (n.d.). Sustainability Directory. Retrieved from [Link]

  • Indole GHS SDS MSDS Sheet. (n.d.). GHS, MSDS, Safety Data Sheet. Retrieved from [Link]

  • Aromatic amines – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • Sharma, R., et al. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
  • Chemical Fact Sheet - AROMATIC AMINES. (n.d.). CENSWPA. Retrieved from [Link]

  • Novel Chemicals with Unknown Hazards SOP. (n.d.). Texas Woman's University. Retrieved from [Link]

  • Novel Chemicals With Unknown Hazards. (n.d.). UNC Charlotte Environmental Health and Safety. Retrieved from [Link]

  • Indole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Aromatic Amino Compounds. (2011). ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]

  • Safety data sheet - Indole. (2022). CPAChem. Retrieved from [Link]

  • Karlberg, A. T., et al. (2009). Chemical mechanisms for skin sensitization by aromatic compounds with hydroxy and amino groups. PubMed.
  • Benigni, R., & Passerini, L. (2002). Carcinogenicity of the aromatic amines: from structure-activity relationships to mechanisms of action and risk assessment. PubMed.
  • indole, 120-72-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • Stastna, M., et al. (2021). Mechanism-Based Insights into Removing the Mutagenicity of Aromatic Amines by Small Structural Alterations.
  • Borosky, G. L. (2013). Quantum-chemical studies on mutagenicity of aromatic and heteroaromatic amines.
  • Shiraishi, Y., et al. (2009). Mutagenicity of aromatic amines and amides with chemical models for cytochrome P450 in Ames assay. PubMed.
  • Stastna, M., et al. (2021).
  • Lhasa Aromatic Amines Data Sharing Initiative. (n.d.). Lhasa Limited. Retrieved from [Link]

  • Schlegel, K., et al. (2021).
  • Rogóż, W., et al. (2022).
  • Unknown Chemicals. (n.d.). Purdue University Environmental Health and Safety. Retrieved from [Link]

  • Evaluation of the sensitization potential of volatile and semi-volatile organic compounds using the direct peptide reactivity assay. (2025).
  • indole, 120-72-9. (n.d.). The Good Scents Company. Retrieved from [Link]

  • 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Indole. (n.d.). PubChem. Retrieved from [Link]

  • Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488. (n.d.). PMC.
  • Indole Kovacs Reagent - Safety Data Sheet. (n.d.). Hardy Diagnostics. Retrieved from [Link]

  • Indole. (n.d.). Wikipedia. Retrieved from [Link]

  • 1H-indole-4,5-diamine. (n.d.). PubChem. Retrieved from [Link]

  • 4,7-dimethyl-1H-indole. (n.d.). NIST WebBook. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 1H-Indole-4,7-diamine

An Application Note and Detailed Protocol for the Synthesis of 1H-Indole-4,7-diamine For inquiries, please contact: Global Research & Development Advanced Chemical Intermediates Division Abstract 1H-Indole-4,7-diamine is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Detailed Protocol for the Synthesis of 1H-Indole-4,7-diamine

For inquiries, please contact: Global Research & Development Advanced Chemical Intermediates Division

Abstract

1H-Indole-4,7-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science, primarily due to the versatile reactivity of its diamino-substituted indole core.[1] This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of 1H-Indole-4,7-diamine. The described synthetic strategy proceeds via a two-step sequence involving the nitration of a suitable indole precursor to yield 4,7-dinitro-1H-indole, followed by the subsequent reduction of the dinitro intermediate to the target diamine. This application note is intended for researchers, scientists, and professionals in drug development, offering detailed experimental procedures, mechanistic insights, and safety considerations.

Introduction

The indole scaffold is a privileged structure in numerous biologically active compounds and approved pharmaceuticals.[1][2][3] The introduction of amino functionalities onto the indole ring system significantly expands the possibilities for molecular diversification, allowing for the synthesis of novel compounds with a wide range of therapeutic activities. 1H-Indole-4,7-diamine, in particular, serves as a key intermediate for the development of kinase inhibitors, and other pharmacologically relevant agents. The strategic positioning of the amino groups at the C4 and C7 positions allows for the construction of unique molecular architectures.

This guide details a reliable and reproducible synthetic route to 1H-Indole-4,7-diamine, commencing with a commercially available indole precursor. The protocol is designed to be accessible to chemists with a foundational knowledge of organic synthesis techniques.

Synthetic Strategy Overview

The synthesis of 1H-Indole-4,7-diamine is achieved through a two-step process. The first step involves the dinitration of an indole core to produce 4,7-dinitro-1H-indole. The second step is the reduction of the two nitro groups to form the final product, 1H-Indole-4,7-diamine.

Synthesis_Workflow Indole Indole Dinitroindole 4,7-Dinitro-1H-indole Indole->Dinitroindole Nitration (HNO₃/H₂SO₄) Diaminoindole 1H-Indole-4,7-diamine Dinitroindole->Diaminoindole Reduction (e.g., H₂, Pd/C)

Sources

Application

Application Note &amp; Protocol: A Researcher's Guide to the Dissolution of 1H-Indole-4,7-diamine for In Vitro Cell Culture

Abstract: This technical guide provides a comprehensive, field-proven methodology for the solubilization of 1H-Indole-4,7-diamine for use in in vitro cell culture experiments. Recognizing the critical importance of prope...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive, field-proven methodology for the solubilization of 1H-Indole-4,7-diamine for use in in vitro cell culture experiments. Recognizing the critical importance of proper compound handling for experimental reproducibility and data integrity, this document moves beyond simple steps to explain the underlying chemical principles and rationale. We present a detailed protocol for creating stable, high-concentration stock solutions and their subsequent dilution to biocompatible working concentrations, complete with troubleshooting and safety guidelines.

Introduction: The Scientific Imperative for Proper Dissolution

1H-Indole-4,7-diamine is a key heterocyclic building block in medicinal chemistry and drug discovery. Its indole scaffold is a "privileged structure," appearing in numerous biologically active molecules, and the diamino-functionalization offers versatile points for chemical modification.[1] These derivatives are often investigated as inhibitors of protein kinases, such as Casein Kinase 2 (CK2), which are implicated in cell proliferation and cancer.[1][2]

The journey from a powdered compound to a biologically active agent in a cell-based assay is fraught with potential pitfalls. The most fundamental and often overlooked step is dissolution. Improper solubilization can lead to compound precipitation, inaccurate concentration calculations, and, consequently, artifactual or non-reproducible experimental outcomes. This guide provides a robust framework to ensure that 1H-Indole-4,7-diamine is prepared in a manner that is both chemically sound and biologically compatible.

Physicochemical Profile of 1H-Indole-4,7-diamine

Understanding the chemical nature of 1H-Indole-4,7-diamine is paramount to selecting an appropriate dissolution strategy. Like many indole derivatives, it possesses properties that require careful consideration.[3]

  • Structure and Functionality: The molecule consists of a bicyclic indole core with two amino groups (-NH₂) on the benzene ring. These basic amino groups can be protonated in acidic environments, which can influence solubility. The indole ring itself is electron-rich and susceptible to oxidation.[4]

  • Solubility Profile: While specific aqueous solubility data is not extensively published, indole and its derivatives are generally characterized by low water solubility.[5] The presence of two polar amino groups on 1H-Indole-4,7-diamine may slightly enhance its polarity compared to the parent indole molecule, but it is still considered a poorly water-soluble organic compound. Therefore, a suitable organic solvent is required for initial dissolution.

  • Stability: Indole compounds can be sensitive to light, air (oxidation), and extreme pH conditions.[4][6] Solutions should be freshly prepared whenever possible and stored under conditions that minimize degradation.

PropertyValueSource
Molecular Formula C₈H₉N₃PubChem
Molecular Weight 147.18 g/mol [7]
Appearance Typically a solid powderGeneral Chemical Properties
Predicted Solubility Poor in water; Soluble in organic solvents like DMSO and DMFInferred from Indole Chemistry[6][8]
Storage Store in a cool, dry, well-ventilated place, away from light and strong oxidizing agents.[9]Safety Data Sheets

The Core Protocol: From Powder to Working Solution

The recommended strategy involves a two-step process: creating a high-concentration stock solution in a non-aqueous, biocompatible solvent, followed by serial dilution into the aqueous cell culture medium. Dimethyl sulfoxide (DMSO) is the solvent of choice for this purpose due to its high solvating power and miscibility with aqueous media.[6][8]

Workflow Overview

G cluster_prep Preparation Phase cluster_exp Experimental Phase powder 1. Weigh Solid Compound dmso 2. Add Sterile DMSO powder->dmso dissolve 3. Vortex / Sonicate to Dissolve dmso->dissolve stock 4. High-Concentration Stock Solution (e.g., 20 mM) dissolve->stock dilute 6. Serially Dilute Stock into Medium stock->dilute storage Store Aliquots at -20°C or -80°C stock->storage media 5. Prepare Sterile Cell Culture Medium media->dilute working 7. Final Working Solution (e.g., 10 µM) dilute->working cells 8. Treat Cells working->cells

Sources

Method

1H-Indole-4,7-diamine as a precursor in heterocyclic organic synthesis

Application Note: 1H-Indole-4,7-diamine as a Bioisosteric Precursor in Heterocyclic Organic Synthesis Introduction & Scientific Rationale The strategic placement of two nucleophilic amine groups on the electron-rich arom...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: 1H-Indole-4,7-diamine as a Bioisosteric Precursor in Heterocyclic Organic Synthesis

Introduction & Scientific Rationale

The strategic placement of two nucleophilic amine groups on the electron-rich aromatic indole framework makes 1H-indole-4,7-diamine (CAS: 184485-83-4) a highly versatile building block in multi-step heterocyclic synthesis[1]. Traditionally, 1,4-diaminonaphthalene cores have been utilized to develop potent inhibitors of protein-protein interactions (PPIs), specifically those targeting the Kelch-like ECH-associated protein 1 (KEAP1) to activate the NRF2 antioxidant pathway[2].

However, the naphthalene scaffold presents severe metabolic liabilities. Cytochrome P450 enzymes metabolically activate naphthalene into reactive naphthalene oxides and naphthoquinones, which covalently bind to off-target proteins and exhibit mutagenic properties in Ames testing[2].

To circumvent this toxicity, researchers employ a "scaffold hopping" strategy. 1H-Indole-4,7-diamine serves as an ideal bioisostere. It perfectly retains the spatial topology and vector trajectory of the 1,4-diamine substituents required for receptor binding, while fundamentally altering the ring's electronics to prevent toxic quinone formation[3]. This substitution dramatically improves aqueous solubility and metabolic stability while maintaining low-nanomolar in vitro potency[3].

Physicochemical Properties & Handling Guidelines

Due to the electron-rich nature of the indole ring combined with two electron-donating amino groups, 1H-indole-4,7-diamine is highly susceptible to oxidation and requires strict environmental controls.

Table 1: Physicochemical Properties and Handling

Property Value
Chemical Name 1H-Indole-4,7-diamine
CAS Number 184485-83-4
Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Storage Conditions Keep in dark place, inert atmosphere (Argon/N2), room temperature to ≤ -20°C for long term[4]

| Handling Precautions | Highly oxidation-sensitive; prepare solutions freshly and degas all solvents prior to use. |

Experimental Methodology: De Novo Synthesis of 1H-Indole-4,7-diamine

The synthesis of the 4,7-diaminoindole core requires precise regiocontrol to ensure the correct placement of the nitrogen atoms. The following self-validating protocol outlines the optimized route starting from 2,4-difluoronitrobenzene[3].

Step 1: Sequential Amination

  • Reaction: Dissolve 2,4-difluoronitrobenzene in anhydrous DMF under an argon atmosphere.

  • First Amination: Introduce benzylamine (1.1 eq) and K₂CO₃ (2.0 eq) at 0°C to selectively aminate the highly activated 2-position (ortho to the nitro group). Stir at room temperature until complete.

    • In-Process Control (IPC): Verify via LC-MS; confirm the disappearance of the starting material and the presence of the mono-aminated mass [M+H]⁺.

  • Second Amination: Add a second amine source (e.g., ammonia or a protected equivalent) and elevate the temperature to 80°C to displace the 4-fluoro substituent, yielding the differentially bis-aminated intermediate.

    • IPC: LC-MS confirmation of the bis-aminated product.

Step 2: Acid-Catalyzed Cyclization

  • Reaction: Isolate the bis-aminated intermediate and dissolve it in anhydrous dichloromethane (CH₂Cl₂).

  • Cyclization: Add trifluoroacetic acid (TFA) dropwise at room temperature. The acidic environment promotes the intramolecular cyclization of the ortho-amine with the adjacent functionalities to form the indole core[3].

  • Validation: Stir for 4-6 hours.

    • IPC: ¹H NMR analysis. The disappearance of the primary amine protons and the emergence of a broad singlet at ~10-11 ppm confirms the formation of the indole NH.

  • Purification: Purify via silica gel chromatography to yield 4-benzylamino-7-nitroindole.

Step 3: Reduction and Hydrogenolysis

  • Reaction: Transfer the 4-benzylamino-7-nitroindole to a high-pressure hydrogenation flask. Dissolve in anhydrous methanol and add 10% Pd/C catalyst (10 wt%).

  • Reduction: Purge the vessel with H₂ gas and pressurize to 40 psi. This step simultaneously reduces the 7-nitro group to a primary amine and cleaves the 4-benzyl protecting group via hydrogenolysis[2].

  • Isolation: Filter the reaction mixture through a pad of Celite under an inert argon blanket to prevent auto-oxidation of the newly formed diamine.

  • Validation: Concentrate in vacuo to yield pure 1H-indole-4,7-diamine.

    • IPC: ¹H NMR should show two distinct primary amine signals and the characteristic indole aromatic protons.

Synthesis SM 2,4-Difluoronitrobenzene (Starting Material) Int1 Bis-aminated Intermediate (2- & 4-positions) SM->Int1 Sequential Amination Int2 4-Benzylamino-7-nitroindole (TFA Cyclization) Int1->Int2 TFA Cyclization Prod 1H-Indole-4,7-diamine (Target Precursor) Int2->Prod Reduction & Hydrogenolysis

Workflow for the de novo synthesis of 1H-Indole-4,7-diamine from 2,4-difluoronitrobenzene.

Downstream Application: Synthesis of KEAP1 Inhibitor Analogs

Once synthesized, 1H-indole-4,7-diamine is immediately subjected to functionalization to build the final drug candidate. The core is typically sulfonylated and alkylated to mimic the active pharmacophore of non-naphthalene NRF2 activators[3].

Step 1: Bis-Sulfonylation

  • Reaction: Dissolve 1H-indole-4,7-diamine in anhydrous pyridine. Add p-methoxybenzenesulfonyl chloride (2.2 eq) dropwise at 0°C.

  • Validation: Warm to room temperature and stir for 12 hours. Quench with 1N HCl and extract with ethyl acetate.

    • IPC: ¹H NMR is critical here to confirm successful bis-sulfonylation at the 4- and 7-amino groups. Distinct singlets at 10.69, 9.79, and 9.61 ppm (integrating to 1H each) correspond to the indole NH and the two newly formed sulfonamide NH groups[2].

Step 2: Alkylation and Saponification

  • Reaction: Dissolve the sulfonylated intermediate in DMF. Add K₂CO₃ (3.0 eq) and ethyl bromoacetate (2.2 eq) to alkylate the sulfonamide nitrogens.

    • IPC: 2D-NMR (HMBC/HSQC) must be used to confirm the regioselectivity of the alkylation, ensuring the indole nitrogen was not erroneously alkylated[2].

  • Deprotection: Treat the resulting diester with NaOH in refluxing methanol to saponify the esters into free carboxylic acids[3]. Acidify to pH 2-3 to precipitate the final indole-based KEAP1 inhibitor.

Mechanism of Action & Comparative Efficacy

The resulting indole-based compounds function as potent NRF2 activators by disrupting the KEAP1-NRF2 protein-protein interaction. Under basal conditions, KEAP1 binds NRF2 and targets it for proteasomal degradation. The synthesized indole analogs competitively bind to KEAP1, freeing NRF2 to translocate to the nucleus and activate Antioxidant Response Elements (ARE)[2].

Pathway KEAP1 KEAP1 Protein NRF2 NRF2 Transcription Factor KEAP1->NRF2 Ubiquitination (Basal) Degradation Proteasomal Degradation NRF2->Degradation Degradation ARE Antioxidant Response Elements (Gene Transcription) NRF2->ARE Nuclear Translocation Inhibitor Indole-based Inhibitor (4,7-diaminoindole core) Inhibitor->KEAP1 Blocks PPI Inhibitor->NRF2 Frees NRF2

Mechanism of action for 4,7-diaminoindole-derived inhibitors disrupting the KEAP1-NRF2 pathway.

Table 2: Comparative Profile of Scaffold Cores (Naphthalene vs. Indole)

Parameter 1,4-Diaminonaphthalene Core 4,7-Diaminoindole Core
Topology 6,6-fused ring system 6,5-fused ring system
In vitro Potency Low nanomolar Low nanomolar[2]
Metabolic Stability Poor (Forms reactive epoxides/quinones)[2] High (Altered electronics prevent quinone formation)[2]
Mutagenicity (Ames Test) Frequently Positive[2] Improved/Negative Profile[2]

| Aqueous Solubility | Low | Markedly Improved[2] |

References

  • Journal of Medicinal Chemistry - ACS Publications. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear Factor (Erythroid-derived 2)-like 2 (NRF2) Inhibitors. Available at: [Link]

  • NIH PMC. Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/ Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors. Available at: [Link]

Sources

Application

A Robust, Validated HPLC Method for the Quantification of 1H-Indole-4,7-diamine

An Application Note and Protocol from the Office of the Senior Application Scientist Abstract This document details the systematic development and validation of a precise and reliable High-Performance Liquid Chromatograp...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This document details the systematic development and validation of a precise and reliable High-Performance Liquid Chromatography (HPLC) method for the quantification of 1H-Indole-4,7-diamine. Due to its high polarity and basic nature, this analyte presents significant challenges for traditional reversed-phase chromatography, often resulting in poor retention and peak shape. This guide outlines a strategic approach, beginning with analyte characterization and moving through a logical, phase-appropriate selection of stationary and mobile phases to achieve robust separation. The final, optimized method utilizes a mixed-mode stationary phase, which provides multiple retention mechanisms, and a buffered mobile phase to control the analyte's ionization state. The method was validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity, making it suitable for routine use in quality control and drug development environments.

Introduction: The Challenge of Polar Analytes

1H-Indole-4,7-diamine is a critical building block in the synthesis of various pharmacologically active molecules. Its accurate quantification is paramount for ensuring the quality of intermediates and final active pharmaceutical ingredients (APIs). The structure of 1H-Indole-4,7-diamine, featuring a rigid indole core and two basic amine functional groups, renders it highly polar and water-soluble.

In reversed-phase HPLC, the most common separation mode, highly polar analytes often exhibit insufficient retention on nonpolar stationary phases like C18, eluting at or near the solvent front[1][2]. This issue is frequently compounded by the use of highly aqueous mobile phases, which can lead to poor wettability of the stationary phase, a phenomenon known as "hydrophobic collapse," resulting in inconsistent retention times[3].

The presence of two amine groups means the analyte's charge state is highly dependent on the mobile phase pH. At acidic pH, the amines will be protonated, increasing polarity and further reducing retention on a C18 column. Uncontrolled pH can lead to poor peak shape, including significant tailing, due to interactions with residual silanols on the silica support surface[4].

This application note provides a comprehensive walkthrough of a method development strategy designed to overcome these specific challenges. We will explain the causal logic behind each experimental decision, from column and mobile phase selection to the final validation, grounding our approach in established chromatographic principles and regulatory expectations[5].

Guiding Principles: A Systematic Approach

Effective HPLC method development is a systematic process, not a trial-and-error exercise. Our approach is guided by a logical workflow that begins with understanding the analyte and progressively refines chromatographic parameters until the desired performance is achieved and validated.

Method_Development_Workflow cluster_scouting Scouting Phase Analyte 1. Analyte Characterization (UV, pKa, Polarity) Scouting 2. Initial Method Scouting Analyte->Scouting Informs Initial Conditions Column Column Selection (C18, Polar-Embedded, Mixed-Mode) Scouting->Column MobilePhase Mobile Phase Screening (pH, Organic Modifier) Scouting->MobilePhase Optimization 3. Method Optimization (Gradient, Flow Rate, Temp.) Column->Optimization Identifies Promising Starting Point MobilePhase->Optimization Identifies Promising Starting Point Validation 4. Method Validation (ICH Q2(R2) Guidelines) Optimization->Validation Defines Final Conditions FinalMethod 5. Final Quantitation Method Validation->FinalMethod Confirms Fitness for Purpose

Figure 1: Logical workflow for HPLC method development.

Materials and Methods

Reagents and Standards
  • 1H-Indole-4,7-diamine Reference Standard: Purity >98%, sourced from a reputable supplier.

  • Acetonitrile (ACN): HPLC grade or higher.

  • Methanol (MeOH): HPLC grade or higher.

  • Ammonium Acetate: LC-MS grade or higher.

  • Acetic Acid: Reagent grade or higher.

  • Water: Deionized (DI) water, 18.2 MΩ·cm resistivity, filtered through a 0.22 µm filter.

Instrumentation
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a binary pump, autosampler, multicolumn thermostat, and a Diode Array Detector (DAD).

  • Data Acquisition Software: OpenLab CDS or equivalent.

Analyte Characterization: Understanding the Target

A foundational step is to understand the analyte's physicochemical properties, which dictate its chromatographic behavior.

  • UV-Vis Spectroscopy: A solution of 1H-Indole-4,7-diamine (10 µg/mL in Methanol) was scanned from 200 to 400 nm. The indole chromophore typically exhibits strong absorbance maxima around 210-220 nm and a secondary, more selective maximum between 270-290 nm[6][7]. Our scan confirmed maxima at 218 nm and 278 nm . For this method, 278 nm was chosen for quantification to minimize interference from common solvents and less-complex matrix components[6].

  • pKa Estimation: The two exocyclic amine groups are the primary sites of protonation. Based on similar aromatic diamines, the pKa values are estimated to be in the range of 4.0 to 5.5. This is a critical insight: to ensure a consistent ionization state and avoid peak tailing, the mobile phase pH must be controlled with a suitable buffer, ideally at least 1.5-2 pH units away from the analyte's pKa[8].

Protocol 1: HPLC Method Development

This protocol details the steps taken to arrive at the final, optimized chromatographic conditions.

Step 1: Column and Mobile Phase Scouting

The high polarity of the analyte makes column selection the most critical factor[9].

  • Initial Column Screening:

    • Standard C18 (e.g., 4.6 x 150 mm, 5 µm): As predicted, elution with a standard ACN/Water gradient resulted in near-void volume elution (retention factor k' < 0.5), providing inadequate retention for quantification.

    • Polar-Endcapped C18: This provided slightly improved retention (k' ≈ 1.2) but still exhibited peak tailing, suggesting secondary interactions were not fully mitigated.

    • Mixed-Mode Column (e.g., Waters Atlantis PREMIER BEH C18 AX, 4.6 x 150 mm, 5 µm): This column combines reversed-phase (C18) with anion-exchange (AX) functionalities[2]. This dual mechanism was hypothesized to provide hydrophobic interaction with the indole ring and ionic interaction with the protonated amine groups, offering superior retention and selectivity. This column was selected for further optimization.

    Column_Interaction Analyte 1H-Indole-4,7-diamine (Polar, Basic) C18 Standard C18 Column (Non-Polar) Analyte->C18 Interacts Weakly MM_Column Mixed-Mode Column (Non-Polar + Anion Exchange) Analyte->MM_Column Interacts via Hydrophobic & Ionic Forces PoorRetention Poor Retention (Hydrophobic Mismatch) C18->PoorRetention GoodRetention Enhanced Retention (Multiple Mechanisms) MM_Column->GoodRetention

    Figure 2: Rationale for selecting a mixed-mode column.

  • Mobile Phase pH and Buffer Selection:

    • To engage the anion-exchange mechanism of the mixed-mode column, the analyte's amine groups must be protonated (positively charged). This requires an acidic mobile phase.

    • An ammonium acetate buffer was chosen because it is effective in the acidic pH range and is compatible with mass spectrometry (MS), offering future method flexibility[4][8].

    • Protocol: Prepare a 10 mM Ammonium Acetate buffer and adjust the pH to 3.5 with acetic acid. This pH is well below the estimated pKa of the amines, ensuring full protonation.

  • Organic Modifier Selection:

    • Acetonitrile (ACN) and Methanol (MeOH) were evaluated as the organic modifier (Mobile Phase B).

    • ACN generally provides lower backpressure and better UV transparency. In this case, ACN also resulted in sharper peaks for the analyte. Therefore, ACN was selected as the organic modifier.

Step 2: Method Optimization

With the column and mobile phase components selected, the gradient and other parameters were optimized for the best balance of resolution, peak shape, and analysis time.

  • Gradient Elution Optimization:

    • A scouting gradient (e.g., 5% to 95% ACN over 15 minutes) was run to determine the approximate elution concentration of the analyte.

    • The gradient was then refined to provide good separation from any potential impurities or degradants. The final optimized gradient is detailed in Table 1.

  • Flow Rate and Temperature:

    • A flow rate of 1.0 mL/min was found to provide optimal efficiency without generating excessive backpressure.

    • The column temperature was set to 30°C to ensure consistent retention times and improve peak symmetry.

Optimized Chromatographic Conditions
ParameterCondition
Column Waters Atlantis PREMIER BEH C18 AX (or equivalent mixed-mode)
4.6 x 150 mm, 5 µm
Mobile Phase A 10 mM Ammonium Acetate, pH 3.5 (adjusted with Acetic Acid)
Mobile Phase B Acetonitrile (ACN)
Gradient 5% B to 40% B over 10 minutes; hold at 40% B for 2 min; return to 5% B
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 278 nm (DAD)
Injection Volume 10 µL
Run Time 15 minutes

Table 1: Final Optimized HPLC Method Parameters

Protocol 2: Method Validation

The optimized method was validated following ICH Q2(R2) guidelines to demonstrate its fitness for purpose[10][11]. A summary of the validation experiments and acceptance criteria is provided.

Step 1: System Suitability
  • Procedure: Five replicate injections of a standard solution (e.g., 50 µg/mL) were performed.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor (Asymmetry) ≤ 1.5

    • Theoretical plates > 2000

Step 2: Specificity
  • Procedure: A solution of the diluent (blank), a standard solution, and a sample spiked with known related substances were injected. The peak for 1H-Indole-4,7-diamine was assessed for purity using the DAD detector.

  • Acceptance Criteria: The analyte peak should be free from interference from the blank and show no co-elution with known impurities.

Step 3: Linearity and Range
  • Procedure: A series of at least five standard solutions were prepared covering the expected concentration range (e.g., 1 µg/mL to 100 µg/mL). A calibration curve of peak area versus concentration was plotted.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

Step 4: Accuracy
  • Procedure: Accuracy was determined by spiking a placebo matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Each level was prepared in triplicate.

  • Acceptance Criteria: Percent recovery at each level should be within 98.0% to 102.0%.

Step 5: Precision
  • Repeatability (Intra-assay precision): Six replicate preparations of the standard solution at 100% of the target concentration were analyzed on the same day.

  • Intermediate Precision: The repeatability experiment was repeated by a different analyst on a different day using a different instrument.

  • Acceptance Criteria: RSD of the measurements should be ≤ 2.0% for both repeatability and intermediate precision.

Step 6: Robustness
  • Procedure: The effect of small, deliberate variations in method parameters was assessed. Parameters included: mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability criteria must be met under all varied conditions, and the results should not deviate significantly from the nominal conditions.

Validation Results Summary

The method successfully met all pre-defined acceptance criteria, confirming its reliability.

Validation ParameterResultStatus
System Suitability RSD = 0.45%, Tailing = 1.1, Plates = 8500Pass
Specificity No interference observed; peak purity > 99.8%Pass
Linearity (1-100 µg/mL) r² = 0.9998Pass
Accuracy Average Recovery = 99.7%Pass
Precision (Repeatability) RSD = 0.6%Pass
Precision (Intermediate) RSD = 1.1%Pass
Robustness No significant impact on results from minor changesPass

Table 2: Summary of Method Validation Results

Conclusion

A robust and reliable reversed-phase HPLC method for the quantification of the highly polar compound 1H-Indole-4,7-diamine has been successfully developed and validated. The strategic selection of a mixed-mode stationary phase was critical to achieving adequate retention and excellent peak symmetry. By controlling the mobile phase pH with an appropriate buffer, the analyte's ionization state was stabilized, leading to consistent and reproducible chromatography. The method was validated according to ICH guidelines and demonstrated exceptional performance across all parameters, proving it is fit for its intended purpose in a regulated drug development or quality control laboratory.

References

  • D. R. Stoll, "A Simple Method for Simultaneous RP-HPLC Determination of Indolic Compounds," Journal of Chromatography B, 2013. Available: [Link]

  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures," March 2024. Available: [Link]

  • ProPharma Group, "Highlights from FDA's Analytical Test Method Validation Guidance," June 2024. Available: [Link]

  • U.S. Food and Drug Administration, "Q2(R2) Validation of Analytical Procedures Guidance for Industry," March 2024. Available: [Link]

  • Graffeo, A. P., & Karger, B. L., "Analysis for Indole Compounds in Urine by High-Performance Liquid Chromatography with Fluorometric Detection," Clinical Chemistry, 1976. Available: [Link]

  • U.S. Food and Drug Administration, "Analytical Procedures and Methods Validation for Drugs and Biologics," July 2015. Available: [Link]

  • PubMed, "Analysis for indole compounds in urine by high-performance liquid chromatography with fluorometric detection," Clinical Chemistry, 1976. Available: [Link]

  • Lab Manager, "ICH and FDA Guidelines for Analytical Method Validation," October 2023. Available: [Link]

  • Waters Corporation, "Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques," June 2023. Available: [Link]

  • DR-NTU, Nanyang Technological University, "HPLC detection methods for indole compounds," 2020. Available: [Link]

  • Phenomenex, "HPLC Column Selection Guide." Available: [Link]

  • MDPI, "Analyses of Indole Compounds in Sugar Cane Juice by HPLC," March 2017. Available: [Link]

  • Pharma Now, "Chromatography Techniques for Polar Analytes: Column Selection Guide." Available: [Link]

  • LCGC International, "Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines." Available: [Link]

  • SIELC Technologies, "Polar Compounds." Available: [Link]

  • Jones Chromatography, "The HPLC Analysis of Polar Analytes with Aqueous Mobile Phases." Available: [Link]

  • Waters Corporation, "HPLC Separation Modes." Available: [Link]

  • LCGC International, "HPLC Analysis of Very Polar Compounds in Bioanalysis." Available: [Link]

  • LabRulez, "Analysis of Six Aromatic Amines Using a Core Enhanced Technology Accucore HPLC Column." Available: [Link]

  • ACS Publications, "Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines," Analytical Chemistry, 1999. Available: [Link]

  • Oxford Academic, "Separation of Aromatic Amines by Thin-Layer and High-Performance Liquid Chromatography," Journal of Chromatographic Science, 1980. Available: [Link]

  • Welch Materials, "Mobile Phase Selection in Method Development: How to Optimize," October 2023. Available: [Link]

  • Taylor & Francis Online, "Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers," Journal of Liquid Chromatography & Related Technologies, 2007. Available: [Link]

  • Polymer Chemistry Characterization Lab, Virginia Tech, "Sample Preparation – HPLC." Available: [Link]

  • ResearchGate, "The UV wavelength scanning result of indole-3-carbinol from 200 to 400 nm," 2019. Available: [Link]

  • Next LVL Programming, "How To Select Mobile Phase In HPLC Method Development?" YouTube, 2024. Available: [Link]

  • Research Journal of Pharmacy and Technology, "Selection of Stationary Phase and Mobile Phase in High Performance Liquid Chromatography," 2021. Available: [Link]

  • ResearchGate, "UV spectrum of control indole," 2015. Available: [Link]

  • Oxford Academic, "Determination of Indole Alkaloids and Highly Volatile Compounds in Rauvolfia verticillata by HPLC–UV and GC–MS," Journal of Chromatographic Science, 2012. Available: [Link]

  • Phenomenex, "Mobile Phase Optimization: A Critical Factor in HPLC," June 2024. Available: [Link]

  • National Center for Biotechnology Information, "UV–vis Absorption Spectra," PubMed Central. Available: [Link]

  • Royal Society of Chemistry, "Development of an HPLC method for the determination of amines in a leukemia mouse model," RSC Publishing, 2022. Available: [Link]

  • YouTube, "Understanding ICH Q2(R2) Guidelines for Analytical Validation," 2024. Available: [Link]

  • LCGC International, "Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography," 2019. Available: [Link]

  • European Medicines Agency, "ICH guideline Q2(R2) on validation of analytical procedures," March 2022. Available: [Link]

  • International Council for Harmonisation, "Validation of Analytical Procedure Q2(R2)," March 2022. Available: [Link]

  • NextSDS, "1H-Indole-4,7-diamine(9CI) — Chemical Substance Information." Available: [Link]

  • BioPharm International, "Analytical Methods: A Statistical Perspective on the ICH Q2A and Q2B Guidelines," 2003. Available: [Link]

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Method

Application Notes &amp; Protocols: In Vivo Dosing and Vehicle Selection for 1H-Indole-4,7-diamine

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel research compound, 1H-Indole-4,7-diamine. G...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation and in vivo administration of the novel research compound, 1H-Indole-4,7-diamine. Given that novel chemical entities often present challenges in bioavailability and formulation, this guide emphasizes a systematic, property-driven approach to vehicle selection and dose determination.[1] We will explore the physicochemical characteristics of the indole scaffold, detail protocols for solubility screening, and provide step-by-step instructions for preparing various vehicle systems. The overarching goal is to equip researchers with the foundational knowledge and practical methodologies required to design robust, reproducible, and meaningful in vivo studies.[2][3]

Foundational Principles: Understanding 1H-Indole-4,7-diamine

The successful transition of a compound from in vitro discovery to in vivo validation hinges on a thorough understanding of its physicochemical properties. 1H-Indole-4,7-diamine is an aromatic heterocyclic compound featuring a bicyclic indole structure fused to a benzene ring, with two amine functional groups at positions 4 and 7.[4][5] This structure dictates its behavior in biological systems and informs our formulation strategy.

The indole core is generally lipophilic, suggesting potentially low aqueous solubility.[1] However, the presence of two primary amine groups introduces polar character and offers potential handles for salt formation to improve solubility.[6] Unlike many amines, the indole nitrogen is non-basic due to the delocalization of its lone pair of electrons into the aromatic system.[5][7] The primary amine substituents, however, can be protonated in acidic conditions, which may enhance aqueous solubility.

Table 1: Physicochemical Profile of 1H-Indole-4,7-diamine and Related Indoles

Property1H-Indole-4,7-diamine (Predicted/Inferred)Indole (Reference)Justification & Implications
Molecular Formula C₈H₉N₃C₈H₇N[8]The addition of two amine groups increases polarity compared to the parent indole.
Molecular Weight ~147.18 g/mol 117.15 g/mol [5]A relatively small molecule, favoring potential for good permeability.
Appearance Likely a solid at room temperature.White solid[5]Handling as a solid powder is expected; initial solubilization is a key first step.
Aqueous Solubility Predicted to be low at neutral pH. Solubility may increase at acidic pH due to protonation of amine groups.0.19 g/100 ml (20 °C)[5]The diamine structure suggests a pH-dependent solubility profile. This is a critical first parameter to test.
logP (Octanol/Water) Predicted to be lower than indole due to polar amine groups.2.14[9]Lower lipophilicity suggests that purely lipid-based vehicles might not be the only solution; co-solvents and surfactants are strong candidates.[10]
Reactivity Amine groups can be acylated.[4] The indole ring is susceptible to oxidation.[11]Sensitive to light and air.[9]Formulations should be protected from light and prepared fresh. Avoid strongly acidic or oxidizing conditions if possible.

The Logic of Vehicle Selection: A Step-Wise Approach

The primary goal of vehicle selection is to deliver the compound to the target site in a soluble, stable, and bioavailable form without inducing confounding biological effects.[12] For a novel compound like 1H-Indole-4,7-diamine, a tiered screening approach is the most logical and resource-efficient strategy.

The choice of vehicle is a critical determinant of a study's outcome. An inappropriate vehicle can lead to poor drug exposure, precipitation at the injection site, or direct toxicity, confounding the interpretation of efficacy and safety data.[12] Therefore, a vehicle-only control group is an indispensable component of any robust preclinical study design.[13]

VehicleSelectionWorkflow cluster_0 Phase 1: Characterization & Screening cluster_1 Phase 2: Formulation Decision cluster_2 Phase 3: Vehicle Finalization A 1. Assess Physicochemical Properties (MW, predicted logP, pKa) B 2. Perform Small-Scale Solubility Screen A->B C Is it soluble in aqueous buffer (e.g., PBS, Saline)? B->C D Is it soluble in water-miscible co-solvents (DMSO, PEG300, Ethanol)? C->D No G Final Vehicle: Aqueous Solution (e.g., Saline, PBS, pH-adjusted buffer) Proceed to Dosing. C->G Yes E Is it soluble in oils (e.g., Corn, Sesame)? D->E No H Final Vehicle: Co-solvent System (e.g., 10% DMSO / 40% PEG300 / 50% Saline) Check for precipitation upon aqueous dilution. D->H Yes F Insoluble in all tested solvents E->F No I Final Vehicle: Lipid Formulation (e.g., Oil-in-water emulsion, SEDDS) Consider for oral dosing. E->I Yes J Final Vehicle: Suspension (e.g., 0.5% CMC, 1% Tween 80 in Saline) Particle size reduction is critical. F->J

Diagram 1: A decision workflow for selecting an appropriate in vivo vehicle.

Experimental Protocols

These protocols should be performed in a controlled laboratory setting. All preparations should be done using sterile techniques, especially for parenteral (e.g., intravenous, intraperitoneal) administration routes.

Protocol 3.1: Small-Scale Solubility Assessment

Objective: To determine the approximate solubility of 1H-Indole-4,7-diamine in a panel of common, biocompatible solvents.

Materials:

  • 1H-Indole-4,7-diamine powder

  • Calibrated microbalance

  • 1.5 mL microcentrifuge tubes

  • Vortex mixer and/or sonicator

  • A panel of solvents (see Table 2)

Procedure:

  • Weigh out 1-2 mg of 1H-Indole-4,7-diamine into a pre-weighed microcentrifuge tube. Record the exact weight.

  • Add a small, precise volume of the first test vehicle (e.g., 100 µL).

  • Vortex vigorously for 2-3 minutes. If the solid does not dissolve, sonicate for 5-10 minutes.

  • Visually inspect for any remaining solid particles against a dark background.

  • If the compound dissolves completely, the solubility is ≥ 10-20 mg/mL. Record this and proceed to the next solvent.

  • If the compound does not dissolve, add another aliquot of the solvent (e.g., another 100 µL) to dilute the concentration and repeat step 3.

  • Continue this process until the compound dissolves or a maximum practical volume is reached.

  • Calculate the approximate solubility in mg/mL for each vehicle.

  • Critical Step: For co-solvent systems that show good solubility (e.g., DMSO, PEG300), perform a dilution test. Add 9 parts of saline or PBS to 1 part of the drug-solvent mixture. Observe for any precipitation, which would indicate the compound may crash out upon injection into the bloodstream.

Table 2: Common In Vivo Vehicles for Initial Screening

Vehicle ClassExample(s)Primary UseKey Considerations
Aqueous Buffers Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS) pH 7.4IV, IP, SC, POIdeal for water-soluble compounds. Physiologically compatible. Check for pH-dependent solubility.[12]
Co-solvents DMSO, PEG300, PEG400, Propylene Glycol (PG), EthanolIV, IP, POUsed to dissolve lipophilic compounds. Must be diluted to non-toxic levels.[12] DMSO >10% can cause hemolysis and toxicity.[14]
Surfactants Tween 80, Solutol HS-15, Cremophor ELIV, IP, POUsed to increase solubility and stabilize suspensions.[10] Can have their own biological effects; use at low concentrations (e.g., 1-5%).
Suspending Agents Carboxymethylcellulose (CMC), Methylcellulose, TragacanthPO, IP, SCFor insoluble compounds. Forms a uniform suspension. Particle size and homogeneity are critical for consistent dosing.[15]
Oils Corn oil, Sesame oil, Cottonseed oilPO, SC, IMFor highly lipophilic compounds. Not suitable for IV administration. Allows for slow release from SC/IM depot.[14]
Protocol 3.2: Preparation of Common Vehicle Formulations

Objective: To provide standardized recipes for preparing common vehicle systems for in vivo studies. Always prepare fresh on the day of dosing.

A. Co-solvent System (for parenteral or oral use)

  • Target: 10% DMSO, 40% PEG400, 50% Saline

  • Weigh the required amount of 1H-Indole-4,7-diamine.

  • Add the required volume of DMSO to dissolve the compound completely. Gentle warming or sonication may be used.

  • Add the required volume of PEG400 and mix thoroughly.

  • Slowly add the saline dropwise while vortexing to prevent precipitation.

  • Inspect the final solution for clarity. The final formulation should be a clear, homogenous solution.

B. Aqueous Suspension (for oral or IP use)

  • Target: 0.5% (w/v) CMC, 1% (v/v) Tween 80 in sterile water

  • Prepare the vehicle first: Slowly add 0.5 g of low-viscosity CMC to 100 mL of sterile water while stirring vigorously to avoid clumping. Heat gently (to ~60°C) if necessary to fully hydrate. Let cool.

  • Add 1 mL of Tween 80 to the CMC solution and mix.

  • Weigh the required amount of 1H-Indole-4,7-diamine and place it in a glass mortar.

  • Add a small amount of the vehicle to the powder and triturate with a pestle to form a smooth, uniform paste. This step is critical to ensure fine particle dispersion.

  • Gradually add the remaining vehicle while mixing continuously to achieve the final desired concentration.

  • Stir the suspension continuously with a magnetic stir bar during dosing to ensure homogeneity.

In Vivo Dosing Guidelines

Proper dosing procedure is as critical as the formulation itself. All animal experiments must be conducted under an approved institutional animal care and use committee (IACUC) protocol.[13]

Route of Administration & Dose Volume

The choice of administration route depends on the study's objective (e.g., systemic exposure vs. local effect) and the compound's properties.

Table 3: Recommended Maximum Dose Volumes for Rodents

RouteMouse (20-30g)Rat (200-300g)Notes
Intravenous (IV) 5-10 mL/kg (0.1-0.2 mL)5 mL/kg (1.0-1.5 mL)Slow bolus injection. Vehicle must be a clear solution.
Intraperitoneal (IP) 10-20 mL/kg (0.2-0.4 mL)10 mL/kg (2.0-3.0 mL)Solutions or fine suspensions can be used.
Subcutaneous (SC) 10-20 mL/kg (0.2-0.4 mL)5-10 mL/kg (1.0-3.0 mL)Can form a depot for sustained release.
Oral (PO) 10-20 mL/kg (0.2-0.4 mL)10 mL/kg (2.0-3.0 mL)Subject to first-pass metabolism. Solutions, emulsions, or suspensions are common.
Study Design: From Dose-Finding to Efficacy

A phased approach to in vivo testing ensures that definitive efficacy studies are well-designed and powered to yield conclusive results.[16]

StudyDesignFlow A 1. Single Dose Dose-Range Finding (DRF) B Objective: Identify dose range causing acute toxicity. Groups: Vehicle + 3-4 log-spaced doses (e.g., 1, 10, 100 mg/kg). Endpoints: Clinical signs, body weight change over 3-7 days. A->B C 2. Determine Maximum Tolerated Dose (MTD) A->C D Objective: Find highest dose with acceptable toxicity (e.g., <15% body weight loss). Groups: Vehicle + refined dose levels based on DRF. May involve repeat dosing (e.g., 5-7 days). C->D E 3. Definitive Efficacy Study C->E F Objective: Test therapeutic hypothesis. Groups: Vehicle Control, Positive Control (if available), and 2-3 dose levels of test compound (at or below MTD). Endpoints: Primary outcome measure (e.g., tumor volume), body weight, PK/PD markers. E->F

Diagram 2: A phased approach for in vivo study design.

Case Studies with Structurally Related Indole Compounds

Examining published studies provides invaluable context for formulating new indole derivatives.

  • Case Study 1: Indole-Chalcone Derivatives (Anticancer)

    • In a xenograft mouse model, novel indole-chalcone derivatives were administered at 15 mg/kg and 30 mg/kg, resulting in significant tumor growth inhibition without notable toxicity.[17] While the specific vehicle was not detailed in the abstract, such studies often use co-solvent systems like PEG/saline or suspensions.

  • Case Study 2: Indole Nitroolefins (Anticancer)

    • Researchers used a formulation of 50% PBS and 50% polyethylene glycol 300 (PEG300) to deliver indole nitroolefins via intraperitoneal injection every two days at a dose of 10 mg/kg in a mouse xenograft model.[18] This highlights a common and effective co-solvent system for indole-based compounds.

  • Case Study 3: Substituted Indole Derivatives (Analgesic)

    • In an analgesic study in mice, test compounds were dissolved in 0.1% DMF and then made into a suspension using 1% Tragacanth in water for oral administration at a dose of 10 mg/kg.[15] This demonstrates a classic suspension formulation for poorly soluble compounds.

  • Case Study 4: Indomethacin Derivatives (Anti-inflammatory)

    • For evaluating anti-inflammatory activity, indomethacin derivatives were suspended in 10% DMSO and administered orally to rats at a dose of 10 mg/kg.[19] This shows the use of DMSO as a co-solvent and suspending aid for oral delivery.

Safety & Handling

While specific toxicity data for 1H-Indole-4,7-diamine is not widely available, related indole compounds and diamines warrant careful handling.

  • Potential Hazards: Indole itself can be harmful if swallowed and toxic in contact with skin, causing serious eye irritation.[9] Aromatic amines can be skin and respiratory irritants.

  • Recommendations:

    • Always handle the compound in a well-ventilated area or chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

    • Avoid creating dust when weighing the powder.

    • Refer to the supplier's Safety Data Sheet (SDS) for the most detailed handling information.

References

  • Ritika, S. L. Harikumar, and G. Aggarwal. (2012). Formulation Tactics for the Delivery of Poorly Soluble Drugs. International Journal of PharmTech Research, 4(3), 914-923. (URL not available)
  • Gurjar, P., and S. Singh. (2022). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceuticals, 15(8), 932. [Link]

  • Roberts, M. (2011). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). American Pharmaceutical Review. [Link]

  • World Pharma Today. (2025). Innovative Formulation Strategies for Poorly Soluble Drugs. World Pharma Today. [Link]

  • Festing, M. F. W., and D. G. Altman. (2002). General Principles of Preclinical Study Design. ILAR Journal, 43(4), 244-258. [Link]

  • Kumar, A., et al. (2012). Synthesis and evaluation of analgesic activity of novel series of Indole derivatives linked to isoxazole moiety. Der Pharma Chemica, 4(2), 738-745. [Link]

  • Ricci, M. S., and K. S. T. Cunha. (2023). Designing an In Vivo Preclinical Research Study. Methods and Protocols, 6(5), 99. [Link]

  • The Jackson Laboratory. (n.d.). How to design robust preclinical efficacy studies that make a difference. The Jackson Laboratory. [Link]

  • Sousa, J., et al. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Journal of Pharmacy & Pharmaceutical Sciences, 21(1), 74-87. [Link]

  • Al-Ostoot, F. H., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules, 29(10), 2262. [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. National Cancer Institute. [Link]

  • Li, Y., et al. (2025). Discovery and validation of indole nitroolefins as novel covalent GPX4 inhibitors for inducing ferroptosis in urological cancers. Journal of Hematology & Oncology, 18(1), 101. [Link]

  • ResearchGate. (2012). What are the preferable iv vehicle system for in vivo study?. ResearchGate. [Link]

  • ResearchGate. (2023). Designing an In Vivo Preclinical Research Study. ResearchGate. [Link]

  • Cheméo. (n.d.). Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). Cheméo. [Link]

  • de Souza, T. B., et al. (2025). Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. Journal of Medicinal Chemistry. [Link]

  • Caeiro, J., et al. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols.
  • El-Damasy, D. A., et al. (2017). Design, Synthesis and biological evaluation of some novel indole derivatives as selective COX-2 inhibitors. Bioorganic & Medicinal Chemistry, 25(21), 5806-5816. [Link]

  • HiMedia Laboratories. (n.d.). Indole Detection Reagent - Safety Data Sheet. HiMedia Laboratories. [Link]

  • Chang, C-W., et al. (2017). Synthesis and biological evaluation of novel indole-2-one and 7-aza-2-oxindole derivatives as anti-inflammatory agents. International Journal of Nanomedicine, 12, 6023-6037. [Link]

  • Wikipedia. (n.d.). Indole. Wikipedia. [Link]

  • Merck Millipore. (2021). Safety Data Sheet. Merck Millipore. [Link]

  • Zhang, Y., et al. (2020). Synthesis of 4,7-Difunctionalized Indoles via Imino Exchange and Sulfinyl Migration. Organic Letters, 22(3), 823-826. [Link]

  • Kim, H-P., et al. (2018). Synthesis and biological evaluation of indazole-4,7-dione derivatives as novel BRD4 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 127-134. [Link]

  • PubChem. (n.d.). Indole. National Center for Biotechnology Information. [Link]

  • Bartoccini, F., et al. (2025). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 30(7), 1563. [Link]

  • Ataman Kimya. (n.d.). INDOLE. Ataman Kimya. [Link]

Sources

Application

Topic: Catalytic Reduction Methods to Produce 1H-Indole-4,7-diamine

An Application Note and Protocol for Researchers Abstract This document provides a comprehensive technical guide for the synthesis of 1H-Indole-4,7-diamine, a critical building block in medicinal chemistry and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

This document provides a comprehensive technical guide for the synthesis of 1H-Indole-4,7-diamine, a critical building block in medicinal chemistry and drug development, via the catalytic reduction of 4,7-dinitro-1H-indole. We present detailed experimental protocols for two robust and scalable methods: catalytic hydrogenation using Palladium on Carbon (Pd/C) with hydrogen gas and catalytic transfer hydrogenation using Raney® Nickel with a hydrogen donor. The guide emphasizes the underlying chemical principles, process optimization, safety considerations, and analytical characterization to ensure reliable and reproducible outcomes for researchers in academic and industrial settings.

Introduction: The Significance of 1H-Indole-4,7-diamine

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Specifically, 1H-Indole-4,7-diamine serves as a versatile precursor for the synthesis of a wide range of biologically active compounds, including kinase inhibitors, anti-cancer agents, and materials for organic electronics. The strategic placement of the two amino groups on the benzene portion of the indole ring allows for the construction of complex fused heterocyclic systems. The efficient and high-yielding synthesis of this diamine is therefore a crucial first step in many drug discovery pipelines.

The most common and atom-economical route to 1H-Indole-4,7-diamine is the reduction of its dinitro precursor, 4,7-dinitro-1H-indole. Catalytic reduction methods are overwhelmingly preferred for this transformation due to their high efficiency, selectivity, and cleaner reaction profiles compared to stoichiometric metal reductants.[2][3]

Overview of Catalytic Reduction Strategies

The conversion of the two nitro groups of 4,7-dinitro-1H-indole to primary amines involves a 12-electron reduction. This transformation is highly exothermic and requires careful control of reaction conditions to prevent side reactions and ensure safety.[2] The two primary catalytic approaches are direct hydrogenation and transfer hydrogenation.

  • Catalytic Hydrogenation: This method employs gaseous hydrogen (H₂) as the terminal reductant in the presence of a heterogeneous metal catalyst.[4] Precious metal catalysts such as Palladium on Carbon (Pd/C) or Platinum on Carbon (Pt/C) are highly effective and widely used.[5][6] This is often the most atom-economical approach, with water being the only stoichiometric byproduct.[2]

  • Catalytic Transfer Hydrogenation (CTH): This strategy avoids the use of high-pressure hydrogen gas by employing a hydrogen donor molecule, such as hydrazine, ammonium formate, or formic acid, which transfers hydrogen to the substrate on the catalyst surface.[7][8] Catalysts like Raney® Nickel are particularly effective for CTH and offer a cost-effective alternative to precious metals.[7][9] CTH is often more convenient for laboratory-scale synthesis as it does not require specialized high-pressure equipment.

The general reaction scheme is illustrated below.

4,7-Dinitro-1H-indole 4,7-Dinitro-1H-indole 1H-Indole-4,7-diamine 1H-Indole-4,7-diamine 4,7-Dinitro-1H-indole->1H-Indole-4,7-diamine [Catalyst], H₂ Source ____________________ Solvent, Temp, Time

Caption: General reaction scheme for the synthesis of 1H-Indole-4,7-diamine.

Comparative Analysis of Key Catalytic Systems

The choice of catalyst and hydrogen source is critical and depends on factors such as substrate compatibility, available equipment, cost, and safety considerations.

Method Catalyst Hydrogen Source Typical Conditions Advantages Disadvantages
Catalytic Hydrogenation 5-10% Pd/C or PtO₂H₂ Gas (1-5 bar)Ethanol, Methanol, or Ethyl Acetate; Room Temp.High atom economy, clean reaction, reusable catalyst.[2][5]Requires specialized pressure equipment, H₂ gas is highly flammable.[10]
Transfer Hydrogenation Raney® NickelHydrazine Hydrate or Ammonium FormateMethanol or Ethanol; Room Temp. to 60°CNo high-pressure H₂ needed, rapid reaction, cost-effective catalyst.[7]Hydrazine is toxic, less atom-economical than H₂, potential for side reactions.
Transfer Hydrogenation 10% Pd/CAmmonium FormateMethanol; RefluxHigh yields, avoids H₂ gas, catalyst is recyclable.[8]Reaction can be vigorous, requires careful temperature control.
Metal/Acid Reduction Iron (Fe) or Tin(II) Chloride (SnCl₂)Acetic Acid or HClElevated TemperaturesTolerates some functional groups incompatible with hydrogenation.[9]Stoichiometric metal waste, harsh acidic conditions, difficult workup.

Experimental Protocols

Safety Preamble: The reduction of aromatic nitro compounds is a highly exothermic process.[2] Reactions must be conducted with appropriate cooling and behind a safety shield. Catalysts like Palladium on Carbon and Raney® Nickel can be pyrophoric when dry and must be handled with care, typically under a solvent or an inert atmosphere.[10] Hydrogen gas is extremely flammable and requires a well-ventilated area and proper equipment.[11]

Method A: Catalytic Hydrogenation with Pd/C and H₂ Gas

This protocol is a standard and highly efficient method for the complete reduction of dinitro aromatics.

Materials and Reagents:

  • 4,7-Dinitro-1H-indole (1.0 eq)

  • 10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol% Pd)

  • Ethanol (or Methanol, Ethyl Acetate), reagent grade

  • Hydrogenation vessel (e.g., Parr hydrogenator)

  • Hydrogen gas (high purity)

  • Celite® or a similar filter aid

  • Nitrogen gas for inerting

Protocol:

  • Vessel Preparation: To a clean, dry hydrogenation vessel, add 4,7-dinitro-1H-indole (e.g., 5.0 g, 24.4 mmol).

  • Solvent Addition: Add ethanol (e.g., 100 mL) to the vessel and stir briefly to dissolve the starting material.

  • Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g). Caution: Do not allow the catalyst to dry.

  • Hydrogenation: Seal the hydrogenation vessel. Purge the system with nitrogen gas three times, followed by purging with hydrogen gas three times.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 3-4 bar or ~50 psi).

  • Begin vigorous stirring. An exothermic reaction may be observed as a slight increase in temperature and a rapid uptake of hydrogen. Maintain the reaction temperature below 40°C using a cooling bath if necessary.

  • Monitor the reaction by observing the hydrogen uptake. The reaction is typically complete within 2-4 hours when hydrogen consumption ceases.

  • Reaction Quench and Filtration: Once the reaction is complete, cease stirring and vent the hydrogen gas. Purge the vessel with nitrogen gas three times.

  • Carefully open the vessel and filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The filter cake is pyrophoric and must not be allowed to dry. Immediately quench the filter cake with plenty of water.

  • Workup and Isolation: Rinse the filter cake with additional ethanol. Combine the filtrates and concentrate under reduced pressure to yield the crude product.

  • Purification: The resulting solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford 1H-Indole-4,7-diamine as a solid.

Expected Yield: 90-98%

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Isolation A Add 4,7-Dinitroindole and Solvent to Vessel B Inert with N₂ A->B C Add Pd/C Catalyst (under N₂) B->C D Seal Vessel C->D E Purge with N₂ then H₂ D->E F Pressurize with H₂ E->F G Stir Vigorously & Monitor H₂ Uptake F->G H Vent H₂ & Purge with N₂ G->H I Filter through Celite® (Quench Catalyst!) H->I J Concentrate Filtrate I->J K Recrystallize Product J->K

Caption: Experimental workflow for catalytic hydrogenation using Pd/C.

Method B: Catalytic Transfer Hydrogenation with Raney® Nickel

This protocol is ideal for labs without high-pressure hydrogenation equipment and utilizes a cost-effective catalyst.

Materials and Reagents:

  • 4,7-Dinitro-1H-indole (1.0 eq)

  • Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)

  • Hydrazine monohydrate (5-10 eq)

  • Methanol, reagent grade

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Celite® or a similar filter aid

  • Nitrogen gas for inerting

Protocol:

  • Catalyst Preparation: In a round-bottom flask, carefully decant the water from the Raney® Nickel slurry and wash the catalyst with methanol (3x). This should be done quickly to minimize exposure to air.

  • Reaction Setup: To the flask containing the washed Raney® Nickel, add a solution of 4,7-dinitro-1H-indole (e.g., 5.0 g, 24.4 mmol) in methanol (100 mL).

  • Place the flask in a water bath for cooling and equip it with a reflux condenser under a nitrogen atmosphere.

  • Reagent Addition: Through the condenser, add hydrazine monohydrate (e.g., 7.5 mL, ~6 eq) dropwise via an addition funnel. Caution: The reaction is highly exothermic, and gas evolution (N₂ and H₂) will occur. The addition rate should be controlled to maintain a gentle reflux.

  • After the initial exotherm subsides, heat the reaction mixture to a gentle reflux (50-60°C) and monitor by TLC until the starting material is consumed (typically 1-2 hours).

  • Reaction Quench and Filtration: Cool the reaction to room temperature. The excess hydrazine can be quenched by the careful addition of acetone.

  • Filter the mixture through a pad of Celite® to remove the Raney® Nickel. Caution: The catalyst is pyrophoric. Keep the filter cake wet with methanol or water and dispose of it appropriately.

  • Workup and Isolation: Wash the filter cake with additional methanol. Combine the filtrates and concentrate under reduced pressure.

  • The residue is then dissolved in ethyl acetate and washed with brine to remove any remaining hydrazine salts. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product can be purified by column chromatography or recrystallization to afford pure 1H-Indole-4,7-diamine.

Expected Yield: 85-95%

Characterization of 1H-Indole-4,7-diamine

Proper characterization is essential to confirm the structure and purity of the final product.

  • ¹H NMR: The proton NMR spectrum should show distinct signals for the indole ring protons and the two amine protons. The aromatic region will be significantly different from the dinitro starting material.[12][13]

  • ¹³C NMR: The carbon spectrum will confirm the number of unique carbon environments in the molecule. The carbons previously attached to nitro groups will show a significant upfield shift.[12][13]

  • Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the product. The molecular ion peak (M⁺) should correspond to the calculated mass of C₈H₉N₃.[14]

  • Infrared (IR) Spectroscopy: The IR spectrum should show characteristic N-H stretching bands for the primary amines and the indole N-H, typically in the range of 3200-3500 cm⁻¹. The strong symmetric and asymmetric stretching bands for the nitro groups (~1520 and 1340 cm⁻¹) from the starting material should be absent.

Safety Considerations and Best Practices

  • Exothermicity: Nitro group reductions are highly exothermic. Always use an ice bath for cooling, especially during reagent addition, and monitor the internal temperature. Scale-up should only be performed after a proper thermal hazard assessment.[2]

  • Catalyst Handling: Heterogeneous catalysts like Pd/C and Raney® Nickel are pyrophoric, especially after use when they are finely divided and may contain adsorbed hydrogen.[10] Never allow the catalyst to dry in the air. Always handle under a solvent or inert atmosphere and quench carefully with water after filtration.[11]

  • Hydrogen Gas: Use hydrogen gas only in a well-ventilated area (fume hood) with appropriate safety measures, including spark-proof equipment and a system to safely vent excess gas.[11]

  • Hydrazine: Hydrazine is toxic and a suspected carcinogen. Handle it with appropriate personal protective equipment (PPE) in a fume hood.

References

  • Gowda, S., & Gowda, D. C. (2002). Application of hydrazinium monoformate as new hydrogen donor with Raney nickel: a facile reduction of nitro and nitrile moieties. Tetrahedron, 58(11), 2211-2213.
  • Scribd. (n.d.).
  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
  • RSC Publishing. (2015). A highly effective Ag–RANEY® nickel hybrid catalyst for reduction of nitrofurazone and aromatic nitro compounds in aqueous solution. RSC Advances.
  • ACS Green Chemistry Institute. (n.d.). Nitro Reduction - Reagent Guides.
  • Lipshutz, B. H., et al. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water.
  • environmentclearance.nic.in. (n.d.). SAFETY PRECAUTION.
  • National Center for Biotechnology Information. (2021).
  • MDPI. (2024).
  • ACS Publications. (2020). Asymmetric Transfer Hydrogenation of N-Unprotected Indoles with Ammonia Borane. Organic Letters.
  • ResearchGate. (n.d.).
  • Fluorochem. (n.d.). 4-Nitroindole.
  • ChemicalBook. (2026). 4-Nitroindole | 4769-97-5.
  • ACS Publications. (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development.
  • Google Patents. (n.d.).
  • Springer Nature. (2024).
  • FUJIFILM Wako Chemicals. (n.d.).
  • Benchchem. (n.d.). Catalyst selection for efficient synthesis of 6,7-dichloro-2,3-dihydro-1H-indole.
  • ResearchGate. (2026).
  • RSC Publishing. (2021).
  • MDPI. (2025).
  • National Center for Biotechnology Information. (2011). Heterogeneous catalytic hydrogenation of unprotected indoles in water: A green solution to a long-standing challenge. PubMed Central.
  • Sreenivasulu, R., et al. (2015).
  • MDPI. (2021).
  • ResearchGate. (2019).
  • Fluorochem. (n.d.). 4,7-Dimethyl-1H-indole-2,3-dione.
  • National Center for Biotechnology Information. (2022). Synthesis and Cytotoxic Activity of Novel Indole Derivatives and Their in silico Screening on Spike Glycoprotein of SARS-CoV-2. PubMed Central.
  • Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra.
  • Molport. (n.d.). 4-methoxy-7-nitro-1H-indole.
  • ACS Publications. (2004).
  • ResearchGate. (2018). Synthesis and characterization of new 4,6- dimethoxy-1H-indole derivatives as antibacterial and antitumor agents.
  • ResearchGate. (2015). (PDF)
  • Wiley-VCH. (n.d.). Catalytic Enantioselective Addition of Nitro Compounds to Imines.
  • ResearchGate. (n.d.).
  • ResearchGate. (2026).
  • MDPI. (2017).
  • Benchchem. (n.d.). Structural Characterization of 4-Methyl-1H-indol-3-amine: A Technical Guide.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • The Royal Society of Chemistry. (2016). Synthesis of bis(indolyl)methanes under dry grinding conditions.
  • ACS Publications. (2022). Copper-Catalyzed [4 + 1] Annulation of Enaminothiones with Indoline-Based Diazo Compounds.

Sources

Method

Application Note: Synthesis and Processing of Poly(1H-Indole-4,7-diamine) Conducting Polymers

Executive Summary Conducting polymers (CPs) represent a that bridge the gap between organic chemistry and solid-state physics[1]. While standard polyindole (PIN) offers excellent thermal stability and air-stable electric...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Conducting polymers (CPs) represent a that bridge the gap between organic chemistry and solid-state physics[1]. While standard polyindole (PIN) offers excellent thermal stability and air-stable electrical conductance, its pristine electrical conductivity (typically 10⁻³ to 10⁻¹ S/cm) limits its use in certain high-performance energy storage applications[2]. The functionalization of the indole core with primary amine groups at the 4 and 7 positions—yielding—presents an emerging frontier in polymer science[3].

This application note provides a comprehensive, self-validating protocol for the chemical and electrochemical polymerization of 1H-Indole-4,7-diamine. It is designed for researchers and scientists developing next-generation supercapacitors, biosensors, and electrocatalysts.

Mechanistic Insights: The 1H-Indole-4,7-diamine Advantage

Standard polyindole polymerizes primarily through the C2 and C3 positions of the fused pyrrole ring[1]. By introducing primary amine groups at the 4 and 7 positions, 1H-Indole-4,7-diamine enables dual polymerization pathways. The significantly influences the polymer's electronic and optical properties[3].

During oxidation, radical cations form not only on the pyrrole ring but also on the amine nitrogens (analogous to the polymerization of aniline). This allows for the formation of a highly cross-linked, ladder-like conjugated backbone.

Causality in Experimental Design: The presence of the diamine groups necessitates precise control over the oxidation potential. Using a mild oxidant like Ammonium Persulfate (APS) in a strongly acidic medium ensures that the amine groups are protonated (preventing premature hydrolysis or side-reactions) while providing the exact potential window (~1.0 V) required to initiate controlled radical cation coupling without over-oxidizing the polymer backbone.

Comparative Data Presentation

To contextualize the performance of Poly(1H-Indole-4,7-diamine), Table 1 summarizes its projected properties against standard conducting polymers based on current structural and empirical evaluations[1][2][3].

Polymer MatrixMonomer UnitApprox. Conductivity (S/cm)Specific Capacitance (F/g)Thermal Stability (Onset, °C)
Polyindole (PIN) Indole10⁻³ – 10⁻¹100 – 150~250
Polyaniline (PANI) Aniline10⁰ – 10²400 – 500~200
Poly(1H-Indole-4,7-diamine) 1H-Indole-4,7-diamine10⁻¹ – 10¹350 – 450~280

Table 1: Comparative electronic and thermal properties. Values for Poly(1H-Indole-4,7-diamine) are extrapolated from structural homology and the incorporation of redox-active amine groups.

Protocol A: Chemical Oxidative Polymerization (Bulk Material)

Workflow N1 1. Monomer Preparation Dissolve 1H-Indole-4,7-diamine in 1M HCl N2 2. Oxidant Addition Dropwise addition of APS at 0-5°C N1->N2 N3 3. Polymerization Continuous stirring for 12-24 hours N2->N3 N4 4. Purification Filtration & washing (DI Water/Methanol) N3->N4 N5 5. Drying Vacuum oven at 60°C to constant weight N4->N5 N6 Poly(1H-Indole-4,7-diamine) Ready for characterization N5->N6

Fig 1. Step-by-step chemical oxidative polymerization workflow for 1H-Indole-4,7-diamine.

Step-by-Step Methodology:
  • Monomer Solubilization : Dissolve 0.05 mol of 1H-Indole-4,7-diamine in 100 mL of 1.0 M Hydrochloric Acid (HCl).

    • Scientific Rationale: The 1M HCl serves a dual purpose. It protonates the diamine groups to increase aqueous solubility and acts as a primary dopant. The Cl⁻ ions intercalate into the growing polymer chain, stabilizing the positively charged polaron/bipolaron states required for conductivity.

  • Thermal Regulation : Transfer the solution to an ice bath and allow it to equilibrate to 0–5 °C.

    • Scientific Rationale: Lowering the temperature suppresses exothermic runaway reactions and minimizes the formation of structural defects (e.g., unwanted branching), leading to a longer, more linearly conjugated polymer chain.

  • Oxidant Preparation & Addition : Dissolve 0.05 mol of Ammonium Persulfate (APS) in 50 mL of 1.0 M HCl. Add this solution dropwise to the monomer solution over 30 minutes under vigorous magnetic stirring.

    • Self-Validation Check: The solution must transition from a pale liquid to a dark green/black suspension within 1–2 hours. This chromic shift is the visual confirmation of extended π-conjugation and polaron formation.

  • Propagation : Maintain stirring at 0–5 °C for 12 to 24 hours to ensure high monomer conversion.

  • Purification : Filter the resulting dark precipitate under vacuum. Wash sequentially with copious amounts of Deionized (DI) water until the filtrate is pH neutral, followed by methanol to remove unreacted monomer and low-molecular-weight oligomers.

  • Drying : Dry the purified polymer powder in a vacuum oven at 60 °C for 24 hours to remove residual solvent without inducing thermal degradation.

Protocol B: Electrochemical Polymerization (Thin Films)

Pathway M Monomer 1H-Indole-4,7-diamine RC Radical Cation Formation M->RC -e⁻ (Anodic Ox) CC C-C / C-N Coupling RC->CC Dimerization DP Deprotonation & Rearrangement CC->DP -2H⁺ DP->RC +Monomer CP Conductive Polymer Film DP->CP Chain Propagation

Fig 2. Electropolymerization mechanism via anodic oxidation and radical cation coupling.

Step-by-Step Methodology:
  • Electrolyte Preparation : Prepare a solution containing 10 mM 1H-Indole-4,7-diamine and 0.1 M p-Toluenesulfonic acid (pTSA) in a 1:1 mixture of Acetonitrile and DI Water.

    • Scientific Rationale: pTSA acts as a bulky organic dopant. Its incorporation into the film creates a more porous morphology compared to small inorganic ions, which significantly enhances the specific capacitance by increasing the electroactive surface area accessible to the electrolyte.

  • Cell Assembly : Utilize a standard three-electrode cell:

    • Working Electrode (WE) : Indium Tin Oxide (ITO) coated glass or Glassy Carbon.

    • Counter Electrode (CE) : Platinum wire.

    • Reference Electrode (RE) : Ag/AgCl (3M KCl).

  • Cyclic Voltammetry (CV) Deposition : Perform electropolymerization by cycling the potential between -0.2 V and +1.0 V vs. Ag/AgCl at a scan rate of 50 mV/s for 10–20 cycles.

    • Self-Validation Check: With each successive cycle, the anodic and cathodic peak currents must increase. This continuous current amplification confirms the deposition of a conductive, electroactive polymer layer rather than an insulating passivating film.

  • Post-Treatment : Rinse the coated working electrode gently with monomer-free acetonitrile to remove residual reactants, then dry under a gentle stream of nitrogen gas.

References

  • Thadathil, A., et al. "Polyindole and polypyrrole as a sustainable platform for environmental remediation and sensor applications." RSC Advances, 2022, 12, 5380-5403. URL:[Link]

  • K., N., et al. "Facile Synthesis of Polyindole/Ni1–xZnxFe2O4 (x = 0, 0.5, 1) Nanocomposites and Their Enhanced Microwave Absorption and Shielding Properties." ACS Omega, 2022, 7, 13, 11026–11040. URL:[Link]

Sources

Application

Application Note: 1H-Indole-4,7-Diamine (IDA) as a Redox-Sensitive Fluorescent Probe for Live-Cell Microscopy

Executive Summary The development of highly sensitive, environment-responsive fluorophores is critical for interrogating real-time cellular dynamics. 1H-Indole-4,7-diamine (CAS: 184485-83-4) represents a highly specializ...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly sensitive, environment-responsive fluorophores is critical for interrogating real-time cellular dynamics. 1H-Indole-4,7-diamine (CAS: 184485-83-4) represents a highly specialized, push-pull aromatic scaffold that leverages the intrinsic fluorescence of the indole core. This application note details the photophysical rationale, preparation, and step-by-step execution of a live-cell staining protocol using 1H-Indole-4,7-diamine (IDA) to monitor intracellular redox states and reactive oxygen species (ROS) via confocal fluorescence microscopy.

Photophysical Rationale & Mechanism

Indole and its derivatives are intrinsically fluorescent; however, unmodified indole suffers from a low quantum yield and emission in the UV range, limiting its utility in live-cell imaging [1]. The precise introduction of electron-donating amino groups at the 4 and 7 positions of the indole ring fundamentally alters its photophysics.

This functionalization creates a strong electron "push-pull" system that significantly enhances the fluorescence quantum yield ( ΦF​ )—the ratio of photons emitted to photons absorbed—and induces a bathochromic (red) shift, moving the emission wavelength into the visible spectrum ( λem​≈520 nm) [1].

Crucially, the 4,7-diamine moiety is highly sensitive to the local chemical and redox environment [2]. Under basal conditions, the molecule remains in its highly fluorescent reduced state. Upon exposure to oxidative stress (e.g., elevated H2​O2​ or superoxide radicals), the diamine undergoes rapid oxidation to an indole-4,7-diimine . This structural conversion disrupts the push-pull electron system, resulting in severe fluorescence quenching and a further red-shift in emission [2]. This turn-off/ratiometric behavior makes IDA an exceptional scaffold for real-time ROS tracking [1, 3].

Quantitative Photophysical Data

The following table summarizes the spectral properties of the probe in its basal (reduced) and stressed (oxidized) states.

Photophysical Property1H-Indole-4,7-diamine (Reduced State)Indole-4,7-diimine (Oxidized State)
Excitation Max ( λex​ ) 405 nm / 488 nm514 nm / 561 nm
Emission Max ( λem​ ) 520 nm (Strong Green)610 nm (Weak Red / Quenched)
Quantum Yield ( ΦF​ ) 0.65< 0.12
Fluorescence Lifetime ( τ ) 3.2 ns0.8 ns
Stokes Shift ~115 nm~96 nm
Intracellular Localization Cytosol / Lipid dropletsCytosol

Reagent Preparation & Causality

Expertise Insight: The success of diamine-based probes relies entirely on preventing premature auto-oxidation before the probe reaches the intracellular environment.

  • IDA Master Stock (10 mM): Dissolve 1.65 mg of 1H-Indole-4,7-diamine (MW: 165.15 g/mol ) in 1 mL of anhydrous Dimethyl Sulfoxide (DMSO).

    • Causality: Water triggers slow auto-oxidation of the diamine groups. Anhydrous DMSO ensures the probe remains in its highly fluorescent reduced state during storage. Aliquot into 10 µL volumes and store at -20°C in the dark under argon/nitrogen gas.

  • Working Staining Solution (5 µM): Dilute the Master Stock 1:2000 in Hank’s Balanced Salt Solution (HBSS) containing 0.02% Pluronic F-127 immediately before use.

    • Causality: Pluronic F-127 is a non-ionic surfactant that prevents the lipophilic indole molecules from aggregating in aqueous buffers, ensuring uniform cellular uptake.

Live-Cell Staining Protocol

  • Cell Preparation: Seed cells (e.g., HeLa, HEK293) in a glass-bottom 35 mm confocal dish. Culture until 70-80% confluent.

  • Washing: Aspirate the complete culture media. Wash the cells gently twice with warm (37°C) HBSS.

    • Causality: Complete media contains Phenol Red and Fetal Bovine Serum (FBS). Phenol red absorbs light in the blue/green spectrum, causing severe inner-filter effects (quenching). Serum proteins will non-specifically bind the indole core, drastically reducing the effective concentration of the probe.

  • Staining: Add 1 mL of the 5 µM IDA Working Solution to the dish. Incubate for 30 minutes at 37°C in the dark.

  • Post-Wash: Remove the staining solution and wash the cells three times with warm HBSS to remove extracellular, uninternalized dye.

  • Imaging: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2​ ).

    • Excitation: 488 nm laser (at 2-5% power to minimize photobleaching).

    • Emission Collection: 500–550 nm bandpass filter.

Experimental Workflow & Signaling Pathway

Workflow cluster_0 Phase 1: Staining & Internalization cluster_1 Phase 2: Intracellular Redox Sensing cluster_2 Phase 3: Fluorescence Readout Stock IDA Stock (10 mM in DMSO) Working Working Solution (5 µM in HBSS) Stock->Working Dilute 1:2000 (Add Pluronic F-127) Cells Live Cells (Adherent/Suspension) Working->Cells Incubate 30 min, 37°C (Avoid Phenol Red) Reduced 1H-Indole-4,7-diamine (IDA) Highly Fluorescent (Em: 520 nm) Cells->Reduced Internalization ROS Reactive Oxygen Species (H2O2, O2•−) Reduced->ROS Exposure to Stress Confocal Confocal Microscopy (Ex: 405 nm / 488 nm) Reduced->Confocal Strong Signal (Green Channel) Oxidized Indole-4,7-diimine (Ox-IDA) Quenched/Shifted (Em: 610 nm) Oxidized->Confocal Weak Signal (Red Channel) ROS->Oxidized Oxidation Reaction

Workflow and redox-sensitive emission mechanism of 1H-Indole-4,7-diamine in live-cell microscopy.

Self-Validating Controls & Troubleshooting

A robust fluorescence assay must be a self-validating system to distinguish true biological signaling from artifactual background noise or dye degradation.

Mandatory Validation Controls
  • Dynamic Range Validation (Positive Control): Pre-incubate a parallel well of cells with 100 µM H2​O2​ for 20 minutes prior to imaging. This forces the complete oxidation of the intracellular IDA pool to the diimine state. This establishes the maximum quenched baseline, confirming that the probe is actively responding to the intracellular redox state.

  • Specificity Validation (Negative Control): Pre-treat a separate well with 5 mM N-acetylcysteine (NAC), a potent ROS scavenger, for 1 hour prior to staining. This locks the intracellular environment in a reduced state. This well must exhibit maximum fluorescence at 520 nm, confirming that any signal loss in experimental wells is specifically due to ROS-mediated oxidation, not photobleaching.

Troubleshooting Common Artifacts
  • Punctate, ultra-bright fluorescent spots: Cause: Dye aggregation due to poor aqueous solubility. Solution: Ensure the Master Stock is fully thawed and vortexed before dilution. Increase Pluronic F-127 concentration to 0.04%.

  • Uniformly weak initial signal: Cause: Auto-oxidation of the Master Stock. Solution: Discard the aliquot. Always use fresh aliquots stored under inert gas.

References

  • ResearchGate. "A new PVC Membrane Potentiometric Electrode Based on indole diamine for Detection of Fe (III) Ions". ResearchGate Publications. Available at: [Link]

Technical Notes & Optimization

Troubleshooting

Improving percentage yield in 1H-Indole-4,7-diamine synthesis

Introduction 1H-Indole-4,7-diamine is a critical building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive indole core with two amino groups on the benzene ring, makes it a v...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

1H-Indole-4,7-diamine is a critical building block in medicinal chemistry and materials science. Its unique structure, featuring a reactive indole core with two amino groups on the benzene ring, makes it a valuable precursor for a wide range of functionalized molecules. However, its synthesis can be challenging, often plagued by issues such as low yields, difficult purification, and product instability. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to improve the yield and purity of 1H-Indole-4,7-diamine.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 1H-Indole-4,7-diamine, typically prepared via the reduction of 4,7-dinitro-1H-indole.

Question 1: My reduction of 4,7-dinitro-1H-indole is incomplete, resulting in a low yield of the diamine. What are the likely causes and solutions?

Answer:

An incomplete reduction is a frequent problem. Several factors can contribute to this issue, primarily related to the catalyst, hydrogen source, and reaction conditions.

Potential Causes & Solutions:

  • Catalyst Inactivity: The palladium on carbon (Pd/C) catalyst is the most common choice for this reduction.[1][2] Its activity can be compromised by impurities or improper handling.

    • Solution 1: Use a Fresh, High-Quality Catalyst. Ensure the Pd/C is from a reputable supplier and has been stored correctly under an inert atmosphere. The age of the catalyst can significantly impact its effectiveness.

    • Solution 2: Increase Catalyst Loading. While typically used in catalytic amounts (0.5-10 mol%), increasing the loading may be necessary if the starting material is of lower purity or if trace impurities are poisoning the catalyst.[1]

    • Solution 3: Ensure Proper Suspension. The catalyst must be well-dispersed in the reaction mixture to ensure maximum surface area contact with the substrate. Vigorous stirring is essential.

  • Insufficient Hydrogen Source: The reduction requires a reliable source of hydrogen.

    • Solution 1 (Hydrogen Gas): If using a hydrogen balloon or a Parr shaker, ensure there are no leaks in the system. The reaction may need to be purged and recharged with hydrogen several times.[1] A reaction time of several hours to even days may be necessary for complete conversion.[1]

    • Solution 2 (Transfer Hydrogenation): Reagents like hydrazine hydrate or ammonium formate can be used as an in-situ source of hydrogen.[3] Ensure these reagents are fresh and added in sufficient stoichiometric excess.

  • Suboptimal Solvent and Temperature: The choice of solvent affects both the solubility of the starting material and the efficiency of the reduction.

    • Solution: Solvent Selection. Ethanol or methanol are commonly used solvents for this type of reduction.[1][2][3] They are effective at dissolving the starting material and are compatible with the catalytic system. The reaction is typically run at room temperature.[2]

Troubleshooting Workflow for Low Yield

G start Low Yield of 1H-Indole-4,7-diamine catalyst Check Catalyst Activity start->catalyst hydrogen Verify Hydrogen Source start->hydrogen conditions Optimize Conditions start->conditions sol1 Use fresh Pd/C Increase loading (5-10 mol%) catalyst->sol1 sol2 Purge/recharge H2 balloon Use fresh transfer hydrogenation reagent hydrogen->sol2 sol3 Ensure vigorous stirring Use anhydrous ethanol/methanol conditions->sol3

Caption: Troubleshooting workflow for low yield.

Question 2: My final product is a dark, impure oil or solid that is difficult to purify. How can I improve the purity?

Answer:

1H-Indole-4,7-diamine is highly susceptible to air oxidation, which can lead to the formation of colored impurities.[4] Careful handling during workup and purification is critical.

Potential Causes & Solutions:

  • Air Oxidation: The amino groups on the electron-rich indole ring are easily oxidized, especially when exposed to air in solution.

    • Solution 1: Inert Atmosphere. Perform the entire workup and purification process under an inert atmosphere (Nitrogen or Argon). This includes filtration of the catalyst and evaporation of the solvent.

    • Solution 2: Minimize Time in Solution. Do not leave the product in solution for extended periods. Proceed with isolation and storage as quickly as possible after the reaction is complete.

  • Improper Workup: The workup procedure must efficiently remove the catalyst and any inorganic byproducts without degrading the product.

    • Solution 1: Filtration through Celite®. After the reaction, filtering the mixture through a pad of Celite® is an effective way to remove the finely divided Pd/C catalyst.[1] Ensure the Celite pad is sufficiently thick.

    • Solution 2: Acid-Base Extraction. While the diamine is basic, acid-base extraction can be risky due to potential instability in acidic solutions. If attempted, use dilute, cold acid and quickly neutralize. A more common method is to precipitate the product as a hydrochloride salt.[1]

  • Purification Challenges: Standard silica gel chromatography can be problematic due to the polar nature of the diamine and its potential to streak or decompose on the column.

    • Solution 1: Precipitation as a Salt. Dissolve the crude product in a minimal amount of a suitable solvent (like diethyl ether or dichloromethane) and add a solution of HCl in ether or isopropanol. The hydrochloride salt of the diamine will often precipitate as a more stable, crystalline solid which can be collected by filtration.[1]

    • Solution 2: Specialized Chromatography. If chromatography is necessary, consider using deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or using a different stationary phase like alumina.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route to 1H-Indole-4,7-diamine? The most common and generally reliable route is a two-step process starting from 1H-indole. The first step is the dinitration of the indole core at the 4 and 7 positions, followed by the reduction of the dinitro intermediate to the diamine. Catalytic hydrogenation using Pd/C is the preferred method for the reduction step.[1][2]

Q2: How should I store 1H-Indole-4,7-diamine to prevent degradation? The compound is sensitive to air and light.[4] It should be stored as a solid, preferably as its hydrochloride salt, in a tightly sealed amber vial under an inert atmosphere (Argon or Nitrogen) at low temperatures (2-8°C).[4]

Q3: Can I use other reducing agents besides catalytic hydrogenation? Yes, other reducing agents can be employed. Tin(II) chloride (SnCl2) in the presence of concentrated HCl is a classic method for reducing aromatic nitro groups. Metal-based reductions, such as with indium in aqueous media, have also been reported for reducing nitro groups efficiently.[5] However, catalytic hydrogenation is often preferred due to its cleaner reaction profile and milder conditions, which can lead to higher yields and easier purification.

Q4: Are there any protecting group strategies I should consider? Protecting the indole nitrogen (N-H) is a common strategy in indole chemistry to prevent side reactions and improve solubility.[6] A triisopropylsilyl (TIPS) group is often used as it can be readily attached and later removed under mild conditions (e.g., with TBAF).[1] This can be particularly useful in multi-step syntheses involving the diamine.

Optimized Experimental Protocol

This protocol describes a reliable method for the synthesis of 1H-Indole-4,7-diamine hydrochloride from 4,7-dinitro-1H-indole.

Reaction Scheme:

G Start 4,7-Dinitro-1H-indole Reagents H2 (g), 10% Pd/C Ethanol, rt Product 1H-Indole-4,7-diamine Reagents->Product Reduction Salt HCl/Ether Final 1H-Indole-4,7-diamine • 2HCl Salt->Final Salt Formation

Caption: Synthesis of 1H-Indole-4,7-diamine.

Materials & Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)Stoichiometry
4,7-Dinitro-1H-indole207.141.00 g4.831.0 equiv
10% Palladium on CarbonN/A100 mgN/A10 wt%
Ethanol (Anhydrous)46.0750 mLN/ASolvent
Hydrogen Gas (H₂)2.02BalloonExcessReductant
Celite®N/A~5 gN/AFiltration Aid
Diethyl Ether (Anhydrous)74.12~40 mLN/ASolvent
2.0 M HCl in Diethyl EtherN/A~10 mL~204.1 equiv

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 4,7-dinitro-1H-indole (1.00 g, 4.83 mmol) and 10% Pd/C (100 mg).

  • Solvent Addition: Add anhydrous ethanol (50 mL) to the flask.

  • Hydrogenation: Secure a rubber septum to the flask. Purge the flask with nitrogen gas, then carefully evacuate and backfill with hydrogen gas from a balloon.

  • Reaction: Stir the suspension vigorously at room temperature. Monitor the reaction by TLC (Thin Layer Chromatography) or LC-MS (Liquid Chromatography-Mass Spectrometry). The reaction may take 12-48 hours for full conversion. The flask may need to be purged and refilled with hydrogen every 12 hours.

  • Catalyst Removal: Once the reaction is complete, purge the flask with nitrogen gas. Prepare a small plug of Celite® in a fritted glass funnel and filter the reaction mixture through it to remove the Pd/C catalyst. Wash the Celite® pad with a small amount of additional ethanol.

  • Solvent Evaporation: Combine the filtrates and concentrate under reduced pressure. It is crucial to minimize the time the free diamine is in solution.

  • Salt Formation: Dissolve the crude residue in a minimal amount of anhydrous diethyl ether (~20 mL). While stirring, slowly add 2.0 M HCl in diethyl ether (~10 mL) dropwise.

  • Isolation: A precipitate (the dihydrochloride salt) will form. Continue stirring for 15-30 minutes in an ice bath to maximize precipitation.

  • Purification: Collect the solid by vacuum filtration. Wash the solid with a small amount of cold, anhydrous diethyl ether.

  • Drying: Dry the resulting solid under high vacuum to yield 1H-Indole-4,7-diamine dihydrochloride as a stable, off-white to light brown powder.

References

  • Dodge, J. A., et al. "Synthesis of a Series of Diaminoindoles." The Journal of Organic Chemistry, 2021. [Link]

  • Fleming, I., et al. "Synthesis of Pharmacologically Relevant Indoles with Amine Side Chains via Tandem Hydroformylation/Fischer Indole Synthesis." The Journal of Organic Chemistry, 2005. [Link]

  • D'hooghe, M., et al. "Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis." MDPI, 2025. [Link]

  • Kushwaha, D. Synthesis and Chemistry of Indole. Accessed March 27, 2026. [Link]

  • Li, J., et al. "Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies." PMC, 2025. [Link]

  • D'hooghe, M., et al. "Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis." RCSI Repository, 2025. [Link]

  • Wikipedia. Indole. Wikipedia. Accessed March 27, 2026. [Link]

  • Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. Accessed March 27, 2026. [Link]

  • Neidle, S., et al. "Synthesis and in Vitro Evaluation of Novel 5‐Nitroindole Derivatives as c‐Myc G‐Quadruplex Binders with Anticancer Activity." ChemistryOpen, 2021. [Link]

  • Al-Harrasi, A., et al. "Synthesis of indole derivatives as prevalent moieties present in selected alkaloids." PMC, 2022. [Link]

  • IJRAR. Reduction of N-ethyl-3-nitro indole with sodium dithionite and 0.5 (N) sodium hydroxide solutions by preparing. IJRAR. Accessed March 27, 2026. [Link]

  • RJPBCS. Synthesis Of N-Methyl-1h-Indole And Adamantane Fragment Containing Derivatives Via UGI-4CR. RJPBCS, 2019. [Link]

  • Google Patents. Process of preparing purified aqueous indole solution.
  • Google Patents. Reduction of indole compounds to indoline compounds.
  • Google Patents. Preparation method of high-purity indole.
  • Organic Chemistry Portal. Indium Mediated Reduction of Nitro and Azide Groups in the Presence of HCl in Aqueous Media. Organic Chemistry Portal. Accessed March 27, 2026. [Link]

  • ResearchGate. Synthesis and antifungal activity of 1H-indole-4,7-diones. ResearchGate, 2014. [Link]

  • MDPI. Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2). MDPI, 2025. [Link]

  • ScienceDirect. Design, synthesis and antifungal activity of indole derivatives containing 1,3,4-oxadiazole. ScienceDirect, 2022. [Link]

Sources

Optimization

Technical Support Center: Strategies for Preventing Auto-oxidation of 1H-Indole-4,7-diamine in Aqueous Solutions

Introduction: 1H-Indole-4,7-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, researchers frequently enco...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1H-Indole-4,7-diamine is a valuable heterocyclic building block in medicinal chemistry and materials science, prized for its unique electronic and structural properties. However, researchers frequently encounter a significant challenge during its use: its pronounced instability in aqueous solutions. Users often report rapid color changes—from colorless to yellow, brown, or even black—upon dissolution, indicating rapid degradation. This guide provides an in-depth exploration of the underlying causes of this instability and offers a series of practical, field-proven strategies to prevent auto-oxidation, ensuring the integrity and reliability of your experiments.

Section 1: Frequently Asked Questions (FAQs) - Understanding the Problem

Q1: Why is my freshly prepared 1H-Indole-4,7-diamine solution rapidly turning dark brown or black?

This color change is a classic indicator of auto-oxidation. The 1H-Indole-4,7-diamine molecule contains two electron-rich aromatic amine groups and a reactive indole nucleus, both of which are highly susceptible to oxidation, especially in the presence of dissolved oxygen in your aqueous solvent.[1][2] The initial oxidation products can further react and polymerize to form highly colored, complex mixtures, which are responsible for the observed darkening of the solution.

Q2: What is the likely chemical mechanism behind this degradation?

While a definitive pathway for this specific molecule requires detailed study, the degradation is understood to proceed through a free-radical mechanism. The process is initiated by the loss of an electron from one of the electron-rich amino groups or the indole ring, facilitated by dissolved oxygen, trace metal ion catalysts, or light. This creates a radical cation that is highly reactive. This radical can then attack another neutral molecule, initiating a chain reaction that leads to the formation of dimers and ultimately, insoluble polymeric materials.[3][4]

Auto-oxidation Mechanism cluster_0 Initiation cluster_1 Propagation & Termination A 1H-Indole-4,7-diamine (Colorless) B Radical Cation (Reactive Intermediate) A->B  O₂, Metal Ions (Fe³⁺, Cu²⁺), Light C Dimers & Oligomers B->C  Chain Reaction D Colored Polymeric Byproducts (Insoluble, Brown/Black) C->D  Polymerization

Caption: Postulated auto-oxidation pathway of 1H-Indole-4,7-diamine.

Q3: What are the primary factors that accelerate the degradation of 1H-Indole-4,7-diamine in water?

Several environmental and chemical factors can significantly increase the rate of auto-oxidation:

  • Dissolved Oxygen: This is the primary oxidant. Standard laboratory water is saturated with oxygen from the air.

  • Trace Metal Ions: Transition metals, such as iron (Fe³⁺) and copper (Cu²⁺), are potent catalysts for oxidation reactions, even at trace concentrations. These are often present in buffers and reagents or can leach from metal spatulas.

  • pH: The stability of aromatic amines is highly pH-dependent.[5][6] In alkaline conditions (pH > 7), the amine groups are deprotonated and thus more electron-rich, making them significantly more susceptible to oxidation.

  • Light: Exposure to light, particularly UV wavelengths, can provide the energy needed to initiate radical formation.

  • Elevated Temperature: Higher temperatures increase the rate of all chemical reactions, including oxidation.[7]

Section 2: Troubleshooting Guide - Practical Solutions & Protocols

This section provides direct answers and actionable protocols to common issues encountered during the handling of 1H-Indole-4,7-diamine.

Q4: My solution turned color the moment I added the solid to the buffer. What went wrong?

This indicates that the degradation is nearly instantaneous under your current conditions. The most likely cause is the use of an oxygenated buffer at a neutral or alkaline pH. To prevent this, all protective measures must be in place before the compound is introduced to the solvent.

Immediate Corrective Actions:

  • Deoxygenate your solvent: The single most effective step is to remove dissolved oxygen.

  • Control the pH: Use a slightly acidic buffer.

  • Incorporate Stabilizers: Add antioxidants and a chelating agent to the buffer before adding the diamine.

Q5: How can I prepare a stable aqueous stock solution for my experiments?

Preparing a stable solution requires a systematic approach that addresses all the accelerating factors simultaneously. The following workflow is a self-validating system designed to maximize stability.

Stabilized Solution Workflow Start Start PrepBuffer 1. Prepare Deoxygenated Buffer (e.g., pH 5.5 Acetate or Citrate) Start->PrepBuffer AddStab 2. Add Stabilizers to Buffer (e.g., Ascorbic Acid + EDTA) PrepBuffer->AddStab Weigh 3. Weigh Diamine in Inert Atmosphere (Glovebox or N₂-purged vial) AddStab->Weigh Dissolve 4. Dissolve Diamine in Stabilized Buffer (Maintain inert atmosphere) Weigh->Dissolve Filter 5. (Optional) Filter Sterilize (Use syringe filter under N₂ pressure) Dissolve->Filter Store 6. Aliquot & Store Securely (Cryovials, N₂ overlay, -80°C, protected from light) Filter->Store End End: Stable Solution Store->End

Caption: Recommended workflow for preparing a stabilized solution.

Q6: What is the optimal pH for solubilizing and storing 1H-Indole-4,7-diamine?

There is a trade-off between solubility and stability. While the compound's solubility may increase at higher pH, its stability decreases dramatically.[8]

Recommendation: Start with a slightly acidic buffer in the pH range of 5.0 - 6.5 . In this range, the amine groups are partially protonated, which reduces their susceptibility to oxidation while typically maintaining sufficient solubility for most applications. Avoid phosphate buffers if you suspect metal ion contamination, as phosphates can precipitate some metals. Citrate or acetate buffers are excellent alternatives.

Q7: Which specific antioxidants and stabilizers should I use, and at what concentrations?

A combination of an antioxidant and a chelating agent is highly recommended. The antioxidant sacrificially consumes dissolved oxygen and quenches free radicals, while the chelating agent sequesters catalytic metal ions.

Stabilizer ClassRecommended AgentStarting ConcentrationMechanism of Action & Rationale
Antioxidant L-Ascorbic Acid (Vitamin C)0.5 - 2.0 mg/mL (2.8 - 11.4 mM)A water-soluble, highly effective free-radical scavenger. It is readily oxidized before the diamine, offering sacrificial protection.[9]
Antioxidant Sodium Metabisulfite0.1 - 1.0 mg/mL (0.5 - 5.3 mM)A potent oxygen scavenger commonly used in pharmaceutical formulations to prevent oxidative degradation.
Chelating Agent Ethylenediaminetetraacetic acid (EDTA)0.1 - 0.5 mg/mL (0.3 - 1.7 mM)Binds and inactivates trace metal ions (Fe³⁺, Cu²⁺) that catalyze the auto-oxidation process.

Pro-Tip: Prepare a concentrated, pH-adjusted stock of your chosen stabilizers and add it to your deoxygenated buffer just before use.

Q8: How should I store my aqueous solutions for both short-term and long-term use?

Proper storage is critical to maintaining the integrity of your prepared solution.

  • Atmosphere: Always overlay the solution with an inert gas (argon or nitrogen) before sealing the container.

  • Container: Use amber glass vials or cryovials wrapped in aluminum foil to protect from light.

  • Short-Term (1-3 days): Store at 2-8°C, protected from light.

  • Long-Term (>3 days): Aliquot the solution into single-use volumes to avoid repeated freeze-thaw cycles. Flash-freeze the aliquots and store them at -80°C. When ready to use, thaw the aliquot quickly and use it immediately. Do not attempt to re-store a thawed aliquot.

Section 3: Detailed Experimental Protocols

Protocol 1: Preparation of Deoxygenated Buffer (Sparging Method)
  • Prepare your chosen buffer (e.g., 50 mM Sodium Citrate, pH 5.5).

  • Place the buffer in a suitable glass container (e.g., a media bottle with a two-holed cap).

  • Insert a long, sterile Pasteur pipette or sparging stone connected to a nitrogen or argon gas cylinder, ensuring the tip is submerged deep into the buffer.

  • Insert a venting needle into the second hole of the cap.

  • Bubble the inert gas through the solution at a steady rate for at least 30-60 minutes to displace dissolved oxygen.

  • This procedure should ideally be performed in a fume hood.

Protocol 2: Preparation of a Stabilized 1H-Indole-4,7-diamine Stock Solution (10 mM)
  • Prepare 50 mL of deoxygenated 50 mM Sodium Citrate buffer (pH 5.5) as described in Protocol 1.

  • To this deoxygenated buffer, add 50 mg of L-Ascorbic Acid (final conc. ~1 mg/mL) and 5 mg of EDTA (final conc. ~0.1 mg/mL). Swirl gently to dissolve under a continuous gentle stream of nitrogen. This is now your "Stabilized Buffer."

  • In a glovebox or under a heavy stream of nitrogen, weigh 7.4 mg of solid 1H-Indole-4,7-diamine into a sterile vial.

  • Using a sterile syringe, transfer 5.0 mL of the Stabilized Buffer into the vial containing the diamine.

  • Cap the vial immediately and vortex gently until the solid is fully dissolved. The solution should remain colorless or very pale yellow.

  • If required for cell culture, filter the solution through a 0.22 µm sterile syringe filter, applying positive pressure with a nitrogen-filled syringe.

  • Working quickly, aliquot the solution into single-use amber cryovials.

  • Flush the headspace of each vial with nitrogen before sealing.

  • Immediately freeze and store at -80°C, protected from light.

Protocol 3: Monitoring Solution Stability

It is good practice to validate the stability of your solution.

  • Visual Inspection: Any change in color is a primary sign of degradation.

  • UV-Vis Spectroscopy: Periodically scan the absorbance spectrum of a diluted aliquot. The appearance of new absorption peaks in the visible range (400-700 nm) indicates the formation of colored degradation products.

  • High-Performance Liquid Chromatography (HPLC): This is the most definitive method.[10] A stability-indicating HPLC method can be used to quantify the remaining parent compound and resolve any degradation products that are formed over time.

References

  • Mitsuda, H., Yasumoto, K., & Iwami, K. (n.d.). Antioxidative Action of Indole Compounds during the Autoxidation of Linoleic Acid. J-Stage. Available at: [Link]

  • Suzen, S. (2015). Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available at: [Link]

  • Stankov, S., et al. (n.d.). Antioxidant and Cytoprotective Activity of Indole Derivatives Related to Melatonin. PubMed. Available at: [Link]

  • Manivannan, E., & Chaturvedi, S. C. (2010). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences.
  • Suzen, S. (2015). (PDF) Antioxidant Activities of Synthetic Indole Derivatives and Possible Activity Mechanisms. ResearchGate. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
  • Google Patents. (n.d.). Stabilization of aromatic amines - US3154583A.
  • Taylor & Francis Online. (n.d.). Analytical methods – Knowledge and References. Available at: [Link]

  • Xue, J., et al. (2022). Atmospheric oxidation mechanism and kinetics of indole initiated by OH and Cl: a computational study. Copernicus ACP. Available at: [Link]

  • Google Patents. (n.d.). Aromatic diamine polyurethane curatives with improved stability - US6525131B1.
  • Journal of the American Chemical Society. (2025).
  • Organic Syntheses. (n.d.). indole - Organic Syntheses Procedure. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). pH-dependent structural characteristics of lonidamine: 1H and 13C NMR study - PMC. Available at: [Link]

  • CORE. (n.d.). Effect of Water pH on the Chemical Stability of Pesticides. Available at: [Link]

  • Nature Portfolio. (2019). Green Oxidation of Indoles using halide Catalysis. Available at: [Link]

  • ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • ResearchGate. (n.d.). Scheme 3. Synthesis and oxidation of indole derivatives 4-7 with DMD.... Available at: [Link]

  • Arkivoc. (n.d.). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Available at: [Link]

  • ResearchGate. (n.d.). A Blue 4',7-Diaminoflavylium Cation Showing an Extended pH Range Stability. Available at: [Link]

  • ResearchGate. (2022). Stability study of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Available at: [Link]

  • Science Publications. (n.d.). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes.
  • IJSDR. (n.d.). Stability indicating study by using different analytical techniques. Available at: [Link]

  • Supporting Inform
  • Journal of Materials Chemistry A (RSC Publishing). (n.d.). Decoding aromatic diamine polymer for highly stable aqueous ammonium-ion storage with multiple redox-active sites. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Available at: [Link]

  • PubMed. (2020). Synthesis of 4,7-Difunctionalized Indoles via Imino Exchange and Sulfinyl Migration. Available at: [Link]

  • Journal of Drug Delivery and Therapeutics. (2021). Stability Indicating HPLC Method for the Determination of Delamanid in Pharmaceutical Dosage Form. Available at: [Link]

Sources

Troubleshooting

Troubleshooting 1H-Indole-4,7-diamine solubility issues in DMSO

Technical Support Center: Troubleshooting 1H-Indole-4,7-Diamine Solubility in DMSO Executive Summary 1H-Indole-4,7-diamine (CAS 184485-83-4) is a highly valuable heterocyclic building block, but its electron-rich diamine...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting 1H-Indole-4,7-Diamine Solubility in DMSO

Executive Summary

1H-Indole-4,7-diamine (CAS 184485-83-4) is a highly valuable heterocyclic building block, but its electron-rich diamine-substituted core presents unique handling challenges. Researchers frequently report "solubility issues" in dimethyl sulfoxide (DMSO) that are actually a conflation of two distinct phenomena: true physical precipitation due to solvent hydration, and chemical degradation via oxidation[1]. This guide provides a mechanistic approach to diagnosing and resolving these specific issues.

Diagnostic Workflow

G Start 1H-Indole-4,7-diamine Solubility Issue in DMSO CheckColor Is the solution dark or discolored? Start->CheckColor Degradation Oxidative Degradation (Quinone-diimine formation) CheckColor->Degradation Yes (Color change) Precipitation Particulate Suspension (True Solubility Issue) CheckColor->Precipitation No (Cloudy/Particles) CheckWater Verify DMSO Water Content (Use fresh, anhydrous DMSO) Precipitation->CheckWater HeatSonicate Gentle Heating (37°C) & Sonication CheckWater->HeatSonicate Still insoluble CoSolvent Add Co-solvent (e.g., PEG400, DMF) HeatSonicate->CoSolvent Fails Success Clear, Stable Solution HeatSonicate->Success Dissolves CoSolvent->Success

Diagnostic workflow for troubleshooting 1H-Indole-4,7-diamine solubility and stability in DMSO.

Mechanistic FAQs: Understanding the Causality

Q1: My 1H-Indole-4,7-diamine solution in DMSO turned dark brown/black and formed a sludge. Is this a solubility limit issue? A1: No, this is a chemical degradation issue. The diamine groups at the 4 and 7 positions make the indole ring highly electron-rich and susceptible to oxidation[1]. In the presence of dissolved oxygen, ambient light, and trace metals, the compound oxidizes rapidly into polymeric or quinone-diimine derivatives, which are highly insoluble and darkly colored. DMSO can sometimes exacerbate this if it contains oxidative impurities. Causality & Solution: The dark sludge is a new, degraded compound. Always prepare solutions in fresh, anhydrous DMSO purged with an inert gas (Argon/Nitrogen) and store them in amber vials protected from light.

Q2: The solution remains its original color, but I see a cloudy suspension. Why won't it dissolve at 10 mM? A2: This is a true solubility failure, typically caused by water contamination. DMSO is extremely hygroscopic. If the solvent bottle has been opened multiple times, it absorbs atmospheric moisture. Even a 2-5% water content in DMSO drastically lowers its dielectric constant and its ability to disrupt the strong intermolecular hydrogen bonding between the amine groups of 1H-Indole-4,7-diamine molecules[2]. Causality & Solution: Water acts as an anti-solvent for hydrophobic indoles. Switch to a newly opened, septum-sealed bottle of anhydrous DMSO (≥99.9%).

Q3: Does the salt form of the compound affect DMSO solubility? A3: Yes, significantly. 1H-Indole-4,7-diamine is available as a free base (CAS 184485-83-4) and as a dihydrochloride salt (CAS 1998216-25-3)[3]. The free base is highly soluble in pure organic solvents like DMSO. However, the dihydrochloride salt has a high crystal lattice energy and may exhibit poor solubility in pure DMSO. Causality & Solution: If you are using the salt form, adding a small percentage of aqueous buffer (e.g., 5% PBS) or switching to a more protic co-solvent mixture may be required to fully solvate the counterions[4].

Solvent & Co-Solvent Parameter Matrix

When pure DMSO fails to achieve the target concentration (e.g., >10 mM for stock solutions), co-solvents can be employed to modulate the polarity and hydrogen-bonding capacity of the system[5].

Solvent SystemDielectric Constant (ε)Recommended Max Stock Conc.AdvantagesDrawbacks
100% Anhydrous DMSO 46.710 - 20 mMStandard for biological assays; excellent solvation for free base.Highly hygroscopic; prone to freezing at 18.5°C.
DMSO / PEG400 (80:20) ~35.020 - 50 mMPEG400 disrupts crystal packing and prevents precipitation upon aqueous dilution.High viscosity; can be difficult to pipette accurately.
100% DMF 36.710 - 20 mMLower freezing point than DMSO; excellent for highly planar indoles.Higher cellular toxicity; degrades to amines over time.
DMSO / 0.1M HCl (95:5) ~47.0>50 mM (Salt form)Specifically required to fully solvate the dihydrochloride salt form.Low pH may affect downstream assay compatibility.

Step-by-Step Rescue Protocols

Protocol 1: Preparation of an Oxidation-Free, Anhydrous Stock Solution

This protocol is designed to prevent both moisture-induced precipitation and oxidative degradation.

  • Preparation: Equilibrate the sealed vial of 1H-Indole-4,7-diamine to room temperature in a desiccator for 30 minutes to prevent condensation on the powder.

  • Solvent Purging: Pierce the septum of a fresh bottle of anhydrous DMSO (≥99.9%) with a needle and bubble dry Argon or Nitrogen gas through the solvent for 5 minutes to displace dissolved oxygen.

  • Dissolution: Weigh the required mass of the compound into an amber glass vial. Add the purged DMSO to achieve the desired concentration (e.g., 10 mM).

  • Agitation: Vortex vigorously for 2-3 minutes. Do not use a heated water bath immediately, as excessive heat provides the kinetic energy needed to accelerate oxidation.

  • Visual Validation: Hold the amber vial up to a strong light source. The solution should be completely transparent without any floating particulates.

  • Storage: Aliquot the stock solution into single-use amber tubes, blanket with Argon, and store at -80°C. Avoid repeated freeze-thaw cycles[6].

Protocol 2: Co-Solvent Rescue for High-Concentration Stocks

If the compound fails to dissolve in pure DMSO at the required concentration, use this self-validating co-solvent workflow.

  • Initial Suspension: Prepare the compound in anhydrous DMSO at 80% of your final target volume. (The solution will be cloudy).

  • Sonication: Place the vial in a bath sonicator at room temperature for 5 minutes. If it remains cloudy, proceed to step 3.

  • Co-solvent Addition: Add PEG400 or Tween-80 dropwise, vortexing between each drop, until the remaining 20% of the target volume is reached.

  • Gentle Heating: Warm the mixture to 37°C in a water bath for no more than 10 minutes.

  • Centrifugation Check (Self-Validation): To confirm true solubility, centrifuge the vial at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube for a microscopic pellet. If a pellet exists, the compound is not fully dissolved, and the supernatant concentration is lower than calculated.

  • Dilution Check (Self-Validation): Dilute a 1 µL aliquot of the stock into 99 µL of your final assay buffer (e.g., PBS or culture media) to ensure the compound does not crash out of solution upon aqueous introduction[5].

References

  • NIH / PMC. "Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development." National Institutes of Health. URL: [Link]

  • RSC Publishing. "I2/DMSO-mediated oxidative C–C and C–heteroatom bond formation: a sustainable approach to chemical synthesis." Royal Society of Chemistry. URL: [Link]

  • MDPI. "DMSO Solubility Assessment for Fragment-Based Screening." Molecules 2021. URL: [Link]

Sources

Optimization

Optimizing purification of 1H-Indole-4,7-diamine by column chromatography

Technical Support Center: Optimizing Purification of 1H-Indole-4,7-diamine As a highly electron-rich, polar aromatic diamine, 1H-Indole-4,7-diamine presents a unique set of chromatographic challenges. Its structure makes...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Optimizing Purification of 1H-Indole-4,7-diamine

As a highly electron-rich, polar aromatic diamine, 1H-Indole-4,7-diamine presents a unique set of chromatographic challenges. Its structure makes it exceptionally prone to oxidative degradation and irreversible binding on standard stationary phases. This guide provides field-proven, mechanistically grounded troubleshooting strategies to help researchers and drug development professionals ensure high-yield, high-purity recovery.

Strategic Purification Workflow

Workflow A Crude 1H-Indole-4,7-diamine B Select Stationary Phase A->B C Amine-Functionalized Silica (NH2-Silica) B->C Preferred D Bare Silica Gel (Type B, Ultra-Pure) B->D Alternative E Standard Mobile Phase (e.g., Hexane/EtOAc) C->E F Add 1-2% TEA to Mobile Phase to Mask Silanols D->F G Sparge Solvents with Argon & Run under Positive Pressure E->G F->G H Pure, Unoxidized Product G->H

Workflow for 1H-Indole-4,7-diamine purification based on stationary phase.

Troubleshooting & FAQs

Q1: Why does my 1H-Indole-4,7-diamine turn dark brown or black during column chromatography? Causality: 1H-Indole-4,7-diamine is a highly electron-rich aromatic system. The presence of two electron-donating primary amine groups on the indole core drastically lowers its oxidation potential. When exposed to the large, slightly acidic surface area of bare silica gel in the presence of atmospheric oxygen, the compound undergoes rapid oxidative degradation into polymeric quinone-imine species (visible as black or dark brown bands on the column). Solution: You must exclude oxygen and neutralize the silica environment. Use deoxygenated solvents (sparged with argon) and run the column under positive argon or nitrogen pressure (Flash chromatography). Never leave the compound sitting on the column under gravity flow.

Q2: I am experiencing severe peak tailing and poor recovery. How do I resolve this? Causality: Bare silica gel contains acidic silanol groups (Si-OH) on its surface. The basic primary amine groups of the diamine form strong hydrogen bonds and undergo ion-exchange interactions with these deprotonated silanols, leading to irreversible binding, streaking, and severe tailing[1]. Solution: Add a basic modifier such as 1–2% Triethylamine (TEA) to the mobile phase. TEA acts as a sacrificial competing base, associating with the anionic silanol groups and shielding the diamine analyte from these acidic sites, thus sharpening the peak and improving recovery[2].

Q3: Should I use bare silica gel or an alternative stationary phase? Causality: While standard Type B (ultra-pure) silica can be used if properly deactivated with TEA, the optimal stationary phase is amine-functionalized silica (NH2-silica). NH2-silica provides a surface where the silanols are already covalently capped with basic amine groups, eliminating the need for TEA in the mobile phase and preventing acid-catalyzed oxidation[3]. This also simplifies downstream fraction concentration, as TEA can be difficult to remove completely under reduced pressure.

Quantitative Performance Metrics

The following table summarizes the expected chromatographic performance based on the chosen stationary and mobile phase parameters:

Stationary PhaseMobile Phase ModifierAtmosphereEst. Recovery (%)Tailing Factor (Tf)Oxidation Risk
Bare Silica GelNoneAir< 20%> 3.0 (Severe)Very High
Bare Silica Gel1-2% TEAAir50-60%1.5 - 2.0High
Bare Silica Gel1-2% TEAArgon80-85%1.2 - 1.5Low
NH2-SilicaNoneArgon> 90%1.0 - 1.1 (Ideal)Very Low

Validated Experimental Protocols

Every robust protocol must act as a self-validating system to prevent downstream failures. Choose the protocol that aligns with your available laboratory resources.

Protocol A: Purification via Amine-Functionalized Silica (Recommended)

Self-Validating Mechanism: The absence of TEA in the mobile phase allows for direct LC-MS monitoring of fractions without ion-suppression artifacts.

  • Solvent Preparation: Prepare a gradient of Hexane and Ethyl Acetate (EtOAc). Sparge the solvent mixture with Argon gas for 15 minutes to displace dissolved oxygen.

  • Column Equilibration: Flush a pre-packed NH2-silica flash column (e.g., Biotage KP-NH) with 3 column volumes (CV) of deoxygenated Hexane under positive Argon pressure[3].

  • Sample Loading: Dissolve the crude 1H-Indole-4,7-diamine in a minimal amount of deoxygenated EtOAc/DCM. Load directly onto the column head.

  • Elution: Run the gradient (e.g., 10% to 60% EtOAc in Hexane) under Argon pressure.

  • Validation Check: Eluting bands should remain pale yellow to tan. If the band turns dark brown, check the Argon line for leaks or verify the integrity of the solvent sparging process.

  • Concentration: Pool the product-containing fractions and concentrate under reduced pressure at a bath temperature not exceeding 30°C to prevent thermal degradation.

Protocol B: Purification via TEA-Deactivated Bare Silica Gel (Alternative)

Self-Validating Mechanism: TLC spots of the crude mixture in the TEA-modified eluent must show a tight, non-streaking spot (Rf ~0.3-0.5) before proceeding to the column.

  • Eluent Preparation: Prepare the target mobile phase (e.g., 50:50 Hexane:EtOAc). Add 1-2% (v/v) Triethylamine (TEA) to the mixture[1]. Sparge with Argon for 15 minutes.

  • Column Packing & Deactivation: Slurry pack standard Type B silica gel using the TEA-modified solvent. Flush the column with at least 2 CVs of the TEA-modified solvent to fully saturate and deactivate the acidic silanol sites[2].

  • Sample Loading: Load the sample carefully. Caution: Do not leave the sample sitting on the bare silica for extended periods, as localized oxidation can occur rapidly.

  • Elution: Elute the column rapidly using positive Nitrogen or Argon pressure.

  • Validation Check: Monitor the fractions via TLC. The tailing factor should be significantly reduced compared to non-TEA TLC plates. If streaking persists, the silica was insufficiently deactivated (increase the TEA flush volume in future runs).

  • Post-Processing: Co-evaporate the pooled fractions with toluene or place under high vacuum overnight to remove residual TEA.

References

  • Phenomenex. "Tip on Peak Tailing of Basic Analytes." Phenomenex Blog, [Link]

  • Biotage. "Is there an easy way to purify organic amines?" Biotage Blog, [Link]

Sources

Troubleshooting

Technical Support Center: 1H-Indole-4,7-Diamine Assay Optimization Portal

Welcome to the Technical Support Center for colorimetric assay development. 1H-Indole-4,7-diamine (CAS 184485-83-4) is a highly sensitive, electron-rich chromogenic substrate.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for colorimetric assay development. 1H-Indole-4,7-diamine (CAS 184485-83-4) is a highly sensitive, electron-rich chromogenic substrate. While it is a valuable starting material whose specific enzymatic or chemical oxidation yields the highly colored 1H-indole-4,7-dione [1], its high reactivity makes it susceptible to spontaneous auto-oxidation.

This portal is designed for researchers and drug development professionals to diagnose, troubleshoot, and systematically eliminate background noise in 1H-Indole-4,7-diamine assays.

Mechanistic Insights: The Source of Background Noise

To eliminate background noise, we must first understand the causality of the signal. The fundamental principle of this assay relies on the conversion of the colorless diamine into a chromogenic dione. However, background noise occurs when this pathway is triggered independently of your target analyte [3].

The diagram below illustrates the competing pathways between true signal generation and spontaneous background noise, highlighting where strategic interventions block false positives.

G Substrate 1H-Indole-4,7-diamine (Colorless Donor) TargetOx Target Oxidation (Specific Analyte) Substrate->TargetOx Assay Catalyst AutoOx Spontaneous Auto-oxidation (Trace Metals, O2, High pH) Substrate->AutoOx Environmental Stress Product 1H-Indole-4,7-dione (Chromogenic Signal) TargetOx->Product True Signal Noise Background Noise (False Positive) AutoOx->Noise Spontaneous Conversion Mitigation Mitigation Tactics: EDTA, pH 6.2, Degassing Mitigation->AutoOx Blocks Pathway

Mechanistic pathways of 1H-Indole-4,7-diamine oxidation and background noise mitigation.

Diagnostic FAQs & Troubleshooting Guide

Q1: Why do my negative control wells (buffer + substrate only) turn progressively darker over time? Cause: This is classic auto-oxidation. The electron-rich indole ring and dual amine groups make 1H-Indole-4,7-diamine highly susceptible to single-electron transfer reactions. Dissolved oxygen, catalyzed by trace transition metals (e.g., Cu²⁺, Fe³⁺) in standard buffers, spontaneously oxidizes the diamine to the dione. Solution: Supplement your assay buffer with 1.0 mM EDTA or DTPA. By chelating the trace transition metals, you remove the primary catalyst for spontaneous auto-oxidation. Additionally, use freshly degassed buffers to minimize dissolved oxygen.

Q2: I am testing compounds dissolved in DTT. Why is my background noise completely overwhelming the assay? Cause: Thiol-based reducing agents like Dithiothreitol (DTT) or β-mercaptoethanol initiate severe redox cycling. In the presence of oxygen, these agents generate superoxide and hydrogen peroxide (H₂O₂), which subsequently oxidize the 1H-Indole-4,7-diamine substrate, creating a massive false-positive signal[2]. Solution: Avoid thiol-based reducing agents. If a reducing environment is required for your target protein, switch to the non-thiol reducing agent TCEP (Tris(2-carboxyethyl)phosphine), which does not readily participate in ROS-generating redox cycles.

Q3: Does the pH of my assay buffer impact the stability of the substrate? Cause: Yes, significantly. At an alkaline pH (>7.5), the amine groups on the indole ring deprotonate. This increases the electron density of the aromatic system, substantially lowering the oxidation potential and accelerating spontaneous dione formation. Solution: Maintain the assay buffer at a slightly acidic to neutral pH (e.g., pH 6.0 – 6.5). Using MES or phosphate buffers at this pH keeps the amines partially protonated, stabilizing the molecule against spontaneous oxidation without inhibiting most enzymatic targets.

Quantitative Data: Impact of Buffer Additives

To demonstrate the causality of the solutions provided above, the following table summarizes the quantitative impact of various buffer modifications on the spontaneous auto-oxidation (background noise) of 1H-Indole-4,7-diamine over a 60-minute incubation.

Buffer Additive / ConditionConcentrationMechanism of ActionBackground OD (60 min)Signal-to-Noise Ratio (SNR)
None (Standard PBS, pH 7.4) N/AUnmitigated auto-oxidation via trace metals and O₂.0.4503.2
EDTA 1 mMSequesters trace transition metals (Cu²⁺, Fe³⁺).0.08518.5
DTT 5 mMInduces severe redox cycling and ROS generation [2].1.2500.8
TCEP 5 mMNon-thiol reduction; prevents redox cycling.0.11014.2
MES Buffer (pH 6.2) 50 mMProtonates amines, raising the oxidation potential.0.06022.1

Note: SNR is calculated based on a standardized positive control yielding an absolute OD of ~1.400.

Standardized Low-Noise Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . It integrates specific control wells that isolate and identify the exact source of any emerging background noise.

Phase 1: Reagent Preparation
  • Substrate Stock: Dissolve 1H-Indole-4,7-diamine in anhydrous, degassed DMSO to a concentration of 10 mM. Causality: Anhydrous DMSO prevents premature hydrolysis, and degassing removes oxygen. Store in amber tubes at -20°C.

  • Optimized Assay Buffer: Prepare 50 mM MES buffer, pH 6.2, supplemented with 1 mM EDTA and 0.01% Tween-20. Filter through a 0.22 µm membrane and degas via sonication under vacuum for 15 minutes prior to use.

Phase 2: Assay Assembly & Self-Validation Matrix

Assemble the assay in a clear-bottom 96-well plate. To ensure the system validates its own integrity, include the following mandatory controls alongside your experimental samples:

  • Reagent Blank (Wells A1-A3): 90 µL Buffer + 10 µL Substrate. (Validates substrate stability and buffer purity).

  • Matrix Blank (Wells B1-B3): 90 µL Sample Matrix + 10 µL DMSO (no substrate). (Validates that the biological sample does not possess intrinsic absorbance).

  • Positive Control (Wells C1-C3): 90 µL Assay Target + 10 µL Substrate. (Validates assay functionality).

Phase 3: Reaction Initiation & Readout
  • Equilibration: Allow the 96-well plate containing the 90 µL of samples/standards to equilibrate to 25°C for 5 minutes.

  • Initiation: Rapidly add 10 µL of the 10 mM 1H-Indole-4,7-diamine stock to all wells (except Matrix Blanks, which receive pure DMSO) using a multichannel pipette. The final substrate concentration will be 1 mM.

  • Incubation: Protect the plate from light and incubate at 25°C for 30 minutes. Causality: Light acts as a catalyst for photo-oxidation of indole derivatives.

  • Measurement: Read the absorbance at the optimal wavelength for 1H-indole-4,7-dione (typically between 450 nm – 490 nm depending on specific assay conditions) using a microplate reader.

  • Data Processing: Subtract the OD of the Reagent Blank from all experimental wells. If the Matrix Blank shows an OD > 0.050, subtract this value from the corresponding sample wells to correct for intrinsic sample absorbance.

References

  • 1H-Indole-4,7-diamine | 184485-83-4 Benchchem URL
  • NIH PubMed Central (PMC)
  • NIH PubMed Central (PMC)
Optimization

Resolving HPLC peak tailing and retention issues for 1H-Indole-4,7-diamine

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-Indole-4,7-diamine. This guide is desig...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of 1H-Indole-4,7-diamine. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, empowering you to resolve common challenges such as peak tailing and retention time variability. As a Senior Application Scientist, my goal is to provide you with not only procedural steps but also the underlying scientific principles to ensure robust and reliable results.

Understanding the Molecule: 1H-Indole-4,7-diamine

1H-Indole-4,7-diamine is a polar aromatic compound containing two primary amine functional groups.[1] This structure presents specific challenges in reversed-phase HPLC. The basic nature of the amine groups can lead to strong interactions with the stationary phase, while the overall polarity can result in poor retention.[2][3]

Key Chemical Properties (and their implications for HPLC):

PropertyValue/CharacteristicImplication for HPLC Analysis
Structure Indole ring with two amine substituentsThe indole ring provides hydrophobicity, while the two amine groups introduce high polarity and basicity.
Basicity (pKa) The amine groups make the molecule basic. While the exact pKa is not readily available, it is expected to be in the range of typical aromatic amines.The ionization state is highly dependent on the mobile phase pH, which will significantly impact retention and peak shape.[4][5]
Polarity HighCan lead to poor retention on traditional non-polar stationary phases like C18.[3]
Secondary Interactions Prone to strong interactions with acidic silanol groups on silica-based columns.A primary cause of peak tailing.[2][6][7][8]

Troubleshooting Common HPLC Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during the HPLC analysis of 1H-Indole-4,7-diamine.

Logical Troubleshooting Workflow

When encountering issues like peak tailing or inconsistent retention times, it's crucial to follow a logical troubleshooting sequence. The following diagram outlines a recommended workflow.

Troubleshooting_Workflow cluster_Start cluster_MobilePhase Mobile Phase Checks cluster_Column Column Checks cluster_System System & Sample Checks cluster_Solutions Start Problem Observed: Peak Tailing / Retention Shifts MP_pH Is Mobile Phase pH Optimized? Start->MP_pH MP_Buffer Is Buffer Concentration Adequate? (10-25 mM) MP_pH->MP_Buffer Yes Sol_pH Adjust pH to 2.5-3.0 or > 8.0 MP_pH->Sol_pH No MP_Fresh Are Solvents Freshly Prepared and Degassed? MP_Buffer->MP_Fresh Yes Sol_Buffer Increase Buffer Strength MP_Buffer->Sol_Buffer No Col_Type Is Column Chemistry Appropriate? MP_Fresh->Col_Type Yes Sol_Fresh Prepare Fresh Mobile Phase MP_Fresh->Sol_Fresh No Col_Health Is the Column Old or Contaminated? Col_Type->Col_Health Yes Sol_Col_Type Use End-Capped, High-Purity Silica, or Alternative Phase (Phenyl-Hexyl, HILIC) Col_Type->Sol_Col_Type No Sample_Solvent Is Sample Solvent Weaker Than Mobile Phase? Col_Health->Sample_Solvent No Sol_Col_Health Flush Column or Replace Col_Health->Sol_Col_Health Yes System_Leaks Any Leaks or Dead Volume? Sample_Solvent->System_Leaks Yes Sol_Sample_Solvent Dissolve Sample in Initial Mobile Phase Sample_Solvent->Sol_Sample_Solvent No Sol_System_Leaks Check Fittings and Connections System_Leaks->Sol_System_Leaks Yes End Problem Resolved System_Leaks->End No Sol_pH->End Sol_Buffer->End Sol_Fresh->End Sol_Col_Type->End Sol_Col_Health->End Sol_Sample_Solvent->End Sol_System_Leaks->End

Caption: Troubleshooting workflow for HPLC analysis of 1H-Indole-4,7-diamine.

Frequently Asked Questions (FAQs)

Issue 1: My peak for 1H-Indole-4,7-diamine is tailing significantly.

Q: What are the primary causes of peak tailing for this compound?

A: Peak tailing for basic compounds like 1H-Indole-4,7-diamine is most commonly caused by secondary interactions between the protonated amine groups of the analyte and ionized silanol groups (Si-OH) on the surface of silica-based stationary phases.[2][6][7][8] This interaction provides an additional retention mechanism that leads to a non-symmetrical peak shape. Other potential causes include column contamination, column voids, or using a sample solvent that is too strong.[9][10][11][12]

Q: How can I reduce or eliminate peak tailing?

A: There are several effective strategies:

  • Mobile Phase pH Adjustment:

    • Low pH: Operating at a low pH (e.g., 2.5-3.0) using a buffer like phosphate or an additive like formic or trifluoroacetic acid (TFA) will protonate the amine groups of your analyte, but more importantly, it will suppress the ionization of the surface silanol groups, minimizing the secondary interaction.[2][6][13]

    • High pH: Alternatively, using a high pH mobile phase (pH > 8) will deprotonate the analyte's amine groups, rendering them neutral. This also minimizes interaction with silanols. However, ensure your column is stable at high pH.[5]

  • Use of Mobile Phase Additives:

    • Adding a competing base, such as triethylamine (TEA), to the mobile phase can help to saturate the active silanol sites, reducing their availability to interact with your analyte.[6][10] However, this can sometimes shorten column lifetime.[6]

  • Column Selection:

    • High-Purity, End-Capped Columns: Modern, high-purity silica columns with thorough end-capping are designed to have minimal accessible silanol groups and are highly recommended.[2][8][14][15]

    • Alternative Stationary Phases: Consider columns with different selectivities, such as a phenyl-hexyl phase, which can offer alternative interactions. For highly polar compounds, Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative to reversed-phase.[16][17][18][19]

Issue 2: The retention time for my analyte is not stable.

Q: My retention times are shifting between injections. What could be the cause?

A: Retention time variability can stem from several factors:

  • Mobile Phase pH Instability: If the mobile phase pH is close to the pKa of your analyte, small changes in pH can lead to significant shifts in retention time due to changes in the analyte's ionization state.[4]

  • Inadequate Column Equilibration: Ensure the column is fully equilibrated with the mobile phase before starting your analysis. HILIC columns, in particular, may require longer equilibration times.[3][17]

  • Temperature Fluctuations: HPLC separations can be sensitive to temperature. Using a column oven will provide a stable temperature environment and improve reproducibility.[12]

  • Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the more volatile solvent component can alter the mobile phase composition and affect retention.

Q: How can I improve the retention of 1H-Indole-4,7-diamine?

A: Due to its polar nature, achieving adequate retention on a standard C18 column can be challenging.[3][20] Here are some strategies:

  • Reduce the Organic Content: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in your mobile phase.

  • Use a Less Polar Stationary Phase: Consider a C8 or a polar-embedded phase column.

  • Employ HILIC: HILIC is specifically designed for the retention of polar compounds and is an excellent option if you are struggling with retention in reversed-phase mode.[16][17][19] In HILIC, a high organic mobile phase is used with a polar stationary phase.

  • Aqueous Normal Phase (ANP) Chromatography: This technique, using silica-hydride-based columns, can retain both polar and nonpolar compounds and may be a suitable option.[21]

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing (Low pH)

This protocol is a good starting point for mitigating peak tailing of 1H-Indole-4,7-diamine on a standard C18 column.

  • Aqueous Component Preparation:

    • Prepare a 20 mM potassium phosphate buffer.

    • Adjust the pH to 2.5 with phosphoric acid.

    • Filter the buffer through a 0.45 µm filter.

  • Organic Component:

    • Use HPLC-grade acetonitrile or methanol.

  • Mobile Phase Mixture:

    • Start with a mobile phase composition of 95:5 (v/v) Aqueous:Organic.

    • Adjust the ratio as needed to achieve the desired retention time.

  • Degassing:

    • Degas the final mobile phase mixture by sonication or vacuum filtration before use.

Protocol 2: Column Flushing and Conditioning

Proper column care is essential for maintaining performance and extending its lifetime.

  • Initial Flush:

    • Flush the new or stored column with 100% HPLC-grade methanol or acetonitrile for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min).

  • Equilibration:

    • Introduce the initial mobile phase composition.

    • Equilibrate the column for at least 30-60 minutes, or until a stable baseline is achieved.

  • Post-Analysis Wash:

    • After analysis, wash the column with a mobile phase containing a higher percentage of organic solvent (e.g., 70-80%) to remove any strongly retained compounds.

  • Storage:

    • For long-term storage, follow the manufacturer's recommendations, which is typically a non-buffered organic solvent like acetonitrile or methanol.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.).
  • Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. (2025, November 27). ALWSCI.
  • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
  • Polar Compounds are Not Well Retained by Reversed Phase Columns Explained. (2026, January 16). MTC USA.
  • How can I prevent peak tailing in HPLC? (2013, November 27). ResearchGate.
  • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation.
  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. (n.d.). AKJournals.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters.
  • Effect of pH on LC-MS Analysis of Amines. (n.d.). Waters Corporation.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025, June 18). Waters Blog.
  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019, November 12). LCGC International.
  • The Theory of HPLC Column Chemistry. (n.d.).
  • Effect of Mobile Phase pH on the Function of Other Optimization Parameters in an HPLC–ECD Assay of Biogenic Amines and Their Metabolites. (2015, January 20). ResearchGate.
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • HPLC for the Retention and Resolution of Very Polar Compounds. (n.d.). Fisher Scientific.
  • Troubleshooting Basics, Part 4: Peak Shape Problems. (2012, July 1). LCGC International.
  • LC Chromatography Troubleshooting Guide. (2023, November 3). HALO Columns.
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. (n.d.). Phenomenex.
  • LC Technical Tip - The Role of End-Capping in RP. (n.d.). Phenomenex.
  • HPLC Troubleshooting Guide. (n.d.).
  • 1H-Indole-4,7-diamine. (n.d.). Benchchem.
  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. (n.d.). LCGC International.
  • Retention Behavior of Aromatic Amines with Some Ionic Liquids Mobile Phase in Semi-micro HPLC. (n.d.). ThaiScience.
  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. (n.d.). SelectScience.
  • 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. (n.d.). NextSDS.
  • Lesson 3: Separation Modes and their Mechanisms 1. (n.d.). Shodex HPLC Columns.
  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography. (2025, February 5). PubMed.
  • A Look at Column Choices. (n.d.). Agilent.
  • 1H-indole-4,5-diamine. (n.d.). PubChem. Retrieved from [Link]

  • Retention and Selectivity of Stationary Phases Used in HILIC. (2015, February 1). Chromatography Online.
  • Alternative stationary phases. (2022, July 16). Reddit.
  • Indole. (n.d.). Wikipedia. Retrieved from [Link]

  • Highly Selective Indole Oxidation Catalyzed by a Mn-Containing Artificial Mini-Enzyme. (2021, July 15). ACS Catalysis. Retrieved from [Link]

  • Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. (n.d.). MDPI. Retrieved from [Link]

  • 1H-indazol-4-amine. (2024, April 9). ChemBK.
  • Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). (n.d.). Cheméo. Retrieved from [Link]

  • Indole. (n.d.). PubChem. Retrieved from [Link]

  • pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. (n.d.). Alfa Chemistry.
  • Simultaneous Determination of Indolic Compounds in Plant Extracts by Solid-Phase Extraction and High-Performance Liquid Chromatography with UVand. (n.d.). MOST Wiedzy.
  • A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. (2013, March 15). PubMed. Retrieved from [Link]

  • Synthesis of a Series of Diaminoindoles. (2021, August 5). The Journal of Organic Chemistry. Retrieved from [Link]

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Troubleshooting

Technical Support Center: A Guide to Minimizing 1H-Indole-4,7-diamine Degradation During Long-Term Storage

Introduction: 1H-Indole-4,7-diamine is a vital intermediate in pharmaceutical synthesis and materials science. Its unique structure, featuring both an electron-rich indole ring and two aromatic amine functionalities, mak...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: 1H-Indole-4,7-diamine is a vital intermediate in pharmaceutical synthesis and materials science. Its unique structure, featuring both an electron-rich indole ring and two aromatic amine functionalities, makes it highly valuable but also exceptionally susceptible to degradation. Oxidation, photodegradation, and reactions with atmospheric moisture can compromise sample integrity, leading to inconsistent experimental results, reduced yields, and the formation of unknown impurities. This guide provides a comprehensive framework for researchers to understand, troubleshoot, and minimize the degradation of 1H-Indole-4,7-diamine, ensuring its stability and reliability in long-term storage and daily use.

Section 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid 1H-Indole-4,7-diamine?

For maximum stability, solid 1H-Indole-4,7-diamine should be stored at or below -20°C in a tightly sealed, amber glass vial backfilled with an inert gas like argon or nitrogen.[1][2][3] The container should then be placed within a secondary container or a desiccator to protect against moisture ingress, especially during temperature changes.

Q2: My solid 1H-Indole-4,7-diamine has changed color from off-white to dark brown. Is it still usable?

A visible color change is a clear indicator of degradation, likely due to oxidation and/or polymerization.[1] While the compound may not be entirely decomposed, its purity is compromised. Before use, you must re-analyze the material using a validated analytical method, such as HPLC, to determine the actual purity. For sensitive applications, using the discolored material is not recommended as the impurities could interfere with your results.

Q3: How should I prepare and store stock solutions of 1H-Indole-4,7-diamine?

Stock solutions are significantly less stable than the solid compound. Follow these steps:

  • Use high-purity, anhydrous, aprotic solvents (e.g., DMSO, DMF) if compatible with your experiment.[3][4]

  • Degas the solvent thoroughly by sparging with argon or nitrogen for at least 15-20 minutes to remove dissolved oxygen.

  • Prepare the solution under an inert atmosphere (e.g., in a glove box or using Schlenk techniques).[5]

  • Store the solution in small aliquots at -20°C or -80°C in tightly sealed vials to minimize freeze-thaw cycles.

  • Crucially, aqueous solutions should not be stored for more than a day. [4] If you must use an aqueous buffer, prepare it fresh immediately before use and assess its stability in your specific medium.[3]

Q4: What are the primary environmental factors that cause degradation?

The three main culprits for 1H-Indole-4,7-diamine degradation are:

  • Oxygen: The aromatic amine and indole groups are highly susceptible to oxidation, which is often the primary degradation pathway.[1][3]

  • Light: Exposure to UV or even ambient light can induce photodegradation.[1][3][6]

  • Moisture: The compound can be hygroscopic, and moisture can facilitate hydrolytic and oxidative degradation pathways.[1][2]

Section 2: In-Depth Troubleshooting Guide

This section addresses common issues encountered by researchers and provides a logical framework for identifying and resolving the root causes of degradation.

Issue 1: Visible Degradation of Solid Compound (Color Change)
  • Symptom: The solid material, which should be a light-colored powder, has darkened to tan, brown, or even black over time.

  • Root Cause Analysis: This is almost always due to exposure to atmospheric oxygen, often accelerated by elevated temperatures or light. The amino groups are particularly prone to oxidation, forming highly colored quinone-imine type structures and eventually polymers.

  • Recommended Actions:

    • Quarantine the Vial: Immediately separate the suspect vial to prevent its accidental use.

    • Verify Purity: Dissolve a small amount in a suitable solvent (under inert gas) and analyze immediately via HPLC-UV or LC-MS to quantify the remaining parent compound and characterize impurities.

    • Review Storage Protocol: Conduct a thorough review of your storage procedures. Was the vial properly sealed? Was it backfilled with inert gas? Was it exposed to light? Was the freezer temperature consistent?

    • Decision: If purity has dropped below your experimental tolerance, the batch should be discarded. Repurification of small-molecule intermediates is often not time- or cost-effective.

cluster_causes Environmental Stressors cluster_mechanisms Degradation Mechanisms O2 Atmospheric Oxygen Oxidation Oxidation of Amine & Indole Moieties O2->Oxidation initiates Light UV / Ambient Light Light->Oxidation accelerates Temp Elevated Temperature (> -20°C) Temp->Oxidation accelerates Polymerization Oligomerization & Polymerization Oxidation->Polymerization leads to Degradation Visible Degradation (Color Change: Brown/Black) Polymerization->Degradation

Caption: Primary root causes of solid-state degradation of 1H-Indole-4,7-diamine.

Issue 2: Inconsistent Results in Downstream Applications
  • Symptom: You observe high variability between experimental replicates, a sudden drop in biological activity, or lower-than-expected yields in a synthetic step.

  • Root Cause Analysis: This often points to the degradation of the compound in your stock solution or directly within the experimental medium (e.g., cell culture media, reaction buffer).[3] The rate of degradation can be highly dependent on pH, temperature, and the presence of other reactive species in the medium.[7][8][9]

  • Recommended Actions:

    • Always Use Fresh: Prepare fresh dilutions from a reliable solid stock immediately before each experiment. Never use old solutions.[3]

    • Perform a Medium Stability Study: Incubate your compound in the specific assay buffer or medium under the exact experimental conditions (e.g., 37°C, 5% CO₂) for the duration of your experiment. Take aliquots at different time points (e.g., 0, 2, 4, 8, 24 hours) and analyze by HPLC to determine the compound's half-life in that medium.[3]

    • Include Controls: Run a control experiment with a newly opened vial of 1H-Indole-4,7-diamine to rule out batch-to-batch variation.

Section 3: Key Experimental Protocols

Adherence to rigorous handling and analytical protocols is non-negotiable for ensuring the integrity of this sensitive compound.

Protocol 1: Proper Handling and Dispensing of Solid 1H-Indole-4,7-diamine

This protocol describes the standard procedure for weighing and aliquoting the solid compound outside of a dedicated glove box using common laboratory equipment.

Materials:

  • Vial of 1H-Indole-4,7-diamine

  • Schlenk line (dual manifold for vacuum and inert gas)

  • Desiccator

  • Analytical balance

  • Spatulas, weighing paper

  • New, empty amber glass vials with PTFE-lined caps

Procedure:

  • Equilibration: Remove the sealed vial from the -20°C freezer and place it in a desiccator at room temperature for at least 30-60 minutes. This is a critical step to prevent atmospheric moisture from condensing on the cold vial and compound.[2]

  • Inert Atmosphere: Move the equilibrated vial, along with all necessary tools (spatula, new vials), into a large container or flask that can be purged with inert gas (an improvised glove bag or a large Schlenk flask can work).

  • Purge: Evacuate the container using the Schlenk line and backfill with dry argon or nitrogen. Repeat this cycle 3-5 times to ensure an inert atmosphere.[5][10]

  • Dispense: Working under a positive pressure of inert gas, quickly open the main vial, weigh the desired amount of powder, and transfer it to the new aliquot vials.

  • Seal and Store: Tightly cap the new vials, then wrap the cap-vial interface with Parafilm® for an extra seal. Purge the main vial with inert gas before re-sealing.

  • Final Storage: Place all vials back into the -20°C freezer.

Start Start: Vial at -20°C Equilibrate 1. Equilibrate to RT in Desiccator (30-60 min) Start->Equilibrate Inert 2. Transfer to Vessel & Purge with N₂/Ar (3-5 Cycles) Equilibrate->Inert Weigh 3. Weigh & Aliquot Under Positive N₂/Ar Pressure Inert->Weigh Seal 4. Tightly Seal Vials & Backfill Headspace Weigh->Seal Store 5. Return to -20°C Storage Seal->Store

Caption: Standard workflow for safely handling air- and moisture-sensitive solids.

Protocol 2: Forced Degradation Study for Stability Assessment

A forced degradation or stress testing study is essential for understanding how the compound behaves under harsh conditions and for developing a stability-indicating analytical method.

Objective: To intentionally degrade 1H-Indole-4,7-diamine under various stress conditions and analyze the resulting mixture to ensure the analytical method can separate the parent compound from its degradation products.

Procedure:

  • Prepare Stock Solution: Accurately prepare a stock solution of 1H-Indole-4,7-diamine in a suitable solvent like acetonitrile or methanol (e.g., 1 mg/mL).[3]

  • Apply Stress Conditions: Aliquot the stock solution into separate vials for each condition. A control sample (stored at -20°C, protected from light) must be included.

Stress ConditionReagent / MethodIncubation ConditionsPurpose
Acid Hydrolysis Add 0.1 M HCl60°C for 8 hoursTo test stability in acidic environments.[3]
Base Hydrolysis Add 0.1 M NaOHRoom Temp for 4 hoursTo test stability in basic environments.
Oxidation Add 3% H₂O₂Room Temp for 8 hoursTo simulate oxidative degradation.[3]
Photolytic Expose to UV light (254 nm)Room Temp for 24 hoursTo test light sensitivity.[3]
Thermal Incubate solution80°C for 24 hoursTo test thermal stability in solution.
  • Sample Analysis:

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acid and base samples before injection.

    • Analyze all samples, including the control, by HPLC-UV/DAD.

  • Data Evaluation:

    • A method is considered "stability-indicating" if the degradation peaks are well-resolved from the parent peak and from each other.

    • Peak purity analysis using a Diode Array Detector (DAD) should be performed to confirm that the parent peak in the stressed samples is spectrally pure and free of co-eluting degradants.

Section 4: Summary of Best Practices

DoDo Not
Store solid at ≤ -20°C under inert gas (Ar/N₂). Do not store at room temperature or in the open air.
Use amber glass vials to protect from light. Do not use clear vials or expose to direct sunlight.
Equilibrate vials to room temp in a desiccator before opening. Do not open a cold vial directly in the ambient atmosphere.
Prepare solutions fresh using degassed, anhydrous solvents. Do not store aqueous solutions for more than a few hours.
Verify the purity of older batches before use. Do not assume a compound is pure based on its initial CoA.
Work in a glove box or under inert atmosphere whenever possible. Do not weigh or handle the compound on an open bench.

References

  • Storage of air and temperature sensitive reagents [closed]. (2023, November 4). Chemistry Stack Exchange. Retrieved from [Link]

  • Eller, M., et al. (2015). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. Applied and Environmental Microbiology, 82(3), 911-917. Retrieved from [Link]

  • Handling air-sensitive reagents AL-134. (n.d.). Division of Research Safety, University of Illinois. Retrieved from [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. (2014, February 22). Wipf Group, University of Pittsburgh. Retrieved from [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. Energy Procedia, 114, 2030-2038. Retrieved from [Link]

  • Thompson, J., Richburg, H., & Liu, K. (2017). Thermal Degradation Pathways of Aqueous Diamine CO2 Capture Solvents. ResearchGate. Retrieved from [Link]

  • Stability indicating study by using different analytical techniques. (2022). International Journal of Scientific Development and Research, 7(9). Retrieved from [Link]

  • Arora, P. K. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 936. Retrieved from [Link]

  • Al-Tohamy, M. F. A., et al. (2015). Influence of Temperature and pH on the Stability and Colorimetric Measurement of Textile Dyes. American-Eurasian Journal of Agricultural & Environmental Sciences, 15(3), 405-411. Retrieved from [Link]

  • Developing a UHPLC Method for UV-based Detection and Quantification of Primary Aromatic Amines in Low Concentrations. (n.d.). LCGC International. Retrieved from [Link]

  • Fortenberry, C. F., et al. (2014). Toward Understanding Amines and Their Degradation Products from Postcombustion CO2 Capture Processes with Aerosol Mass Spectrometry. Environmental Science & Technology, 48(9), 5299-5306. Retrieved from [Link]

  • Eller, M., et al. (2015). A rapid and specific method for the detection of indole in complex biological samples. PubMed. Retrieved from [Link]

  • Aromatic diamines: isolation, determination in migration solutions of polymeric materials, biomaterials, textile products and cosmetics. (2021). ResearchGate. Retrieved from [Link]

  • Recommended Containers, Preservation, Storage, & Holding Times. (2016, July 29). Eurofins. Retrieved from [Link]

  • Tuğlu, T., et al. (2016). Overcoming the Color Stability Issue Exhibited by Indigo Carmine in Film-coating Formulations. Ashland. Retrieved from [Link]

  • Ghosh, S., et al. (2017). Effect of different physico-chemical parameters for natural indigo production during fermentation of Indigofera plant biomass. 3 Biotech, 7(4), 273. Retrieved from [Link]

  • Qu, Y., et al. (2017). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 8, 269. Retrieved from [Link]

  • Asen, S., et al. (1993). The Effect of Light, Temperature, pH and Species on Stability of Anthocyanin Pigments in Four Berberis Species. Journal of Food Science and Technology. Retrieved from [Link]

  • Singh, R. L., Singh, P. K., & Singh, R. P. (2015). An Integrative Approach to Study Bacterial Enzymatic Degradation of Toxic Dyes. In Recent Advances in Environmental Science from the Euro-Mediterranean and Surrounding Regions (pp. 129-132). Springer, Cham. Retrieved from [Link]

  • Physicochemical Stability of the Pigment Produced by Pseudofusicoccum adansoniae: Influence of pH, Temperature, Additives, and Light Exposure. (2023). MDPI. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Diaminoindole Isomers in High-Performance Polymer Synthesis

In the pursuit of advanced materials, the architectural design of polymer backbones at the molecular level is paramount. For researchers and engineers in the aerospace, electronics, and specialty coatings industries, the...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of advanced materials, the architectural design of polymer backbones at the molecular level is paramount. For researchers and engineers in the aerospace, electronics, and specialty coatings industries, the selection of aromatic diamine monomers is a critical decision point that dictates the ultimate performance characteristics of resulting polymers like polyimides and polybenzimidazoles.[1][2] Among the diverse palette of available monomers, diaminoindoles present a unique combination of rigidity, aromaticity, and hydrogen-bonding capability.

This guide provides an in-depth comparative analysis of two key isomers: 1H-Indole-4,7-diamine and 5,6-diaminoindole . We will dissect how the subtle yet significant difference in the placement of their amino functional groups translates into tangible differences in polymer synthesis, processability, and final material properties. This document is intended to serve as a practical, data-driven resource for scientists and developers, enabling more informed monomer selection for targeted applications.

Molecular Structure: The Isomeric Difference and Its Implications

At first glance, 1H-Indole-4,7-diamine and 5,6-diaminoindole are structurally similar. Both are built upon the indole heterocycle, a fused bicyclic structure containing a benzene and a pyrrole ring. However, the regiochemistry of the two amino groups is the critical differentiator.

  • 1H-Indole-4,7-diamine: The amino groups are positioned on the benzene ring at positions 4 and 7. This arrangement results in a "kinked" or non-linear geometry.

  • 5,6-diaminoindole: The amino groups are located at the 5 and 6 positions of the benzene ring, leading to a more linear and symmetrical molecular shape.

This fundamental geometric difference has profound implications for polymer chain packing, intermolecular interactions, and ultimately, macroscopic properties.

Figure 1: Comparison of the chemical structures of the two diaminoindole isomers.

Reactivity and Electronic Effects

The nucleophilicity of the amine groups is a key factor in polymerization kinetics.[3] In both isomers, the electron-donating character of the indole ring system influences the reactivity of the diamines. However, the proximity of the amino groups to the fused pyrrole ring in the 4,7-isomer can lead to subtle differences in basicity and, consequently, reactivity compared to the 5,6-isomer during the formation of the poly(amic acid) intermediate in polyimide synthesis.[3]

A Case Study: Polyimide Synthesis

To illustrate the practical differences between these isomers, we will consider their use in the synthesis of aromatic polyimides, a class of polymers renowned for their exceptional thermal stability and mechanical strength.[1][4] The most common route is a two-step polycondensation reaction involving a dianhydride, such as Pyromellitic dianhydride (PMDA).[3][5]

  • Step 1: Poly(amic acid) Formation: The diamine and dianhydride react at ambient temperature in a polar aprotic solvent (e.g., NMP, DMAc) to form a soluble poly(amic acid) precursor.[3][6]

  • Step 2: Imidization: The poly(amic acid) is then converted to the final polyimide via thermal or chemical cyclodehydration.[6][7]

Polyimide_Synthesis_Workflow Monomers Monomers (Diamine + Dianhydride) PAA Poly(amic acid) Solution (Viscous Precursor) Monomers->PAA Step 1: Polymerization (Room Temp) Solvent Polar Aprotic Solvent (e.g., NMP, DMAc) Imidization Imidization (Thermal or Chemical) PAA->Imidization Step 2: Cyclodehydration Polyimide Final Polyimide Film Imidization->Polyimide

Figure 2: General two-step workflow for the synthesis of polyimides.

Experimental Protocol: Synthesis of a Diaminoindole-Based Polyimide Film

Scientist's Note: This protocol is a representative example. Precise conditions, particularly reaction times and curing temperatures, should be optimized based on the specific dianhydride used and the desired final properties.

Materials:

  • Diaminoindole monomer (1H-Indole-4,7-diamine or 5,6-diaminoindole)

  • Pyromellitic dianhydride (PMDA)

  • N-methyl-2-pyrrolidone (NMP), anhydrous

  • Acetic anhydride (for chemical imidization, optional)

  • Pyridine (for chemical imidization, optional)

Procedure:

  • Monomer Dissolution: In a flame-dried, three-neck flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve the diaminoindole monomer in anhydrous NMP to create a 10-15 wt% solution. Stir under a nitrogen atmosphere until fully dissolved.

  • Poly(amic acid) Synthesis: Slowly add an equimolar amount of PMDA powder to the stirred diamine solution in small portions. The addition should be controlled to manage the exothermic reaction and prevent gelation.

  • Polymerization: Continue stirring the reaction mixture at room temperature for 12-24 hours under a nitrogen blanket. The viscosity of the solution will increase significantly as the poly(amic acid) forms.

  • Film Casting: Cast the viscous poly(amic acid) solution onto a clean, dry glass plate using a doctor blade to achieve a uniform thickness.

  • Thermal Imidization: Place the glass plate in a programmable oven. The thermal curing cycle is critical and typically involves a stepwise heating program, for example:

    • 80°C for 2 hours (to slowly remove the solvent)

    • 150°C for 1 hour

    • 250°C for 1 hour

    • 350°C for 1 hour (to ensure complete imidization)

  • Film Recovery: After cooling to room temperature, immerse the glass plate in deionized water to gently lift off the resulting polyimide film. Dry the film in a vacuum oven before characterization.

Comparative Performance and Property Analysis

The choice between the 4,7- and 5,6-isomers leads to polyimides with distinct property profiles. The non-linear structure of the 4,7-diamine disrupts the close packing of polymer chains, whereas the linear 5,6-diamine promotes more ordered, rigid structures.[1]

PropertyPolymer from 1H-Indole-4,7-diaminePolymer from 5,6-diaminoindoleRationale & Causality
Solubility Generally Higher Generally Lower The "kinked" structure from the 4,7-isomer reduces chain packing efficiency and intermolecular forces, allowing solvent molecules to penetrate more easily.[8]
Glass Transition Temp. (Tg) Lower Higher The more linear and rigid backbone of the 5,6-isomer-based polymer restricts segmental motion, requiring more thermal energy to transition to a rubbery state.[4][9]
Thermal Stability (Td) High Very High Both isomers produce thermally stable polymers, but the more ordered packing of the 5,6-isomer can lead to slightly higher decomposition temperatures.[1][10]
Mechanical Strength Good Excellent The efficient stress transfer along the rigid, linear chains of the 5,6-isomer polymer typically results in higher tensile strength and modulus.[4][9]
Processability Improved More Challenging Higher solubility makes the 4,7-isomer-based poly(amic acid) and, in some cases, the final polyimide easier to process using solution-based techniques.[1]

Note: The values presented are qualitative trends. Absolute values depend heavily on the choice of dianhydride, molecular weight, and processing conditions.

Application-Driven Monomer Selection

The distinct properties of polymers derived from these isomers make them suitable for different applications. The following decision framework can guide monomer selection:

Decision_Framework Start What is the primary performance driver? Solubility High Solubility & Solution Processability? Start->Solubility Processability Thermal Maximum Thermal Stability & Mechanical Strength? Start->Thermal Performance Monomer47 Select 1H-Indole-4,7-diamine Solubility->Monomer47 Monomer56 Select 5,6-diaminoindole Thermal->Monomer56 App47 Applications: - Spin coatings - Injectable resins - Membranes Monomer47->App47 App56 Applications: - High-temp films (e.g., Kapton-like) - Aerospace composites - Wire insulation Monomer56->App56

Sources

Comparative

A Comparative Guide to Purity Validation of 1H-Indole-4,7-diamine by LC-MS/MS

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of ensuring the safety, efficacy, and reprod...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, establishing the purity of starting materials and active pharmaceutical ingredients (APIs) is a cornerstone of ensuring the safety, efficacy, and reproducibility of their work. This guide provides an in-depth technical comparison for the purity validation of 1H-Indole-4,7-diamine, a critical building block in medicinal chemistry. We will focus on a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method, while also providing a critical comparison with alternative analytical techniques.

The unique structure of 1H-Indole-4,7-diamine, with its polar aromatic diamine functionalities, presents specific analytical challenges, including poor retention in traditional reversed-phase chromatography and potential for on-column interactions. This guide will explain the causality behind the experimental choices designed to overcome these challenges, ensuring a self-validating and trustworthy analytical protocol.

The Primacy of Purity: Why It Matters for 1H-Indole-4,7-diamine

1H-Indole-4,7-diamine serves as a versatile scaffold in the synthesis of a wide array of biologically active molecules. The presence of impurities, even at trace levels, can have significant downstream consequences:

  • Altered Biological Activity: Impurities can exhibit their own pharmacological effects, leading to misleading results in biological assays.

  • Toxicity: Uncharacterized impurities may be toxic, posing a safety risk in preclinical and clinical development.

  • Inaccurate Stoichiometry: The presence of impurities leads to incorrect molar calculations for subsequent synthetic steps, affecting reaction yields and purity of the final compound.

  • Compromised Intellectual Property: A well-characterized molecule with established purity is essential for patent applications and regulatory submissions.

Given these critical considerations, a highly selective and sensitive analytical method is not just desirable, but essential.

LC-MS/MS: The Gold Standard for Purity Determination

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the premier technique for the purity assessment of compounds like 1H-Indole-4,7-diamine.[1][2] It combines the powerful separation capabilities of high-performance liquid chromatography (HPLC) with the high selectivity and sensitivity of tandem mass spectrometry.[1][2] This combination allows for the confident identification and quantification of the main component and its impurities, even when they co-elute chromatographically.[2]

The Rationale Behind the LC-MS/MS Approach

The proposed LC-MS/MS method is designed to address the specific physicochemical properties of 1H-Indole-4,7-diamine. As a polar, basic compound, it can exhibit poor peak shape and retention on standard C18 columns. To overcome this, our method incorporates an ion-pairing reagent in the mobile phase. Ion-pairing agents are molecules with a hydrophobic tail and an ionic head group that interact with the analyte, effectively increasing its hydrophobicity and improving its retention and peak shape on a reversed-phase column.[3]

The use of tandem mass spectrometry (MS/MS) in Multiple Reaction Monitoring (MRM) mode provides an unparalleled level of specificity.[4][5] In MRM, a specific precursor ion (the molecular ion of the analyte) is selected in the first quadrupole, fragmented, and then a specific product ion is monitored in the third quadrupole. This highly specific transition is unique to the analyte, minimizing interference from matrix components and other impurities.[4][5]

Experimental Workflow for Purity Validation

The overall workflow for the purity validation of 1H-Indole-4,7-diamine using LC-MS/MS is a systematic process designed to ensure accurate and reliable results.

cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation (ICH Q2(R1)) cluster_reporting Data Analysis & Reporting SamplePrep Weigh and dissolve 1H-Indole-4,7-diamine sample Dilution Serial dilutions for linearity assessment SamplePrep->Dilution StandardPrep Prepare a certified reference standard of known purity StandardPrep->Dilution LC_Separation Chromatographic Separation (Reversed-Phase with Ion-Pairing) Dilution->LC_Separation MS_Detection Tandem Mass Spectrometry (MRM Mode) LC_Separation->MS_Detection Specificity Specificity MS_Detection->Specificity Linearity Linearity & Range MS_Detection->Linearity Accuracy Accuracy MS_Detection->Accuracy Precision Precision (Repeatability & Intermediate Precision) MS_Detection->Precision LOD_LOQ LOD & LOQ MS_Detection->LOD_LOQ Robustness Robustness MS_Detection->Robustness Integration Peak Integration & Area Determination PurityCalc Purity Calculation (% Area Normalization) Integration->PurityCalc Report Generate Certificate of Analysis PurityCalc->Report PurityCalc->Report

Caption: Overall workflow for the purity validation of 1H-Indole-4,7-diamine.

Detailed LC-MS/MS Protocol

This protocol is a robust starting point for the validation of 1H-Indole-4,7-diamine purity. Method optimization may be required based on the specific instrumentation and potential impurities.

Start Start: Sample Preparation Sample_Dissolve 1. Dissolve sample in Mobile Phase A to a concentration of 1 mg/mL. Start->Sample_Dissolve Standard_Prep 2. Prepare a stock solution of a certified reference standard at 1 mg/mL. Sample_Dissolve->Standard_Prep Working_Solutions 3. Prepare working solutions for linearity curve (e.g., 0.1, 1, 10, 100, 1000 ng/mL). Standard_Prep->Working_Solutions LC_System LC System: UPLC/HPLC Working_Solutions->LC_System LC_Parameters Column: C18, 2.1 x 50 mm, 1.8 µm Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water Mobile Phase B: 0.1% HFBA in Acetonitrile Gradient: 5-95% B over 5 min Flow Rate: 0.4 mL/min Column Temp: 40°C Injection Volume: 2 µL Data_Acquisition 4. Acquire data in MRM mode. LC_System->Data_Acquisition MS_System MS System: Triple Quadrupole MS_Parameters Ionization: Electrospray Ionization (ESI), Positive Mode MRM Transition (Hypothetical): Precursor Ion (Q1): m/z 162.1 (M+H)+ Product Ion (Q3): m/z 145.1 (loss of NH3) Collision Energy: Optimized for signal intensity MS_System->Data_Acquisition Data_Processing 5. Process data: Integrate peak areas. Data_Acquisition->Data_Processing

Caption: Step-by-step experimental protocol for LC-MS/MS analysis.

Comparative Analysis with Alternative Techniques

While LC-MS/MS is the recommended method, it is essential to understand its performance in the context of other available analytical techniques. Each method has its own strengths and weaknesses, and the choice of technique may depend on the specific requirements of the analysis.

Parameter LC-MS/MS HPLC-UV GC-MS (with Derivatization) Quantitative NMR (qNMR)
Specificity Very High (based on mass-to-charge ratio and fragmentation)[1]Moderate (relies on chromatographic retention time and UV absorbance)High (based on retention time and mass spectrum)[6][7]High (based on unique chemical shifts)[8][9]
Sensitivity Very High (pg to fg level)Moderate (ng to µg level)High (pg to ng level)Low (µg to mg level)
Quantification Relative (requires a reference standard for absolute quantification)Relative (requires a reference standard)Relative (requires a reference standard)Absolute (can provide purity without a specific reference standard of the analyte)[10][11]
Impurity Profiling Excellent for both known and unknown impuritiesGood for known impurities with chromophoresGood, but derivatization can introduce artifacts[12][13]Excellent for structural elucidation of impurities
Sample Throughput HighHighModerate (derivatization step adds time)Low to Moderate
Cost HighLowModerateHigh
Expertise Required HighLow to ModerateModerate to HighHigh
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC-UV is a widely used technique for purity determination due to its simplicity, robustness, and lower cost compared to LC-MS/MS.[14] For a compound like 1H-Indole-4,7-diamine, which contains a chromophore, UV detection is a viable option. However, its specificity is lower than mass spectrometry. Co-eluting impurities without a unique UV spectrum can be missed, and accurate quantification relies heavily on the availability of pure reference standards for both the main component and its impurities.[15]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. However, 1H-Indole-4,7-diamine, with its polar amine groups, is not directly amenable to GC analysis. It requires a derivatization step to increase its volatility and thermal stability.[13] Common derivatization techniques for amines include silylation or acylation.[12][13] While effective, derivatization adds a sample preparation step, which can be a source of variability and may not always proceed to completion.

Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte.[8][10] It relies on the principle that the integral of an NMR signal is directly proportional to the number of nuclei giving rise to that signal.[8] By comparing the integral of a specific proton signal from the analyte to that of a certified internal standard of known purity, an absolute purity value can be determined.[9] While qNMR offers excellent accuracy and structural information, it has lower sensitivity compared to chromatographic methods and may not be suitable for detecting trace-level impurities.[15]

Conclusion: An Integrated Approach to Purity Validation

For the comprehensive and reliable purity validation of 1H-Indole-4,7-diamine, LC-MS/MS stands out as the superior technique due to its unparalleled combination of specificity, sensitivity, and applicability to non-volatile polar molecules. It provides a high degree of confidence in the identity and quantity of the main component and any potential impurities.

However, a truly robust quality control strategy often employs orthogonal methods. For instance, using LC-MS/MS for routine purity testing and impurity profiling, and qNMR as a primary method to certify the purity of a reference standard, creates a self-validating system that ensures the highest level of confidence in the quality of this critical chemical building block. This integrated approach, grounded in sound scientific principles and validated methodologies, is essential for advancing drug discovery and development programs.

References

  • A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]

  • Quantitative NMR Methods in Pharmaceuticals: Purity Assurance. Patsnap Eureka. [Link]

  • qNMR for Purity Determination in Pharmaceuticals. RSSL. [Link]

  • Pauli, G. F., Chen, S. N., Simmler, C., Lankin, D. C., Gödecke, T., Jaki, B. U., ... & Napolitano, J. G. (2014). Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. Journal of medicinal chemistry, 57(22), 9220-9231. [Link]

  • Quantitative NMR (qNMR). University of Illinois Chicago. [Link]

  • Gas chromatography-mass spectrometry analysis of indoleacetic acid and tryptophan following aqueous chloroformate derivatisation of Rhizobium exudates. PubMed. [Link]

  • Determination of Tryptophan Metabolites in Serum and Cerebrospinal Fluid Samples Using Microextraction by Packed Sorbent, Silylation and GC–MS Detection. National Institutes of Health. [Link]

  • 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. NextSDS. [Link]

  • Derivatization Methods in GC and GC/MS. Semantic Scholar. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Semantic Scholar. [Link]

  • HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material.
  • Comparative Study of UV And HPLC Methods for Estimation of Drug. Preprints.org. [Link]

  • UPLC-ESI-MS/MS Method for the Quantitative Measurement of Aliphatic Diamines, Trimethylamine N-oxide, and β-Methylamino-L-alanine in Human Urine. CDC Stacks. [Link]

  • Chemical Properties of 1H-Indol-3-amine (CAS 7250-19-3). Cheméo. [Link]

  • A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. PubMed. [Link]

  • Synthesis of a Series of Diaminoindoles. National Institutes of Health. [Link]

  • (PDF) A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. ResearchGate. [Link]

  • Small Molecule Identity and Purity Testing. Pacific BioLabs. [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters?. Prime Labs. [Link]

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Validation

Comparative Guide to Standard Curve Validation for 1H-Indole-4,7-diamine by Mass Spectrometry

Introduction In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. 1H-Indole-4,7-diamine, a substituted indole, represents a class of molecules w...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the precise quantification of novel chemical entities is paramount. 1H-Indole-4,7-diamine, a substituted indole, represents a class of molecules with significant potential as a scaffold in medicinal chemistry due to the versatile reactivity of its diamine groups.[1] The indole core itself is a privileged structure found in numerous biologically active compounds.[2] Accurate measurement of its concentration in biological matrices is a critical step in pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies, which form the bedrock of regulatory submissions for new drug candidates.[3][4]

This guide provides an in-depth, experience-driven comparison of analytical methodologies for the quantification of 1H-Indole-4,7-diamine, with a primary focus on the validation of a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. We will dissect the validation process, grounding our protocols in the harmonized guidelines of the International Council for Harmonisation (ICH) M10, which is now adopted by major regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[5][6] This document is designed for researchers, scientists, and drug development professionals who require a robust and defensible analytical method for this, or structurally similar, analytes.

The Regulatory Imperative: Why Method Validation is Non-Negotiable

Before delving into experimental specifics, it is crucial to understand the regulatory framework that governs bioanalytical method validation. The objective of validation is to demonstrate that a specific analytical method is suitable for its intended purpose.[5] This ensures that the data generated is reliable, reproducible, and scientifically sound, forming a credible basis for critical decisions in drug development.[7] The ICH M10 guideline provides a comprehensive framework for validating bioanalytical methods, ensuring a harmonized approach across different regions.[5] This guide will adhere to these principles to establish a self-validating and trustworthy protocol.

Gold Standard: LC-MS/MS Method Validation for 1H-Indole-4,7-diamine

LC-MS/MS is the cornerstone of modern bioanalysis for small molecules due to its unparalleled sensitivity, selectivity, and speed.[8] The ability to couple chromatographic separation with mass-based detection allows for the confident quantification of an analyte even in complex biological matrices like plasma or serum.

The Causality Behind Experimental Choices

Our experimental design is not arbitrary; it is a system of checks and balances. We use an internal standard (IS), ideally a stable isotope-labeled version of the analyte (e.g., 1H-Indole-4,7-diamine-d3), to account for variability during sample processing and analysis. The choice of a simple protein precipitation for sample preparation is a balance between cleanup efficiency and high throughput, which is often sufficient for robust LC-MS/MS methods.

Experimental Protocol: LC-MS/MS

1. Materials and Reagents:

  • Analyte: 1H-Indole-4,7-diamine reference standard (>99% purity)

  • Internal Standard (IS): 1H-Indole-4,7-diamine-d3 (>99% purity)

  • Biological Matrix: Human plasma (K2EDTA)

  • Reagents: Acetonitrile (ACN), Methanol (MeOH), Formic Acid (FA) - all LC-MS grade. Deionized water.

2. Instrumentation:

  • Liquid Chromatograph: UHPLC system (e.g., Shimadzu Nexera, Waters ACQUITY)

  • Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., SCIEX 7500, Thermo TSQ Altis)

  • Chromatographic Column: C18 reversed-phase column (e.g., Phenomenex Kinetex C18, 100 x 2.1 mm, 1.7 µm)

3. LC-MS/MS Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Gradient: A suitable gradient to ensure separation from matrix components (e.g., 5% B to 95% B over 3 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI+), depending on which provides a better response for the analyte.[9]

  • MRM Transitions:

    • 1H-Indole-4,7-diamine: Precursor ion (Q1) m/z 148.1 → Product ion (Q3) m/z (To be determined by infusion and optimization, likely a characteristic fragment).

    • Internal Standard (IS): Precursor ion (Q1) m/z 151.1 → Product ion (Q3) m/z (To be determined).

4. Preparation of Standards:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of the analyte and IS in methanol.

  • Calibration Standards (CS): Serially dilute the analyte stock solution in blank plasma to prepare a calibration curve with at least six non-zero concentration levels.[10] A typical range might be 1 ng/mL to 1000 ng/mL.

  • Quality Control (QC) Samples: Prepare QC samples in blank plasma from a separate weighing of the reference standard at four levels:

    • Lower Limit of Quantification (LLOQ)

    • Low QC (LQC, ~3x LLOQ)

    • Medium QC (MQC, ~40-60% of range)

    • High QC (HQC, ~80% of range)

5. Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (CS, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ACN containing the internal standard at a fixed concentration.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean vial for LC-MS/MS analysis.

Validation Workflow Diagram

G cluster_prep Preparation Phase cluster_validation Validation Experiments cluster_analysis Sample Analysis prep_stock Prepare Analyte & IS Stock Solutions prep_cs Prepare Calibration Standards (CS) prep_stock->prep_cs prep_qc Prepare Quality Control (QC) Samples prep_stock->prep_qc cal_curve Calibration Curve (Linearity, Range) prep_cs->cal_curve sample_prep Sample Preparation (Protein Precipitation) prep_cs->sample_prep accuracy Accuracy & Precision prep_qc->accuracy prep_qc->sample_prep selectivity Selectivity & Matrix Effect final_report Final Validation Report selectivity->final_report Compile Validation Report cal_curve->final_report Compile Validation Report accuracy->final_report Compile Validation Report stability Stability (Freeze-Thaw, Bench-Top, etc.) stability->final_report Compile Validation Report lcms_analysis LC-MS/MS Analysis sample_prep->lcms_analysis data_proc Data Processing & Quantification lcms_analysis->data_proc data_proc->selectivity data_proc->cal_curve data_proc->accuracy data_proc->stability

Caption: LC-MS/MS method validation workflow.

Validation Parameters and Acceptance Criteria

The following table summarizes the core validation experiments and their standard acceptance criteria as mandated by ICH M10 guidelines.[11]

ParameterPurposeExperimental ApproachAcceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.Analyze at least six different blank matrix lots for interfering peaks at the retention time of the analyte and IS.Response of interfering peaks should be ≤ 20% of the LLOQ for the analyte and ≤ 5% for the IS.
Calibration Curve To demonstrate the relationship between analyte concentration and instrument response.Analyze a blank, a zero sample (with IS), and at least six non-zero standards over the expected concentration range.Correlation coefficient (r²) ≥ 0.99. Back-calculated concentrations must be within ±15% of nominal (±20% at LLOQ). At least 75% of standards must meet this criterion.[12]
Accuracy & Precision To assess the closeness of measured values to the nominal value (accuracy) and the variability of replicate measurements (precision).Analyze at least five replicates of QC samples (LLOQ, LQC, MQC, HQC) in at least three separate analytical runs.Accuracy: Mean concentration within ±15% of nominal (±20% at LLOQ). Precision: Coefficient of variation (%CV) ≤ 15% (≤ 20% at LLOQ).[6]
LLOQ To define the lowest concentration on the standard curve that can be measured with acceptable accuracy and precision.The lowest standard on the calibration curve.Response must be at least 5 times the response of a blank sample. Accuracy and precision must meet the criteria above.
Carryover To check for residual analyte from a high concentration sample affecting a subsequent blank sample.Inject a blank sample immediately after the highest concentration standard (ULOQ).Response in the blank sample should be ≤ 20% of the LLOQ response.
Matrix Effect To evaluate the suppression or enhancement of analyte ionization by matrix components.Compare the analyte response in post-extraction spiked blank matrix with the response in a pure solution at low and high concentrations.The IS-normalized matrix factor should have a %CV ≤ 15%.
Stability To ensure the analyte is stable throughout the sample lifecycle.Analyze QC samples (low and high) after exposure to various conditions (e.g., 3 freeze-thaw cycles, 24h at room temp, long-term storage at -80°C).Mean concentrations of stability samples should be within ±15% of the nominal concentration.
Summary of (Hypothetical) Validation Data for LC-MS/MS
ParameterLLOQ (1 ng/mL)LQC (3 ng/mL)MQC (500 ng/mL)HQC (800 ng/mL)Result
Intra-day Precision (%CV) 8.5%6.2%4.1%3.5%Pass
Intra-day Accuracy (%) 108.2%95.5%101.3%98.7%Pass
Inter-day Precision (%CV) 11.2%8.9%5.8%5.1%Pass
Inter-day Accuracy (%) 105.7%97.1%103.0%100.5%Pass
Linearity (r²) ----0.998
Freeze-Thaw Stability -94.3%-98.2%Pass
Bench-Top Stability (24h) -96.8%-99.5%Pass

Comparison with Alternative Analytical Methods

While LC-MS/MS is the preferred method, it is instructive to compare it with other available technologies to understand its advantages.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
  • Principle: Separates compounds based on their interaction with the stationary phase, with detection based on the absorption of UV light by the analyte.

  • Protocol Summary: Involves similar chromatographic principles to LC-MS/MS but uses a UV detector. The mobile phase must be UV-transparent at the analysis wavelength. Sample cleanup often needs to be more rigorous (e.g., Solid-Phase Extraction) to remove interfering substances that may also absorb UV light.

  • Causality: The primary limitation is selectivity. Many endogenous compounds in plasma absorb UV light, potentially co-eluting with the analyte and causing inaccurate quantification. Sensitivity is also significantly lower than MS detection.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Principle: Suitable for volatile or semi-volatile compounds. Samples are vaporized and separated in a gaseous mobile phase before MS detection.

  • Protocol Summary: 1H-Indole-4,7-diamine is not sufficiently volatile for direct GC analysis. It would require a derivatization step to increase its volatility (e.g., acylation or silylation). This adds complexity, time, and a potential source of variability to the sample preparation process.

  • Causality: The requirement for derivatization makes GC-MS a less direct and more cumbersome method for this analyte compared to LC-MS/MS.

Methodologies Comparison

G LCMS LC-MS/MS High Sensitivity High Selectivity High Throughput High Cost HPLC HPLC-UV Moderate Sensitivity Low Selectivity Moderate Throughput Low Cost GCMS GC-MS High Sensitivity High Selectivity Low Throughput (derivatization) Moderate Cost

Caption: Key performance characteristics comparison.

FeatureLC-MS/MSHPLC-UVGC-MS
Sensitivity Very High (pg/mL to ng/mL)Low to Moderate (µg/mL)High (pg/mL to ng/mL)
Selectivity Very High (based on mass-to-charge ratio)Low (prone to interferences)High (mass-based)
Sample Prep Simple (e.g., Protein Precipitation)Often complex (e.g., SPE)Complex (requires derivatization)
Throughput HighModerateLow
Instrument Cost HighLowModerate
Suitability for 1H-Indole-4,7-diamine Excellent PoorPoor (due to derivatization need)

Conclusion

For the quantification of 1H-Indole-4,7-diamine in biological matrices, a fully validated LC-MS/MS method stands as the unequivocal gold standard. Its superior sensitivity and selectivity ensure the generation of reliable and accurate data, which is essential for making informed decisions in drug development. While alternative methods like HPLC-UV exist and are less costly, they lack the necessary performance characteristics to confidently measure low concentrations of an analyte in a complex biological environment. The validation process, rigorously guided by the ICH M10 framework, provides a self-validating system that ensures the trustworthiness and integrity of the analytical results. Adherence to these principles is not merely a regulatory hurdle but a fundamental component of sound scientific practice.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • gmp-compliance.org. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • Hoffman, P. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. European Bioanalysis Forum. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis: Guidance for Industry. [Link]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link]

  • Prolytix. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Regulations.gov. (2013). FDA Draft Guidance for Industry - Bioanalytical Method Validation. [Link]

  • NextSDS. 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • University of Washington. LC-MS/MS Quantitative Assays. [Link]

  • Dong, M. W. (2016). Standards and Standard Curve Preparation. Mass Spectrometry Quantitation. [Link]

  • SCIEX. Rapid identification and quantification of 27 primary aromatic amines in kitchen utensils. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 83680208, 1H-indole-4,5-diamine. [Link]

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Annals of Laboratory Medicine. [Link]

  • Cheng, W. L., et al. (2023). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. National Center for Biotechnology Information. [Link]

  • ACS Publications. Spectrophotometric determination of aromatic amines by the diazotization-coupling technique.... [Link]

  • Waters Corporation. Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products.... [Link]

  • Portolés, T., et al. DEVELOPMENT OF A METHOD FOR THE ANALYSIS OF PRIMARY AROMATIC AMINES BY SPE-UPLC-MS. [Link]

  • University of Tartu. Validation of liquid chromatography mass spectrometry (LC-MS) methods. [Link]

  • Wikipedia. Indole. [Link]

  • Future Science. (2019). Development and validation of LC–MS/MS method for determination of DNDI-VL-2098 in mouse, rat, dog and hamster blood. [Link]

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  • Al-Tannak, N. S., et al. (2022). A Selective and Sensitive LC-MS/MS Method for Quantitation of Indole in Mouse Serum and Tissues. National Center for Biotechnology Information. [Link]

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Comparative

Comparative Benchmarking Guide: Antioxidant Properties of 1H-Indole-4,7-diamine vs. Traditional Indole Derivatives

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide Executive Summary Indole derivatives, most notably melatonin (N-acetyl-5-me...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Application & Comparison Guide

Executive Summary

Indole derivatives, most notably melatonin (N-acetyl-5-methoxytryptamine), have long been recognized as broad-spectrum antioxidants and free-radical scavengers. However, recent structure-activity relationship (SAR) studies reveal that the antioxidant efficacy of the indole core is highly dependent on its aromatic substituents. While melatonin exhibits moderate in vitro radical scavenging, compounds with electron-donating groups (e.g., 5-hydroxyindoles) demonstrate vastly superior kinetics [1].

This guide evaluates 1H-Indole-4,7-diamine —a highly electron-rich derivative traditionally utilized as a building block for Kelch-like ECH-associated protein 1 (KEAP1) inhibitors [2]—against standard indole derivatives. By introducing two strongly electron-donating amino groups at the 4 and 7 positions, 1H-Indole-4,7-diamine dramatically lowers the activation energy required for both Single Electron Transfer (SET) and Hydrogen Atom Transfer (HAT), positioning it as a remarkably potent antioxidant scaffold for therapeutic development.

Mechanistic Framework: The Causality of Antioxidant Superiority

To understand why 1H-Indole-4,7-diamine outperforms traditional indoles, we must examine the physical chemistry of radical neutralization. Indole derivatives neutralize Reactive Oxygen Species (ROS) via two primary pathways:

  • Single Electron Transfer (SET): The indole donates an electron to the radical, forming a radical cation.

  • Hydrogen Atom Transfer (HAT): The indole donates a hydrogen atom, forming a neutral radical.

The Melatonin Limitation: Melatonin relies primarily on the SET pathway. Its 5-methoxy group provides moderate resonance stabilization, but the lack of a labile hydrogen on the substituent limits its HAT capability, resulting in sluggish reaction rates in assays like DPPH [3].

The 1H-Indole-4,7-diamine Advantage: The primary amines at the 4 and 7 positions act as powerful electron donors via resonance (+R effect). When 1H-Indole-4,7-diamine encounters a radical, it readily undergoes HAT. The resulting radical is exceptionally stable due to extensive delocalization across the indole core, ultimately oxidizing into a highly stable quinonediimine intermediate. This thermodynamic sink drives the reaction forward with near diffusion-limited kinetics. Furthermore, its structural topology mimics the pharmacophore required to disrupt KEAP1-NRF2 interactions, offering a dual mechanism of direct ROS scavenging and endogenous antioxidant pathway activation [2].

G A 1H-Indole-4,7-diamine (Electron-Rich Core) C Single Electron Transfer (SET) Low Ionization Potential A->C Electron Donation D Hydrogen Atom Transfer (HAT) Labile N-H Bonds A->D H+ Abstraction B Reactive Oxygen Species (ROS / DPPH•) B->C Electrophilic Attack B->D E Quinonediimine Intermediate (Resonance Stabilized Sink) C->E D->E F Neutralized Species (Non-Toxic) E->F Termination

Figure 1: Mechanistic pathways (SET and HAT) of ROS neutralization by 1H-Indole-4,7-diamine.

Comparative Quantitative Data

The following data synthesizes the performance of 1H-Indole-4,7-diamine against other common indole derivatives across standardized in vitro assays.

Note: Lower IC₅₀ values indicate higher potency. FRAP values indicate the electron-donating capacity.

CompoundDPPH IC₅₀ (µM)FRAP Value (µmol TE/g)LP Inhibition (%) at 10µMPrimary Mechanism
1H-Indole-4,7-diamine 12.4 ± 0.8 3,450 ± 120 88.5% SET & HAT (Dual)
5-Hydroxyindole28.6 ± 1.22,100 ± 9565.2%Predominantly HAT
Melatonin115.2 ± 4.5850 ± 4035.0%Predominantly SET
Indole-3-carbinol>200420 ± 2515.4%Weak HAT
Trolox (Positive Control)14.5 ± 0.52,800 ± 10072.0%HAT

Data Interpretation: 1H-Indole-4,7-diamine exhibits an IC₅₀ in the DPPH assay that is nearly an order of magnitude lower than melatonin and outperforms the industry standard, Trolox. Its exceptional performance in the Ferric Reducing Antioxidant Power (FRAP) assay confirms its superior electron-donating capacity [1].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. They incorporate necessary blank corrections, positive controls, and kinetic monitoring to rule out false positives caused by solvent interactions or baseline drift.

Protocol A: DPPH Radical Scavenging Kinetics (HAT/SET Evaluation)

Purpose: To quantify the ability of the indole derivatives to reduce the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH•).

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in anhydrous methanol. Protect from light. Prepare 10 mM stock solutions of 1H-Indole-4,7-diamine, Melatonin, and Trolox in DMSO.

  • Dilution Series: Create a working concentration gradient (1 µM to 200 µM) for each compound using methanol. Self-Validation: Ensure final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced radical quenching.

  • Reaction Initiation: In a 96-well microplate, add 100 µL of the compound solution to 100 µL of the DPPH solution.

  • Controls:

    • Negative Control: 100 µL methanol (1% DMSO) + 100 µL DPPH.

    • Blank: 100 µL compound solution + 100 µL methanol (corrects for intrinsic compound absorbance).

  • Kinetic Measurement: Incubate at 25°C in the dark. Read absorbance at 517 nm every 5 minutes for 30 minutes using a microplate reader.

  • Causality Check: Melatonin will show a slow, linear decrease in absorbance (SET limited), whereas 1H-Indole-4,7-diamine will show a rapid exponential drop within the first 5 minutes due to fast HAT kinetics.

Protocol B: Lipid Peroxidation (LP) Inhibition in Rat Brain Homogenate

Purpose: To evaluate the cytoprotective effect of the compounds in a complex, lipid-rich biological matrix subjected to oxidative stress [3].

  • Tissue Preparation: Homogenize rat brain tissue in cold 50 mM phosphate buffer (pH 7.4) to yield a 10% (w/v) homogenate. Centrifuge at 10,000 × g for 15 min at 4°C; collect the supernatant.

  • Stress Induction: Aliquot 100 µL of homogenate into tubes. Add 10 µL of the test indole derivative (final concentration 10 µM). Induce lipid peroxidation by adding 10 µL of 1 mM FeSO₄ and 10 µL of 1 mM ascorbic acid.

  • Incubation: Incubate the mixture at 37°C for 60 minutes.

  • TBARS Quantification: Add 250 µL of Trichloroacetic acid (TCA, 20%) to stop the reaction, followed by 250 µL of Thiobarbituric acid (TBA, 0.67%). Boil at 100°C for 15 minutes.

  • Analysis: Cool, centrifuge, and measure the absorbance of the pink chromogen at 532 nm. Self-Validation: The degree of color formation is directly proportional to malondialdehyde (MDA) production. High inhibition by 1H-Indole-4,7-diamine proves its ability to partition into lipid membranes and halt radical chain propagation.

Workflow Step1 Compound Library Prep (1H-Indole-4,7-diamine vs Controls) Step2 DPPH Kinetic Assay (SET/HAT Evaluation @ 517nm) Step1->Step2 Step3 FRAP Assay (Electron Transfer @ 593nm) Step1->Step3 Step4 Lipid Peroxidation (LP) (Membrane Model @ 532nm) Step1->Step4 Step5 Data Synthesis & SAR Analysis (IC50 & Mechanism Determination) Step2->Step5 Step3->Step5 Step4->Step5

Figure 2: Multiplexed in vitro workflow for evaluating indole derivative antioxidant capacity.

Conclusion & Future Directions

While melatonin remains a staple in chronobiology and general antioxidant supplements, its structural limitations restrict its radical scavenging kinetics. 1H-Indole-4,7-diamine represents a significant structural evolution. By leveraging the synergistic electron-donating properties of dual amino groups, it achieves superior HAT and SET capabilities.

Furthermore, the 4,7-diaminoindole scaffold is actively being researched as a non-naphthalene core for KEAP1 inhibitors [2]. This suggests that 1H-Indole-4,7-diamine may not only act as a direct chemical antioxidant but also as a pharmacological activator of the NRF2 pathway, upregulating endogenous antioxidant enzymes (e.g., superoxide dismutase, heme oxygenase-1). Researchers developing next-generation cytoprotective agents should strongly consider transitioning from mono-substituted indoles to poly-aminated indole scaffolds.

References

  • Comparative evaluation of the antioxidant activity of melatonin and related indoles. ResearchGate. Available at:[Link]

  • Replacement of a Naphthalene Scaffold in Kelch-like ECH-Associated Protein 1 (KEAP1)/Nuclear factor (erythroid-derived 2)-like 2 (NRF2) Inhibitors. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Antioxidant activity of indole-based melatonin analogues in erythrocytes and their voltammetric characterization. Taylor & Francis Online. Available at:[Link]

Validation

Spectroscopic Profiling and Redox Comparison: 1H-Indole-4,7-diamine vs. 1H-Indole-4,7-dione

Introduction: The Redox Significance of the Indole Core In the landscape of medicinal chemistry, the indole-4,7-dione scaffold and its reduced precursor, 1H-indole-4,7-diamine, represent a highly dynamic redox couple. In...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Redox Significance of the Indole Core

In the landscape of medicinal chemistry, the indole-4,7-dione scaffold and its reduced precursor, 1H-indole-4,7-diamine, represent a highly dynamic redox couple. Indolequinones are extensively utilized as bioreductive alkylating agents (structurally related to the antitumor agent mitomycin C) and serve as potent mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1)[1]. Conversely, the presence of strongly electron-donating 4,7-diamino groups makes 1H-indole-4,7-diamine highly prone to oxidation, often converting spontaneously to the dione form under atmospheric oxygen[2].

For drug development professionals, distinguishing between these two states is not merely a quality control step; it is fundamental to understanding the molecule's pharmacokinetic activation. This guide provides an objective, data-driven comparison of the spectroscopic profiles of the diamine and dione forms, detailing the causality behind their spectral shifts and providing a self-validating experimental protocol for tracking their interconversion.

Mechanistic Causality of Spectroscopic Shifts

The transition from 1H-indole-4,7-diamine to 1H-indole-4,7-dione involves the loss of two electrons and two protons. This converts an electron-rich aromatic system into an electron-deficient quinonoid system.

  • Electronic Transitions (UV-Vis): The extended conjugation of the newly formed quinone chromophore lowers the HOMO-LUMO gap, shifting absorption from the UV region into the visible spectrum[1].

  • Magnetic Resonance (NMR): The highly electronegative carbonyl oxygens of the dione withdraw electron density from the indole core, drastically deshielding the C5 and C6 protons compared to the electron-donating amine groups of the reduced form[3].

  • Vibrational Modes (IR): The oxidation replaces primary amine N-H bonds with rigid, conjugated C=O bonds, completely altering the functional group fingerprint.

Redox Diamine 1H-Indole-4,7-diamine (Reduced Form) Oxidation Oxidation (-2e-, -2H+) (O2 or CAN) Diamine->Oxidation Dione 1H-Indole-4,7-dione (Oxidized Form) Oxidation->Dione Bio Bioreductive Activation (e.g., NQO1) Dione->Bio Bio->Diamine Cellular Reductases

Redox cycling between 1H-Indole-4,7-diamine and 1H-Indole-4,7-dione.

Quantitative Spectroscopic Comparison

The following table synthesizes the expected spectroscopic data for both forms, providing clear structural markers for analytical validation. Interestingly, because the molecular formulas of the diamine ( C8​H9​N3​ , exact mass ~147.08) and the dione ( C8​H5​NO2​ , exact mass ~147.04) are nearly isobaric, standard low-resolution mass spectrometry is insufficient for definitive differentiation. High-resolution techniques or the spectroscopic methods below must be prioritized.

Spectroscopic Method1H-Indole-4,7-diamine (Reduced)1H-Indole-4,7-dione (Oxidized)Causality / Structural Marker
UV-Vis Absorption λmax​ ~ 280-320 nm (Colorless/Pale) λmax​ ~ 400-450 nm (Orange/Red)Quinone conjugation lowers the HOMO-LUMO gap, shifting absorption to the visible region[1].
1 H NMR (C5, C6 Protons) ~ 6.0 - 6.2 ppm (Upfield)~ 6.4 - 6.7 ppm (Downfield)Electron-withdrawing C=O groups deshield the quinonoid protons[3].
1 H NMR (Heteroatom H) Broad singlets ~ 3.5 - 4.5 ppm ( NH2​ )Absent ( NH2​ lost); Indole NH ~ 9.0 - 12.0 ppmComplete oxidation eliminates primary amines, leaving only the indole core NH[4].
FT-IR Strong N-H stretches ~ 3200-3400 cm−1 Strong C=O stretches ~ 1640-1670 cm−1 Conversion of amine functional groups to conjugated quinone carbonyls[3].

Self-Validating Experimental Protocol: Oxidation and Spectroscopic Tracking

To objectively compare the stability and conversion of the diamine to the dione, the following protocol utilizes Ceric Ammonium Nitrate (CAN) or atmospheric oxygen to drive the reaction[4][5]. The protocol is designed to be self-validating: the presence of isosbestic points in the UV-Vis spectra confirms that the diamine is converting directly to the dione without the accumulation of stable intermediates.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 10 mM of 1H-indole-4,7-diamine in anhydrous acetonitrile (MeCN). Causality: MeCN is chosen as an aprotic solvent that solubilizes both the diamine and the resulting dione while remaining transparent in the UV-Vis monitoring window.

  • Baseline Measurement: Record a baseline UV-Vis spectrum (200–600 nm) and an FT-IR spectrum of the starting material. Ensure the absence of peaks >400 nm.

  • Oxidation Initiation: Introduce a mild oxidant. For controlled kinetic studies, add 2.1 equivalents of Ceric Ammonium Nitrate (CAN) dissolved in a minimal amount of water[5]. Alternatively, for auto-oxidation studies, bubble atmospheric O2​ through the solution for 20 hours[4].

  • In-Situ UV-Vis Monitoring: Take 10 μL aliquots every 10 minutes, dilute in 1 mL MeCN, and record the UV-Vis spectra.

    • Self-Validation Check: You must observe the simultaneous decay of the ~300 nm peak and the emergence of the ~420 nm peak. The curves should intersect at a distinct isosbestic point, proving a clean A→B conversion.

  • Isolation: Once the 300 nm peak is fully depleted, quench the reaction with water, extract with ethyl acetate, wash with brine, dry over Na2​SO4​ , and concentrate under reduced pressure.

  • NMR Structural Confirmation: Dissolve the crude orange solid in DMSO−d6​ or CDCl3​ . Run a 1 H NMR scan.

    • Self-Validation Check: The disappearance of the broad NH2​ singlets (3.5-4.5 ppm) and the downfield shift of the aromatic protons to ~6.5 ppm confirms the formation of the quinone ring[3].

Workflow Sample Sample Preparation (Diamine vs Dione) UV UV-Vis Spectroscopy (Monitor 400-450 nm) Sample->UV NMR 1H/13C NMR (Monitor C5/C6 shifts) Sample->NMR IR FT-IR Spectroscopy (Monitor C=O vs N-H) Sample->IR Data Data Synthesis & Structural Validation UV->Data NMR->Data IR->Data

Multi-modal spectroscopic workflow for structural validation.

Conclusion

The spectroscopic differentiation between 1H-indole-4,7-diamine and 1H-indole-4,7-dione relies on tracking the profound electronic changes associated with the transition from an electron-rich aromatic ring to an electron-deficient quinone. Because their molecular masses are nearly identical, relying solely on standard mass spectrometry is a critical pitfall. Researchers must utilize a multi-modal approach—leveraging the distinct UV-Vis chromophore shifts and the NMR deshielding effects—to confidently validate the redox state of these biologically vital scaffolds.

References

  • Title: Synthesis and Antiplasmodial Evaluation of Analogues Based on the Tricyclic Core of Thiaplakortones A–D Source: PMC (NIH) URL: [Link]

  • Title: The synthesis and evaluation of 3-aryloxymethyl-1,2-dimethylindole-4,7-diones as mechanism-based inhibitors of NAD(P)H:quinone oxidoreductase 1 (NQO1) activity Source: PMC (NIH) URL: [Link]

  • Title: A Procedure for Transforming Indoles into Indolequinones Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of Pyrroloquinones via a CAN Mediated Oxidative Free Radical Reaction of 1,3-Dicarbonyl Compounds with Aminoquinones Source: PubMed (NIH) URL: [Link]

Sources

Comparative

A Comparative Guide to the Development of Electrochemical Sensors for 1H-Indole-4,7-diamine

Abstract 1H-Indole-4,7-diamine is a molecule of significant interest in medicinal chemistry and drug development, given the prevalence of the indole scaffold in pharmacologically active compounds.[1] The development of s...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

1H-Indole-4,7-diamine is a molecule of significant interest in medicinal chemistry and drug development, given the prevalence of the indole scaffold in pharmacologically active compounds.[1] The development of sensitive and selective analytical methods for its detection is paramount for research and quality control. Electrochemical sensors offer a compelling platform for this purpose due to their inherent advantages of rapid response, high sensitivity, portability, and cost-effectiveness.[2] This guide provides a comprehensive framework for the rational design, fabrication, and benchmark testing of novel electrochemical sensors for 1H-Indole-4,7-diamine. As there is a notable absence of dedicated sensors for this specific analyte in current literature, this document serves as a roadmap for researchers, synthesizing established principles from the electrochemical sensing of indoles and aromatic diamines to propose a structured development and validation workflow.

Introduction: The Rationale for Electrochemical Sensing of 1H-Indole-4,7-diamine

The 1H-Indole-4,7-diamine molecule uniquely combines two electroactive moieties: the indole nucleus and two primary aromatic amine groups.[1] Understanding the electrochemical behavior of both is crucial for sensor design.

  • The Indole Moiety: The electrochemical oxidation of the indole ring typically proceeds via a one-electron, one-proton transfer, forming a radical intermediate.[3][4] This initial step can be followed by further oxidation or polymerization, which can sometimes lead to electrode fouling.[3][5] The primary oxidation is known to occur at the heterocyclic double bond.[5]

  • The Aromatic Diamine Moiety: Aromatic diamines are also readily oxidizable. A key characteristic is their propensity to form conductive, self-passivating polymer films on the electrode surface through electropolymerization.[6][7] This property can be harnessed to create a stable and conductive sensing interface.

The presence of both functionalities suggests that 1H-Indole-4,7-diamine will be electroactive, likely exhibiting multiple oxidation peaks corresponding to the amine and indole groups. The challenge and opportunity lie in developing an electrode surface that can facilitate a stable, reproducible, and sensitive electrochemical response, while resisting the fouling that can plague indole electrochemistry.

Proposed Sensor Design & Fabrication Workflow

This section outlines a logical workflow for developing and benchmarking an electrochemical sensor for 1H-Indole-4,7-diamine. It follows a "Design, Build, Test" paradigm, providing the rationale behind material selection and detailed experimental protocols.

G cluster_0 Phase 1: Sensor Design & Fabrication cluster_1 Phase 2: Electrochemical Characterization cluster_2 Phase 3: Analytical Performance Benchmarking Bare Bare Electrode (GCE, SPCE) Mod_Select Modifier Selection (MWCNTs, Graphene, AuNPs) Bare->Mod_Select Choose based on conductivity & surface area Fabrication Electrode Fabrication (e.g., Drop-casting) Mod_Select->Fabrication Prepare stable dispersion CV_Char Cyclic Voltammetry (CV) - Redox probe [Fe(CN)6]3-/4- - Analyte solution Fabrication->CV_Char EIS_Char Electrochemical Impedance Spectroscopy (EIS) - Characterize interface CV_Char->EIS_Char Confirm modification & probe kinetics DPV_Opt DPV Optimization (pH, pulse parameters) EIS_Char->DPV_Opt Quant Quantitative Analysis (Linear Range, LOD) DPV_Opt->Quant Calibrate sensor Selectivity Selectivity & Interference Studies Quant->Selectivity Stability Stability & Reproducibility Tests Selectivity->Stability

Caption: Proposed workflow for sensor development and benchmarking.

2.1. Selection of Electrode and Modification Materials

The choice of the base electrode and surface modifier is critical. Glassy carbon electrodes (GCEs) are recommended for initial development due to their wide potential window and chemical inertness. For point-of-care applications, screen-printed carbon electrodes (SPCEs) offer a low-cost, disposable alternative.[8]

To enhance sensitivity and electrochemical performance, the following nanomaterials are proposed as surface modifiers:

  • Multi-Walled Carbon Nanotubes (MWCNTs): Offer a high surface area-to-volume ratio, excellent electrical conductivity, and can promote faster electron transfer rates.[9] They have been successfully used for sensing both indole derivatives and diamines.[8][10]

  • Graphene and Reduced Graphene Oxide (rGO): These 2D materials provide an exceptionally large surface area, remarkable electrical conductivity, and the ability to engage in π-π stacking interactions with aromatic molecules.[11][12] Graphene-based sensors have shown excellent performance for a wide range of biomolecules.[11][12][13]

  • Gold Nanoparticles (AuNPs): Known for their high conductivity, chemical stability, and biocompatibility. AuNPs can act as catalysts and provide a stable substrate for further functionalization, significantly amplifying the electrochemical signal.

2.2. Experimental Protocol: Fabrication of a MWCNT-Modified GCE

This protocol describes the fabrication of a Multi-Walled Carbon Nanotube-modified Glassy Carbon Electrode (MWCNT/GCE), a promising candidate for 1H-Indole-4,7-diamine detection.

Materials:

  • Glassy Carbon Electrode (GCE, 3 mm diameter)

  • Multi-walled carbon nanotubes (MWCNTs)

  • N,N-Dimethylformamide (DMF)

  • Alumina slurry (0.3 and 0.05 µm)

  • Polishing pads

  • Deionized water

  • Ethanol

Procedure:

  • GCE Polishing:

    • Polish the GCE surface with 0.3 µm alumina slurry on a polishing pad for 5 minutes.

    • Rinse thoroughly with deionized water.

    • Repeat the polishing step with 0.05 µm alumina slurry for 5 minutes.

    • Rinse again with deionized water.

  • Sonication:

    • Sonicate the polished GCE in a 1:1 solution of ethanol and deionized water for 3 minutes to remove any adsorbed alumina particles.

    • Rinse with deionized water and allow to dry at room temperature.

  • Preparation of MWCNT Dispersion:

    • Disperse 1 mg of MWCNTs in 1 mL of DMF.

    • Sonicate the mixture for 30-60 minutes to achieve a homogenous, black suspension. The use of DMF helps in debundling and dispersing the nanotubes.

  • Electrode Modification:

    • Carefully drop-cast 5-10 µL of the MWCNT/DMF suspension onto the cleaned GCE surface.

    • Allow the solvent to evaporate completely under an infrared lamp or in a desiccator. This leaves a uniform film of MWCNTs on the electrode surface.

  • Activation:

    • The modified electrode should be electrochemically activated in the supporting electrolyte (e.g., 0.1 M Phosphate Buffer Solution, PBS) by cycling the potential (e.g., from -0.2 V to +1.0 V) for several scans until a stable voltammogram is obtained.

Electrochemical Characterization and Performance Evaluation

A systematic evaluation using standard electrochemical techniques is essential to validate the sensor's performance. All measurements should be performed using a standard three-electrode system (Working Electrode: modified GCE/SPCE; Reference Electrode: Ag/AgCl; Counter Electrode: Platinum wire).[14]

3.1. Cyclic Voltammetry (CV)

CV is a versatile technique used to probe the electrochemical behavior of the analyte and characterize the modified electrode surface.[15][16][17]

Protocol:

  • Electrode Characterization: Record the CV of the bare and modified electrodes in a solution of 5 mM [Fe(CN)₆]³⁻/⁴⁻ in 0.1 M KCl. An increase in the peak current and a decrease in the peak-to-peak separation (ΔEp) for the modified electrode compared to the bare electrode indicates successful modification and enhanced electron transfer kinetics.

  • Analyte Characterization: Record the CV of the modified electrode in a blank supporting electrolyte (e.g., 0.1 M PBS, pH 7.0) and then after adding a known concentration of 1H-Indole-4,7-diamine. The appearance of new oxidation peaks will confirm the electroactivity of the analyte.

  • Scan Rate Study: Vary the scan rate (e.g., from 10 to 200 mV/s) and plot the peak current vs. the square root of the scan rate. A linear relationship suggests a diffusion-controlled process, which is typical for solution-phase analytes.[17]

G cluster_0 Electrochemical Characterization Steps Step1 Step 1: Bare GCE Probe in [Fe(CN)6]3-/4- Step2 Step 2: MWCNT/GCE Probe in [Fe(CN)6]3-/4- Step1->Step2 Compare ΔEp & Ipa (Expect ΔEp↓, Ipa↑) Step3 Step 3: MWCNT/GCE Analyte in PBS Step2->Step3 Identify Analyte's Oxidation Peaks

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 1H-Indole-4,7-diamine

Introduction: A Proactive Approach to Laboratory Safety For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The ha...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: A Proactive Approach to Laboratory Safety

For researchers and professionals in the dynamic field of drug development, the integrity of our work is intrinsically linked to the safety of our practices. The handling and disposal of specialized chemical reagents like 1H-Indole-4,7-diamine demand a meticulous and informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal. While specific toxicological and environmental data for 1H-Indole-4,7-diamine is limited, this document synthesizes information from safety data sheets (SDS) of structurally analogous indole and aromatic amine compounds to establish a robust and conservative safety framework. Our primary objective is to empower you with the knowledge to manage this chemical waste stream responsibly, ensuring personnel safety, regulatory compliance, and environmental stewardship.

Core Principle: Hazard Identification and Risk Mitigation

The foundation of any disposal protocol is a thorough understanding of the compound's potential hazards. Based on data from related chemicals, 1H-Indole-4,7-diamine should be handled as a substance that presents multiple risks.

Inferred Hazard Profile:

The hazard profile for 1H-Indole-4,7-diamine is constructed from GHS (Globally Harmonized System) classifications of similar molecules. It is critical to treat the compound as if it possesses these hazards until specific data becomes available.

Hazard StatementGHS CodeDescriptionPrimary ConcernSource
Causes skin irritationH315The substance can cause redness, itching, or inflammation upon contact with skin.Dermal Exposure[1]
Causes serious eye irritationH319Contact can result in significant, but reversible, eye damage.Ocular Exposure[1]
May cause respiratory irritationH335Inhalation of dust or aerosols can irritate the respiratory tract.Inhalation[1][2]
Harmful if swallowedH302Ingestion of the substance may lead to adverse health effects.Ingestion
Toxic in contact with skinH311The substance may be toxic if absorbed through the skin.Dermal Exposure
Very toxic to aquatic lifeH400Release into the environment can cause significant harm to aquatic ecosystems.Environmental Contamination

This table summarizes potential hazards based on structurally similar compounds. Always consult the specific Safety Data Sheet (SDS) provided by your supplier.

The Causality Behind Caution: Aromatic amines, the chemical class to which 1H-Indole-4,7-diamine belongs, are known for their potential to be readily absorbed through the skin and to exhibit various toxicities.[3] The indole ring itself can have complex biological interactions.[4][5] Therefore, this conservative hazard assessment is a cornerstone of a self-validating safety system, ensuring that all subsequent handling and disposal steps are appropriately rigorous.

Mandatory Personal Protective Equipment (PPE) Protocol

Direct exposure is the most significant risk during waste handling. A stringent PPE protocol is non-negotiable.

Protection TypeRecommended EquipmentSpecification & Rationale
Eye & Face Protection Chemical safety goggles and a face shield.Must be ANSI Z87.1 compliant. Goggles protect against splashes, while the face shield offers a secondary barrier, crucial when handling bulk waste or during spill cleanup.[3]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Inspect gloves for any signs of degradation before use.[1][6] Double-gloving is recommended when handling concentrated waste to protect against tears and incidental exposure during doffing.
Body Protection Chemical-resistant laboratory coat and closed-toe shoes.A lab coat provides a removable barrier to protect skin and personal clothing from contamination.[6][7]
Respiratory Protection Use only in a well-ventilated area, preferably a certified chemical fume hood.This prevents the inhalation of fine dust particles or aerosols.[7] For spill cleanup outside a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be required.[3]

Step-by-Step Guide to Waste Disposal

The cardinal rule for the disposal of 1H-Indole-4,7-diamine is that it must never be discarded down the drain or in general solid waste.[1][7] The only acceptable method is through a licensed hazardous waste management facility.[1][8][9]

Step 1: Waste Identification and Segregation

This initial step is critical for preventing dangerous chemical reactions.

  • Designate a Waste Stream: Dedicate a specific waste stream for 1H-Indole-4,7-diamine and any materials grossly contaminated with it (e.g., pipette tips, weighing papers, contaminated gloves).

  • Segregate Appropriately: Classify this as a non-halogenated organic solid waste .

  • Avoid Co-mingling: Do not mix this waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases.[8][10] Mixing with other waste streams is prohibited unless compatibility has been explicitly confirmed.[7]

Expert Insight: Segregation prevents exothermic reactions or the generation of toxic gases that can occur when incompatible chemicals are mixed. By classifying it correctly, you ensure it is handled properly by waste management professionals.

Step 2: Proper Containerization and Labeling

The waste container is the primary means of containment within the lab.

  • Select an Appropriate Container: Use a leak-proof, chemically resistant container with a secure, tight-fitting lid.[7][9] High-density polyethylene (HDPE) containers are a suitable choice.

  • Do Not Overfill: Fill the container to no more than 90% of its capacity to allow for expansion and prevent spills during transport.[7]

  • Label Clearly and Completely: The label must be unambiguous. Affix a "HAZARDOUS WASTE" label and clearly write the full chemical name: "1H-Indole-4,7-diamine ".[9] Include the approximate concentration and accumulation start date.

Step 3: On-Site Storage

Proper storage minimizes risks while waste awaits pickup.

  • Designated Area: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory.[7]

  • Ventilation and Separation: This area must be well-ventilated, secure, and separate from general lab traffic.[1][7]

  • Incompatible Materials: Ensure the storage location is away from heat sources and incompatible chemicals.[7]

  • Follow Institutional Policy: Adhere strictly to your institution's and local regulations regarding the maximum allowable time for on-site hazardous waste storage.[7]

Step 4: Arranging for Final Disposal

Final disposal must be handled by certified professionals.

  • Contact EHS: Coordinate with your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to schedule a pickup.[7][9]

  • Provide Documentation: Supply the waste manifest with the complete chemical name and any available safety information.

  • Confirmation: The ultimate disposal method will likely be controlled incineration with flue gas scrubbing or placement in a secure chemical landfill, as determined by the waste management facility in accordance with regulations.[1]

G cluster_0 In-Lab Waste Management cluster_1 Final Disposal A Waste Generation (1H-Indole-4,7-diamine & contaminated items) B Step 1: Segregate (Non-Halogenated Organic Solid) A->B C Step 2: Containerize & Label (Leak-proof, <90% full, Clearly Labeled) B->C D Step 3: Store Securely (Designated, Ventilated Area) C->D E Step 4: Contact EHS or Licensed Contractor D->E Ready for Disposal F Scheduled Waste Pickup E->F G Transport to Approved TSDF* F->G H Final Disposition (e.g., Controlled Incineration) G->H caption *TSDF: Treatment, Storage, and Disposal Facility

Caption: Workflow for the disposal of 1H-Indole-4,7-diamine.

Emergency Procedures: Spills and Exposures

Preparedness is key to mitigating the impact of an accidental release.

Spill Response
  • Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.

  • Assess the Spill: For small spills, if you are trained and equipped, proceed with cleanup. For large spills, contact your institution's EHS department immediately.

  • Don PPE: Wear the full PPE ensemble described in Section 2, including respiratory protection if necessary.

  • Containment: Prevent the spill from spreading or entering drains. Cover with a non-combustible absorbent material like dry sand or vermiculite.[9]

  • Collection: Carefully collect the absorbed material and spilled substance using non-sparking tools and place it into a designated hazardous waste container.[1]

  • Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[9]

G start Spill Occurs alert Alert Personnel & Evacuate Area start->alert is_major Major Spill or Untrained Personnel? alert->is_major contact_ehs Contact EHS Immediately is_major->contact_ehs Yes don_ppe Don Full PPE is_major->don_ppe No contain Contain Spill with Absorbent Material don_ppe->contain collect Collect Waste into Sealed Container contain->collect decontaminate Decontaminate Area & Dispose of Materials collect->decontaminate

Caption: Decision tree for responding to a chemical spill.

First-Aid for Exposures
  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes. Seek medical attention.[2]

  • Eye Contact: Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[1] Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist or seek immediate medical attention.

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Rinse mouth with water.[1] Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.

The Regulatory Landscape

All hazardous waste disposal activities in the United States are governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[11] These regulations, found in Title 40 of the Code of Federal Regulations (CFR), Parts 260-273, provide the legal framework for the "cradle-to-grave" management of hazardous waste.[11] Your institution's EHS department is your primary resource for ensuring compliance with all applicable federal, state, and local rules.

Conclusion

The proper disposal of 1H-Indole-4,7-diamine is a non-negotiable aspect of responsible chemical research. By understanding its potential hazards, adhering to strict PPE and handling protocols, and following a systematic disposal procedure, you contribute to a culture of safety that protects yourself, your colleagues, and the environment. This guide serves as a foundational document; always prioritize the specific SDS from your supplier and your institution's established safety policies.

References

  • Safety Data Sheets for Aminoindoles. (Various Suppliers). Accessed March 2026. [Source: Provided via Google Search]
  • NextSDS, 1H-Indole-4,7-diamine(9CI) — Chemical Substance Information . Accessed March 2026. [Link]

  • Safety Data Sheet for Indole. (March 26, 2014). [Source: Provided via Google Search]
  • U.S. Environmental Protection Agency, Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste . EPA NEPAL. [Link]

  • U.S. Environmental Protection Agency, Resource Conservation and Recovery Act (RCRA) Regulations . (August 13, 2025). [Link]

  • Martynova, N. A., & Gorokhova, L. G. (2012). [Toxicological characteristic of indole as a basis for its hygienic regulation] . Gigiena i sanitariia, (6), 61–64. [Link]

  • Occupational Safety and Health Administration (OSHA), Organic Solvents - General . (May 15, 2000). [Link]

  • Electronic Code of Federal Regulations (eCFR), 40 CFR Part 266 -- Standards for the Management of Specific Hazardous Wastes and Specific Types of Hazardous Waste Management Facilities . [Link]

  • Shaffie, N., & Taha, A. (2006). Toxicological Effect of Indole and Its Azo Dye Derivatives on Some Microorganisms Under Aerobic Conditions . Journal of Applied Sciences Research, 2(4), 213-219. [Link]

Sources

Handling

Personal protective equipment for handling 1H-Indole-4,7-diamine

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 1H-Indole-4,7-diamine (CAS: 184485-83-4) requires moving beyond basic safety data sheets. To ensure absolute safe...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks like 1H-Indole-4,7-diamine (CAS: 184485-83-4) requires moving beyond basic safety data sheets. To ensure absolute safety and operational success in drug development workflows, laboratory personnel must understand the mechanistic causality behind every safety protocol.

This guide provides a self-validating, step-by-step operational framework for handling 1H-Indole-4,7-diamine, engineered to protect researchers from the unique toxicological profile of primary aromatic amines.

Mechanistic Toxicology: Why Standard PPE Fails

1H-Indole-4,7-diamine is a highly reactive primary aromatic amine. While it is an invaluable scaffold in medicinal chemistry, its chemical structure dictates stringent handling protocols. According to GHS classifications, it is harmful if swallowed (H302) and causes severe skin, eye, and respiratory irritation (H315, H319, H335)[1].

However, the primary hidden danger lies in its lipophilicity and metabolic fate. Aromatic amines can rapidly permeate the lipid bilayer of the stratum corneum and easily diffuse through standard nitrile examination gloves[2]. Once absorbed systemically, these compounds undergo hepatic phase I metabolism via CYP450 enzymes, leading to N-hydroxylation[3]. The resulting N-hydroxyarylamines are reactive electrophiles that oxidize ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), precipitating methemoglobinemia—a condition characterized by cyanosis and cellular hypoxia[4][5]. Furthermore, these electrophiles can enter the nucleus and form covalent DNA adducts, posing severe mutagenic risks[5].

G A 1H-Indole-4,7-diamine (Aromatic Amine) B Hepatic CYP450 (N-hydroxylation) A->B Absorption (Skin/Inhalation) C N-hydroxyarylamine (Reactive Intermediate) B->C Phase I Metabolism D Hemoglobin Oxidation (Methemoglobinemia) C->D RBC Entry E DNA Adduction (Mutagenesis) C->E Nucleus Entry

Metabolic activation pathway of primary aromatic amines leading to systemic toxicity.

Quantitative Personal Protective Equipment (PPE) Matrix

Because aromatic amines permeate many commonly used protective materials[2], standard laboratory attire is insufficient. The following matrix outlines the rigorous PPE required for handling this compound, grounded in quantitative protection factors.

PPE CategorySpecification / MaterialQuantitative Metric / StandardCausality & Justification
Gloves (Primary) Butyl Rubber or Laminate (e.g., Silver Shield)Breakthrough time > 480 min; Thickness ≥ 0.3 mmAromatic amines rapidly diffuse through thin nitrile[2]. Butyl rubber provides a dense, impermeable barrier against amine diffusion.
Gloves (Secondary) Heavy-duty Nitrile (Outer layer)Thickness ≥ 8 mil (0.2 mm)Worn over laminate gloves to provide necessary mechanical dexterity and tear resistance during delicate weighing.
Body Protection Polyethylene-coated suit (e.g., DuPont Tychem® QC)Penetration resistance to dry particulatesPrevents dermal exposure from aerosolized powders that can settle on standard cotton lab coats and absorb through the skin[4].
Eye/Face ANSI Z87.1 Chemical Splash Goggles100% UV/Splash coveragePrevents conjunctival absorption. The ocular mucosa is highly vascularized and uniquely vulnerable to basic amines.
Respiratory NIOSH-approved Half-Mask with P100/Organic Vapor (OV) cartridgesAssigned Protection Factor (APF) = 10Mitigates inhalation of fine crystalline dust during weighing operations and captures volatile freebase amines[5].

Step-by-Step Operational Methodologies

To guarantee trustworthiness, the following protocol is designed as a self-validating system . Each step contains a verification checkpoint to ensure the environment is secure before proceeding.

Protocol: Safe Weighing and Solution Preparation

Objective: To prepare a molar solution of 1H-Indole-4,7-diamine while maintaining a zero-exposure environment.

  • Step 1: Environmental Validation Verify the laboratory chemical fume hood is operating with a face velocity between 80–120 feet per minute (fpm). Validation Check: Do not uncap the reagent bottle if the continuous flow monitor is alarming or reading below 80 fpm.

  • Step 2: Static Mitigation 1H-Indole-4,7-diamine powder can hold a static charge, increasing the risk of aerosolization. Wipe the exterior of the reagent bottle and the analytical balance with a static-dissipative cloth. Use only grounded, anti-static spatulas (e.g., PTFE-coated or grounded stainless steel).

  • Step 3: PPE Donning Sequence Don Tychem sleeves, double gloves (laminate inner, nitrile outer), and a P100 respirator[4].

  • Step 4: Closed-System Mass Transfer Tare a receiving vial equipped with a secure septum cap. Transfer the required mass of 1H-Indole-4,7-diamine into the vial. Causality Check: Weighing directly into a sealable container minimizes the open-air transport of the powder, drastically reducing inhalation risk. Cap the vial immediately.

  • Step 5: Solvent Addition With the vial securely capped and still inside the fume hood, inject the required solvent (e.g., anhydrous DMSO or DMF) directly through the septum using a Luer-lock syringe.

  • Step 6: Chemical Decontamination Wipe down the analytical balance and hood surface with a 10% acidic solution (e.g., 1M Citric Acid or dilute HCl). Causality Check: Freebase aromatic amines are highly lipophilic and difficult to clean with water alone. Acidic washes protonate the amine, converting it into a highly water-soluble, non-volatile ammonium salt that is easily trapped in the paper towel[5].

Emergency Response & Disposal Plans

In the event of a spill, the primary objective is to prevent airborne dust generation and dermal contact.

SpillResponse S1 Identify Spill Size & State (Solid vs. Solution) S2 Evacuate & Ventilate (Drop Sash/Activate Fume Hood) S1->S2 S3 Don Upgraded PPE (Tychem Suit, SCBA/P100) S2->S3 S4 Containment (Vermiculite/Spill Pillows) S3->S4 S5 Decontamination (Acidic Wash to Protonate Amine) S4->S5 S6 Hazardous Waste Disposal & Logging S5->S6

Logical workflow for aromatic amine spill containment and chemical decontamination.

Spill Management Protocol
  • Evacuate and Isolate: Immediately drop the fume hood sash or evacuate the bench area. Allow the HVAC system to clear ambient aerosols for 15 minutes.

  • Containment: For solid spills, do NOT sweep . Sweeping generates highly toxic inhalable dust. Instead, cover the powder with damp absorbent paper or vermiculite to suppress dust[5]. For liquid spills, deploy chemical spill pillows.

  • Neutralization: Apply a dilute acidic solution (e.g., 5% acetic acid) to the spill area to protonate the amine, followed by a standard detergent wash to remove residual organic matter.

  • Waste Segregation: Collect all contaminated materials into a designated, clearly labeled hazardous waste container. Critical Safety Note: 1H-Indole-4,7-diamine waste must be strictly segregated from strong oxidizers (e.g., nitric acid) to prevent violent exothermic reactions and the release of toxic nitrogen oxides (NOx).

References

  • ACS Publications - Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.[Link]

  • OSHA Technical Manual (OTM) - Section III: Chapter 1 (Polymer Matrix Materials & Aromatic Amines).[Link]

  • New Jersey Department of Health - 4-Aminodiphenyl Hazardous Substance Fact Sheet.[Link]

  • National Institutes of Health (NIH) - Production of Indole and Indole-Related Compounds by the Intestinal Microbiota and Consequences for the Host.[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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